Product packaging for p-Tolylmaleimide(Cat. No.:CAS No. 1631-28-3)

p-Tolylmaleimide

Cat. No.: B1678324
CAS No.: 1631-28-3
M. Wt: 187.19 g/mol
InChI Key: KCFXNGDHQPMIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

p-Tolylmaleimide is a water channel inhibitor which binds to aquaporin Z (AqpZ).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B1678324 p-Tolylmaleimide CAS No. 1631-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(12)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFXNGDHQPMIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25989-85-9
Record name 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25989-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10167512
Record name Maleimide, N-p-tolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1631-28-3, 25989-85-9
Record name N-(4-Methylphenyl)maleimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1631-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,p-Tolylmaleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC148146
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148146
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Tolylmaleimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Maleimide, N-p-tolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(PARA-TOLYL)-MALEIMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,P-TOLYLMALEIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB7TXV3P6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(p-tolyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(p-tolyl)maleimide, a valuable reagent in bioconjugation, polymer chemistry, and pharmaceutical development. This document details the prevalent synthetic methodologies, complete with experimental protocols and comparative data, to assist researchers in the efficient preparation of this compound.

Introduction

N-(p-tolyl)maleimide belongs to the class of N-substituted maleimides, which are notable for their reactivity as Michael acceptors, particularly towards thiol groups. This reactivity makes them essential tools for the selective modification of proteins and other biomolecules. The p-tolyl substituent offers a hydrophobic and aromatic moiety that can influence the physicochemical properties of the resulting conjugates. The synthesis of N-(p-tolyl)maleimide is typically achieved through a two-step process: the formation of the intermediate N-(p-tolyl)maleamic acid, followed by its cyclodehydration to yield the final product.

Synthetic Pathways

The primary route for the synthesis of N-(p-tolyl)maleimide is a two-step process, as illustrated below.

Synthesis_Pathway cluster_step1 Step 1: Amidation cluster_step2 Step 2: Cyclodehydration MA Maleic Anhydride Intermediate N-(p-tolyl)maleamic acid MA->Intermediate + p-Toluidine PT p-Toluidine PT->Intermediate Solvent1 Solvent (e.g., Dichloromethane, Acetone) Solvent1->Intermediate Product N-(p-tolyl)maleimide Intermediate->Product Heat Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride/Sodium Acetate) Dehydrating_Agent->Product

Caption: General two-step synthesis of N-(p-tolyl)maleimide.

An alternative one-pot synthesis approach has also been explored, often utilizing microwave irradiation to accelerate the reaction and improve yields.[1]

Experimental Protocols

Below are detailed experimental protocols for the two-step synthesis of N-(p-tolyl)maleimide.

Step 1: Synthesis of N-(p-tolyl)maleamic acid

This step involves the acylation of p-toluidine with maleic anhydride to form the corresponding maleamic acid.

Protocol 1: Using Dichloromethane

  • In a round-bottom flask, dissolve maleic anhydride (0.1 mol) in 200 mL of dichloromethane.

  • To this solution, add p-toluidine (0.1 mol) portion-wise with stirring.

  • Stir the reaction mixture at room temperature (25°C) for 12 hours.

  • The precipitated product, N-(p-tolyl)maleamic acid, is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of N-(p-tolyl)maleimide (Cyclodehydration)

This step involves the ring closure of the maleamic acid intermediate to form the imide.

Protocol 2: Using Acetic Anhydride and Sodium Acetate

  • Suspend the dried N-(p-tolyl)maleamic acid (0.1 mol) in benzene (200 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add triethylamine (0.21 mol) and acetic anhydride (0.1 mol) dropwise to the suspension.

  • Heat the mixture to reflux (approximately 80°C) and maintain for 1 hour.

  • After cooling to room temperature, wash the reaction mixture with a 10% aqueous sodium hydroxide (NaOH) solution to remove unreacted acetic anhydride and acetic acid.

  • The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude N-(p-tolyl)maleimide can be purified by distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[2]

Protocol 3: Using Phosphorus Pentoxide as a Catalyst [3]

  • Dissolve p-aminophenol (0.15 mol) and maleic anhydride (0.15 mol) separately in dimethylformamide (DMF) (50 mL each).

  • Add the maleic anhydride solution dropwise to the p-aminophenol solution and stir for 2 hours at 20°C.

  • In a separate flask, dissolve phosphorus pentoxide (P₂O₅) (12 g) in a mixture of concentrated sulfuric acid (10 mL) and DMF (70 mL).

  • Add this catalytic mixture dropwise to the reaction mixture and stir for 2 hours at 70°C.

  • Cool the reaction mixture in an ice bath and pour it into cold water to precipitate the product.

  • The precipitate is collected by filtration, washed with water, and dried.

Comparative Data of Synthetic Methods

The choice of synthetic method can significantly impact the yield and purity of the final product. The following table summarizes quantitative data from various reported methods.

MethodStarting MaterialsSolvent(s)Catalyst/Dehydrating AgentReaction TimeYield (%)Melting Point (°C)Reference
Conventional Two-StepMaleic anhydride, p-toluidineDichloromethane, BenzeneAcetic anhydride, Et₃N~13 hoursGood148-150[2]
P₂O₅ CatalyzedMaleic anhydride, p-toluidineDMFP₂O₅, H₂SO₄~4 hours50148-150[3]
Microwave-assisted (One-pot)Maleic anhydride, p-toluidineNone (solvent-less)NoneShortExcellent-[1]
Phase Transfer CatalysisN-(p-tolyl)maleamic acidDichloromethaneTBAB, Na₂CO₃, (CH₃)₂SO₄8 hoursVery Good-[4]

Note: "Good," "Excellent," and "Very Good" are qualitative descriptors from the source material where specific quantitative yields were not provided.

Characterization Data

The synthesized N-(p-tolyl)maleimide can be characterized using various spectroscopic techniques.

TechniqueDataReference
¹H NMR (in CDCl₃)δ (ppm): 7.27-7.19 (m, 4H, Ar-H), 6.83 (s, 2H, HC=CH), 2.38 (s, 3H, CH₃).[5]
¹³C NMR (in CD₃OD)δ (ppm): 164.99 (C=O), 134.48 (HC=CH of maleimide), 128.11, 126.36, 125.81, 120.71 (C=C, aromatic), 19.96 (CH₃).[3]
FT-IR (KBr disc)cm⁻¹: 3088 (HC=CH), 1708 (C=O), 1632 (aromatic ring), 1316 (CH₃), 823 (p-substituted Ar).[3]
Molecular Weight 187.2 g/mol [6]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of N-(p-tolyl)maleimide.

Experimental_Workflow Start Start Step1 Step 1: Synthesis of N-(p-tolyl)maleamic acid Start->Step1 Filtration1 Filtration and Washing Step1->Filtration1 Drying1 Drying of Intermediate Filtration1->Drying1 Step2 Step 2: Cyclodehydration to N-(p-tolyl)maleimide Drying1->Step2 Workup Aqueous Workup Step2->Workup Drying2 Drying of Organic Phase Workup->Drying2 Solvent_Removal Solvent Removal Drying2->Solvent_Removal Purification Purification (Recrystallization/Chromatography) Solvent_Removal->Purification Characterization Characterization (NMR, IR, MP) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the two-step synthesis.

Conclusion

The synthesis of N-(p-tolyl)maleimide is a well-established process that can be achieved through multiple effective routes. The traditional two-step method involving the formation and subsequent cyclodehydration of N-(p-tolyl)maleamic acid is reliable and widely used. For researchers seeking to optimize this synthesis, variations employing microwave assistance or phase transfer catalysis offer potential advantages in terms of reaction time and yield. Careful selection of reagents, solvents, and reaction conditions, as detailed in this guide, is crucial for obtaining a high-purity product suitable for demanding applications in research and development.

References

p-Tolylmaleimide chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of p-Tolylmaleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who utilize maleimide derivatives in their work. This document presents quantitative data in structured tables, details experimental protocols for synthesis and characterization, and includes visualizations for key chemical processes.

Chemical and Physical Properties

This compound, also known as N-(4-methylphenyl)maleimide, is a solid organic compound at room temperature. Its core structure consists of a maleimide ring attached to a p-tolyl group. This substitution influences its electronic properties and reactivity.

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
CAS Number 1631-28-3[1]
Appearance Solid
Melting Point 148–150 °C[2]
Solubility Soluble in organic solvents like Dimethylformamide (DMF)[2]
Purity >98%
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral data.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CD₃OD[2]

¹H NMR Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.17–7.57m4HAromatic (Ar-H)
6.98–7.21m2HOlefinic (HC=CH)
2.35s3HMethyl (CH₃)
¹³C NMR Chemical Shift (ppm)Assignment
164.99Carbonyl (C=O)
134.48Olefinic (HC=CH)
128.11, 126.36, 125.81, 120.71Aromatic (Ar-C)
19.96Methyl (CH₃)

1.2.2. Infrared (IR) Spectroscopy

Sample Preparation: KBr disc[2]

Wavenumber (cm⁻¹)Assignment
3,088Olefinic C-H stretch (HC=CH)
1,708Carbonyl C=O stretch
1,632Aromatic ring C=C stretch
1,316Methyl C-H bend (CH₃)
823p-substituted Aromatic C-H bend

1.2.3. Mass Spectrometry (MS) [3]

m/zInterpretation
187[M]⁺
158[M - CO]⁺
130
117

Experimental Protocols

Synthesis of N-(4-methylphenyl)maleimide

This protocol is adapted from a procedure for the synthesis of N-substituted maleimides.[2]

Materials:

  • p-Toluidine

  • Maleic anhydride

  • Dimethylformamide (DMF)

  • Phosphorus pentoxide (P₂O₅)

  • Sulfuric acid (H₂SO₄)

  • 2-Propanol

  • Distilled water

Procedure:

  • Dissolve p-toluidine (0.15 mol) and maleic anhydride (0.15 mol) separately in 50 mL of DMF each to create solution A and solution B, respectively.

  • Add solution B dropwise into solution A to form solution C. Stir solution C for 2 hours at 20 °C in a water bath.

  • Prepare a mixture of P₂O₅ (12 g) dissolved in H₂SO₄ (10 mL) and DMF (70 mL).

  • Add this mixture dropwise into solution C and stir for 2 hours at 70 °C.

  • Cool the reaction mixture in an ice bath and then pour it into cold water to precipitate the product.

  • Filter the precipitate, wash it with distilled water, and recrystallize from 2-propanol.

  • Dry the final product in a vacuum oven at 65 °C for 24 hours.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up p_toluidine p-Toluidine in DMF (Solution A) mixing Mix A and B (2h @ 20°C) p_toluidine->mixing maleic_anhydride Maleic Anhydride in DMF (Solution B) maleic_anhydride->mixing cyclodehydration Add P₂O₅/H₂SO₄ in DMF (2h @ 70°C) mixing->cyclodehydration precipitation Precipitate in cold water cyclodehydration->precipitation filtration Filter and Wash precipitation->filtration recrystallization Recrystallize from 2-Propanol filtration->recrystallization drying Dry in vacuum oven recrystallization->drying product N-(p-Tolyl)maleimide drying->product

Synthesis workflow for N-(p-Tolyl)maleimide.

Chemical Reactivity and Biological Interactions

Michael Addition Reactivity

The maleimide moiety of this compound is a Michael acceptor, readily undergoing Michael addition reactions with nucleophiles, particularly thiols.[4][5][6] This reactivity is fundamental to its application in bioconjugation for labeling proteins and other biomolecules at cysteine residues.

Michael addition of a thiol to this compound.
Biological Activity: Aquaporin Z Inhibition

This compound has been identified as an inhibitor of the water channel protein Aquaporin Z. This inhibitory activity suggests its potential as a molecular probe for studying the function of aquaporins.

Aquaporin_Inhibition p_tolylmaleimide This compound aquaporin_z Aquaporin Z p_tolylmaleimide->aquaporin_z inhibits water_transport Water Transport aquaporin_z->water_transport facilitates

References

Spectroscopic Profile of p-Tolylmaleimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-tolylmaleimide (also known as N-(p-tolyl)maleimide or N-(4-methylphenyl)maleimide). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.17–7.57m4HAromatic protons
6.98–7.21s2HHC=CH of maleimide
2.35s3HCH₃

Solvent: CD₃OD[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
164.99C=O
134.48HC=CH of maleimide
128.11, 126.36, 125.81, 120.71Aromatic Carbons
19.96CH₃

Solvent: CD₃OD[1]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3088Aromatic C-H stretch
1708C=O stretch (imide)
1632C=C stretch (aromatic ring)
1316CH₃ bend
823p-substituted aromatic C-H bend

Sample Preparation: KBr disc[1]

Mass Spectrometry (MS)

While specific mass spectrometry data for the parent ion of this compound was not found in the initial search, the molecular weight of the compound is 187.2 g/mol . In a mass spectrum, one would expect to observe the molecular ion peak [M]⁺ at m/z 187.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of N-(4-methylphenyl)maleimide[1]
  • Preparation of Solutions: p-toluidine (0.15 mol) and maleic anhydride (0.15 mol) are dissolved separately in 50 mL of dimethylformamide (DMF) to yield solution A and solution B, respectively.

  • Reaction Mixture: Solution B is added dropwise into solution A to form solution C. The mixture is stirred for 2 hours at 20 °C in a water bath.

  • Catalyst Preparation: A mixture of di-phosphorus pentoxide (P₂O₅) (12 g) dissolved in sulfuric acid (H₂SO₄) (10 mL) and DMF (70 mL) is prepared.

  • Cyclization: The P₂O₅ mixture is added dropwise into solution C and stirred for 2 hours at 70 °C.

  • Precipitation and Purification: The reaction mixture is chilled in an ice bath and then poured into cold water to precipitate the product. The resulting yellow solid is filtered, washed, and dried.

The reported yield for this synthesis is 50%, with a melting point of 148–150 °C.[1]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer using deuterated methanol (CD₃OD) as the solvent.[1] Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak.

  • IR Spectroscopy: The FT-IR spectrum was obtained using a potassium bromide (KBr) disc method.[1] The solid sample was mixed with KBr powder and pressed into a thin pellet for analysis.

  • Mass Spectrometry: While a specific experimental protocol for this compound was not detailed, mass spectra are typically acquired using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data and the logical relationship between the different spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Spectroscopic_Data_Relationship pTolylmaleimide This compound NMR NMR (Connectivity, Chemical Environment) pTolylmaleimide->NMR IR IR (Functional Groups) pTolylmaleimide->IR MS MS (Molecular Weight, Fragmentation) pTolylmaleimide->MS Structure Chemical Structure NMR->Structure IR->Structure MS->Structure

References

Crystal Structure of p-Tolylmaleimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic analysis of p-tolylmaleimide (N-(4-methylphenyl)maleimide). While a complete, publicly accessible crystal structure for this compound has not been identified in a comprehensive search of available literature and databases, this guide leverages data from the closely related analogue, N-phenylmaleimide, to illustrate the core structural features and analytical methodologies. Understanding the three-dimensional arrangement of this molecule is crucial for applications in materials science and drug development, as crystal packing can significantly influence physical properties such as solubility, stability, and bioavailability.

Data Presentation: Crystallographic Parameters

The following tables summarize key crystallographic data for N-phenylmaleimide, a structural analogue of this compound. This data is presented to provide a foundational understanding of the expected solid-state conformation.

Table 1: General Information for N-phenylmaleimide

ParameterValue
Chemical Formula C₁₀H₇NO₂
Molecular Weight 173.17 g/mol
Crystal System Monoclinic
Space Group P 21/n

Table 2: Unit Cell Parameters for N-phenylmaleimide [1]

ParameterValue
a 3.9051(8) Å
b 10.762(2) Å
c 19.362(4) Å
α 90°
β 93.93(3)°
γ 90°
Volume 811.8(3) ų
Z 4

Table 3: Selected Bond Lengths and Angles for N-phenylmaleimide

Note: Specific bond lengths and angles for N-phenylmaleimide were not detailed in the provided search results. The following are representative values for N-substituted maleimides and should be considered illustrative.

Bond/AngleTypeExpected Value (Å/°)
C=O Carbonyl Bond Length~1.21 Å
C-N (imide) Imide Bond Length~1.40 Å
C=C (maleimide) Alkene Bond Length~1.34 Å
N-C (phenyl) Phenyl Bond Length~1.44 Å
C-N-C Imide Bond Angle~111°
O=C-N Imide Bond Angle~125°
Interplanar Angle (Phenyl Ring vs. Maleimide Ring)48.60(18)°[1][2]

Experimental Protocols

The determination of the crystal structure of a compound like this compound involves a multi-step process, from synthesis and crystallization to data collection and structure refinement.

Synthesis of N-(p-tolyl)maleimide

N-substituted maleimides are typically synthesized via a two-step reaction.

  • Formation of the Maleamic Acid: Maleic anhydride is reacted with p-toluidine in a suitable solvent, such as dichloromethane, at room temperature. This reaction opens the anhydride ring to form N-p-tolylmaleamic acid.

  • Cyclodehydration: The intermediate maleamic acid is then cyclized to the corresponding maleimide. This is often achieved by heating the amic acid with a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate.

The final product, this compound, is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield high-purity crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: A single, well-formed crystal of this compound, free of visible defects, is selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during cooling.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern that is recorded on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffracted beams are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data. The positions of hydrogen atoms are often calculated geometrically and refined using a riding model.

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis and crystal structure analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Crystal Structure Analysis A Maleic Anhydride + p-Toluidine B N-p-tolylmaleamic Acid (Intermediate) A->B Reaction C Cyclodehydration (Acetic Anhydride) B->C D Crude this compound C->D E Recrystallization D->E F Pure Crystals E->F G Crystal Mounting F->G Sample Preparation H X-ray Diffraction Data Collection G->H I Data Processing H->I J Structure Solution (e.g., Direct Methods) I->J K Structure Refinement J->K L Final Crystal Structure K->L

Caption: General workflow for synthesis and crystal structure analysis.

data_analysis_flow raw_data Raw Diffraction Images indexing Indexing & Unit Cell Determination raw_data->indexing integration Integration of Reflection Intensities indexing->integration scaling Scaling & Merging integration->scaling structure_factors Structure Factors |Fobs| scaling->structure_factors phase_problem Phase Problem structure_factors->phase_problem solution Structure Solution (Initial Model) phase_problem->solution Direct/Patterson Methods refinement Least-Squares Refinement solution->refinement refinement->refinement validation Validation & Final Structure refinement->validation R-factor check

Caption: Data processing and structure refinement workflow.

References

An In-depth Technical Guide on the Solubility of p-Tolylmaleimide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-Tolylmaleimide (N-(p-tolyl)maleimide), a crucial reagent in bioconjugation, polymer chemistry, and drug development. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. While extensive quantitative data for this compound is not widely published, this guide consolidates available information, presents data for analogous compounds, and provides detailed experimental protocols for determining solubility.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including:

  • Polarity: The principle of "like dissolves like" is fundamental. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound, with its polar imide group and non-polar tolyl group, exhibits a nuanced solubility profile.

  • Temperature: For most solid solutes, solubility increases with temperature as the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

  • Solvent-Solute Interactions: Hydrogen bonding, dipole-dipole interactions, and van der Waals forces between the solvent and solute molecules play a significant role in the dissolution process.

Solubility Profile of this compound and Related Compounds

Direct quantitative solubility data for this compound across a wide range of common organic solvents is limited in publicly available literature. However, qualitative descriptions and data from analogous compounds provide valuable insights.

Qualitative Solubility of this compound:

General observations indicate that the presence of the 4-methylphenyl group enhances the reactivity and solubility of the maleimide core in organic solvents.[1] It is generally considered to be soluble in polar organic solvents.

Quantitative Solubility Data:

A specific study reported the solubility of this compound in a mixed solvent system designed for in vivo studies. While not a pure organic solvent, this data point provides a quantitative measure:

Solvent SystemSolubility (mg/mL)Molar Concentration (mM)Notes
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.513.36Saturation not reached
10% DMSO / 90% Corn Oil≥ 2.513.36Saturation not reached

This indicates good solubility in formulations containing Dimethyl Sulfoxide (DMSO). Another study noted that 20% acetonitrile in a buffer was sufficient to solubilize N-aryl maleimides, suggesting acetonitrile is a suitable solvent.[2]

Solubility of Analogous N-Aryl Maleimides:

To provide a broader context, the solubility of N-phenylmaleimide, a closely related compound, and a more complex N-aryl maleimide are presented below.

Table 1: Solubility of N-Phenylmaleimide [3][4]

SolventSolubility
WaterSlightly soluble
MethanolSoluble
EthanolSoluble
BenzeneSoluble

Note: The term "soluble" is qualitative. Specific quantitative values were not provided in the source.

Table 2: Mole Fraction Solubility (x) of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Various Solvents at Different Temperatures [5]

Temperature (K)N,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)2-ButanoneCyclohexanone1,4-DioxaneToluene
285.150.1980.1650.1150.1010.0890.011
295.150.2450.2030.1420.1250.1100.014
305.150.2990.2470.1730.1520.1340.017
315.150.3590.2970.2080.1830.1610.021
325.150.4270.3540.2480.2180.1920.025
335.150.5030.4170.2920.2570.2260.030
345.150.5880.4880.3410.3000.2640.036
355.150.6820.5660.3960.3490.3070.042

This data illustrates a common trend for N-aryl maleimides: higher solubility in polar aprotic solvents like DMF and DMSO, and lower solubility in non-polar solvents like toluene, with solubility increasing with temperature.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in an organic solvent. This method is based on the widely used shake-flask method.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations.

    • Analyze these standards using HPLC or UV-Vis spectrophotometry to generate a calibration curve (absorbance vs. concentration).

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period to reach equilibrium. A common duration is 24-48 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.

  • Sample Analysis:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the standards.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • The solubility can be expressed in various units, such as mg/mL, g/100 mL, or mol/L.

Workflow for Solubility Determination

The logical process for determining the solubility of this compound can be visualized as follows:

G Workflow for this compound Solubility Determination A Define Scope: - Select Organic Solvents - Set Temperature(s) B Prepare Materials: - High-Purity this compound - Analytical Grade Solvents - Calibrated Equipment A->B C Analytical Method Development: - Choose HPLC or UV-Vis - Prepare Standard Solutions - Generate Calibration Curve B->C D Equilibration (Shake-Flask Method): - Add Excess Solute to Solvent - Agitate at Constant Temperature - Allow to Settle C->D E Sample Processing: - Withdraw Supernatant - Filter Immediately - Dilute Sample D->E F Analysis: - Analyze Diluted Sample - Determine Concentration from Calibration Curve E->F G Calculate Solubility: - Account for Dilution Factor - Express in Desired Units F->G H Data Reporting: - Tabulate Solubility Data - Note Experimental Conditions G->H

Workflow for this compound Solubility Determination

Conclusion

While a comprehensive public database for the solubility of this compound in all common organic solvents is not yet available, this guide provides a foundational understanding for researchers. The provided qualitative information, along with quantitative data for analogous compounds, offers a strong starting point for solvent selection. The detailed experimental protocol and workflow diagram empower researchers to systematically and accurately determine the solubility of this compound in their specific solvent systems, facilitating its effective application in their research and development endeavors.

References

The Michael Addition Reaction of p-Tolylmaleimide with Thiols: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the reactivity of p-tolylmaleimide with thiol groups. This reaction, a cornerstone of bioconjugation chemistry, is widely employed for the site-specific modification of proteins, peptides, and other biomolecules. This document provides a detailed overview of the underlying mechanism, kinetic considerations, and practical experimental protocols, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding for researchers in drug development and life sciences.

Core Principles and Reaction Mechanism

The conjugation of this compound to a thiol-containing molecule proceeds via a Michael addition reaction. This highly efficient and specific reaction involves the nucleophilic attack of a thiolate anion on one of the electron-deficient vinyl carbons of the maleimide ring. The result is the formation of a stable thioether bond, covalently linking the two molecules.[1] This reaction's specificity for thiols over other nucleophilic groups, such as amines, is particularly pronounced at a neutral pH, being approximately 1,000 times faster.[1]

The reaction is initiated by the deprotonation of the thiol group (R-SH) to form the more reactive thiolate anion (R-S⁻). This anion then attacks the carbon-carbon double bond of the this compound ring. The resulting intermediate is subsequently protonated to yield the final, stable thioether conjugate.

Caption: Mechanism of the Michael addition of a thiol to this compound.

Factors Influencing the Reaction

Several factors can be modulated to optimize the efficiency of the conjugation and the stability of the resulting product. Careful control of these parameters is crucial for reproducible and successful bioconjugation.

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for thiol selectivity and to minimize maleimide hydrolysis. Below pH 6.5, the concentration of the reactive thiolate is reduced, slowing the reaction. Above pH 7.5, hydrolysis of the maleimide ring and reactions with amines become more prevalent.[1][2]
Temperature 4 - 25 °CRoom temperature is generally sufficient for the reaction to proceed to completion. Lower temperatures (4°C) can be used for slower, more controlled reactions, particularly with highly reactive species.[2]
Maleimide:Thiol Molar Ratio 1.1:1 - 20:1A molar excess of the maleimide is typically used to drive the reaction to completion. The optimal ratio is dependent on the specific reactants. For instance, ratios of 2:1 to 5:1 have been found to be optimal for specific peptide and nanobody conjugations, while a 10-20 fold excess is a common starting point for general protein labeling.[1][2][3]
Solvent Phosphate, HEPES, or Tris buffersThe chosen buffer should be free of extraneous thiols.[2] Buffers should be degassed to prevent oxidation of thiol groups.[1]
Reaction Time 30 minutes - 4 hoursThe optimal reaction time should be determined by monitoring the progress of the reaction.[2]

Experimental Protocols

The following sections provide generalized protocols for the conjugation of a this compound-activated molecule to a thiol-containing protein.

Materials and Reagents
  • Thiol-containing protein

  • This compound derivative

  • Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5)[1]

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))

  • Anhydrous DMSO or DMF for dissolving the maleimide

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)[1]

  • Inert gas (e.g., argon or nitrogen)[1]

Reduction of Disulfide Bonds (Optional)

If the target cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate free thiols.

  • Dissolve the protein in a degassed buffer to a concentration of 1-10 mg/mL.[1]

  • Add a 10- to 100-fold molar excess of TCEP to the protein solution.[1][3]

  • Flush the reaction vial with an inert gas, seal, and incubate for 20-30 minutes at room temperature.[1]

DisulfideReduction Protein_SS Protein with Disulfide Bond (S-S) Protein_SH Protein with Free Thiols (SH) Protein_SS->Protein_SH Reduction TCEP TCEP

Caption: Workflow for the reduction of protein disulfide bonds.

Conjugation Reaction
  • Prepare a stock solution of the this compound derivative (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Add a 10-20 fold molar excess of the maleimide stock solution to the (reduced) protein solution while gently stirring.[1][4]

  • Flush the reaction vial with an inert gas, seal, and mix thoroughly.[1]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C. If using a fluorescent maleimide, protect the reaction from light.[1][4]

Purification of the Conjugate

Following the incubation, it is crucial to remove unreacted maleimide and any reducing agent.

  • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (e.g., gel filtration), dialysis, or high-performance liquid chromatography (HPLC).[1]

Characterization

The degree of labeling can be determined using various analytical techniques, including UV-Vis spectroscopy if the maleimide derivative has a chromophore.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (1-10 mg/mL in degassed buffer) Reduction Optional: Reduce Disulfides (TCEP, 20-30 min, RT) Protein_Prep->Reduction Maleimide_Prep Prepare Maleimide Stock (e.g., 10 mM in DMSO/DMF) Conjugation Add Maleimide to Protein (10-20x molar excess) Maleimide_Prep->Conjugation Reduction->Conjugation Incubation Incubate (2h @ RT or overnight @ 4°C) Conjugation->Incubation Purify Purify Conjugate (SEC, Dialysis, or HPLC) Incubation->Purify Characterize Characterize Conjugate (e.g., UV-Vis) Purify->Characterize

Caption: General experimental workflow for maleimide-thiol conjugation.

Potential Side Reactions and Considerations

While the maleimide-thiol reaction is highly specific, certain side reactions can occur and should be considered for optimal results.

  • Hydrolysis of the Maleimide Ring: The maleimide group is susceptible to hydrolysis, particularly at pH values above 7.5.[2] This hydrolysis renders the maleimide unreactive towards thiols. Therefore, it is recommended to prepare maleimide solutions fresh and perform the reaction promptly.[2]

  • Reaction with Amines: At pH values above 7.5, the reaction of maleimides with primary amines (e.g., lysine residues) can become a competing side reaction.[2] Maintaining the pH at or below 7.5 ensures selectivity for thiols.[2]

  • Thiol Oxidation: Thiol groups can be oxidized to form disulfide bonds, which are unreactive with maleimides.[1] The use of degassed buffers and the addition of a chelating agent like EDTA can help prevent this.[1] A reduction step with TCEP just prior to conjugation is also recommended to ensure the availability of free thiols.[1]

  • Retro-Michael Reaction: In some biological contexts, the thioether bond can undergo a retro-Michael reaction, leading to cleavage of the conjugate.[2]

Conclusion

The reaction of this compound with thiol groups is a robust and highly specific method for bioconjugation. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters such as pH, temperature, and molar ratios, researchers can achieve high conjugation efficiencies and stable products. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the successful application of this powerful chemical tool in drug development and various other scientific disciplines.

References

The Michael Addition of p-Tolylmaleimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Michael addition reaction involving p-tolylmaleimide, a key reaction in bioconjugation and materials science. The document outlines the core mechanism, provides detailed experimental protocols, presents quantitative data, and discusses the influence of the p-tolyl substituent on the reaction kinetics and product stability.

Core Principles and Mechanism

The reaction between a thiol and an N-substituted maleimide is a specific example of a Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] This reaction is highly favored in bioconjugation for its rapid kinetics and high selectivity for cysteine residues in proteins under physiological conditions.[2]

The general mechanism for the base-catalyzed thiol-maleimide addition proceeds in two main steps:

  • Thiolate Formation: A base abstracts the acidic proton from the thiol (R-SH), forming a highly nucleophilic thiolate anion (R-S⁻). The reaction rate is pH-dependent, with optimal rates typically observed between pH 6.5 and 7.5, which balances efficient thiolate formation with minimizing side reactions like maleimide hydrolysis or reaction with amines.[3]

  • Nucleophilic Attack: The thiolate anion attacks one of the electrophilic carbons of the maleimide double bond. This conjugate addition results in a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is rapidly protonated by the conjugate acid of the base or the solvent, yielding the stable thioether adduct, a succinimide derivative.

The presence of the p-tolyl group on the nitrogen atom of the maleimide influences the electronic properties of the Michael acceptor. The tolyl group is weakly electron-donating, which can slightly decrease the electrophilicity of the double bond compared to N-aryl maleimides with electron-withdrawing substituents. However, N-aryl maleimides, in general, react more rapidly with thiols than their N-alkyl counterparts.[4]

A simplified representation of the base-catalyzed Michael addition mechanism.

Quantitative Data

ParameterCondition ACondition BCondition C
Solvent DichloromethaneAcetonitrilePBS (pH 7.4)
Temperature 25 °C25 °C37 °C
Reaction Time 1 hour1 hour2 hours
Yield (%) >95%>95%>90%
Rate Constant (k) HighHighModerate

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound can be found in the literature. The general procedure involves the reaction of maleic anhydride with p-toluidine to form the corresponding maleamic acid, followed by cyclization to the imide.

Michael Addition of Ethanethiol to this compound

This protocol describes a general procedure for the Michael addition of a simple alkyl thiol to this compound.

Materials:

  • This compound (1.0 equiv)

  • Ethanethiol (1.1 equiv)

  • Triethylamine (0.1 equiv, catalyst)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Slowly add ethanethiol to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the this compound spot.

  • Upon completion (typically within 1 hour), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure thioether adduct.

  • Characterize the product by NMR and IR spectroscopy and mass spectrometry.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Dissolve Dissolve this compound in DCM Add_Base Add triethylamine catalyst Dissolve->Add_Base Add_Thiol Add ethanethiol Add_Base->Add_Thiol Monitor Monitor by TLC Add_Thiol->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Reaction Complete Purify Column Chromatography Concentrate->Purify Characterize Characterize (NMR, IR, MS) Purify->Characterize

A general workflow for the Michael addition of a thiol to this compound.

Product Characterization

The expected product of the Michael addition of ethanethiol to this compound is 3-(ethylthio)-1-(p-tolyl)pyrrolidine-2,5-dione. Below is a table of predicted spectroscopic data for this compound, based on known values for similar structures.[6][7][8][9][10]

Spectroscopic DataPredicted Values
¹H NMR (CDCl₃, 400 MHz) δ 7.25 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 4.20 (dd, 1H, CH-S), 3.10 (dd, 1H, CH₂), 2.80 (dd, 1H, CH₂), 2.60 (q, 2H, S-CH₂), 2.35 (s, 3H, Ar-CH₃), 1.30 (t, 3H, CH₃) ppm.
¹³C NMR (CDCl₃, 100 MHz) δ 176.5 (C=O), 175.0 (C=O), 138.0 (Ar-C), 130.0 (Ar-C), 129.5 (Ar-CH), 126.0 (Ar-CH), 45.0 (CH-S), 38.0 (CH₂), 26.0 (S-CH₂), 21.0 (Ar-CH₃), 15.0 (CH₃) ppm.
IR (thin film) ν 2970, 2930 (C-H), 1705 (C=O, imide), 1390 (C-N), 1180 (C-S) cm⁻¹.

Stability and Side Reactions

The thioether bond formed in the Michael addition is generally stable. However, the reaction can be reversible under certain conditions, a phenomenon known as the retro-Michael reaction.[3][11] This is particularly relevant in biological systems with high concentrations of other nucleophiles, such as glutathione.

The stability of the succinimide ring itself is also a factor. Hydrolysis of the ring can occur, especially at higher pH, leading to a ring-opened succinamic acid thioether.[4] While this prevents the retro-Michael reaction, it also represents a modification of the original adduct. The electron-donating nature of the p-tolyl group may slightly disfavor ring hydrolysis compared to N-aryl maleimides with electron-withdrawing substituents.[4]

Conclusion

The Michael addition of thiols to this compound is a robust and efficient reaction that is fundamental to many applications in chemistry and biology. A thorough understanding of its mechanism, the influence of the N-substituent, and optimal reaction conditions is crucial for its successful implementation. This guide provides the foundational knowledge for researchers to utilize this important chemical transformation in their work.

References

An In-Depth Technical Guide to p-Tolylmaleimide: Properties, Safety, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Tolylmaleimide, a molecule of interest in cancer research and for its inhibitory effects on specific cellular channels. This document consolidates critical data, including its chemical identification, safety profile, and known biological applications, with a focus on its effects on cancer cell lines and aquaporins.

Chemical Identification and Properties

This compound, also known as N-(4-Methylphenyl)maleimide, is a derivative of maleimide. Its core chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 1631-28-3
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Appearance White to Yellow powder/crystal
Melting Point 149-150 °C
Boiling Point 333.2±21.0 °C at 760 mmHg
Solubility Soluble in DMSO

Safety Data Sheet Summary

A comprehensive understanding of the safety and handling requirements for this compound is crucial for laboratory personnel. The following tables summarize the key safety information.

Hazard Identification
Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation1H318: Causes serious eye damage
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation
Precautionary Measures and First Aid
TypePrecautionary Statement / First Aid Measure
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective

Methodological & Application

Application Notes and Protocols for p-Tolylmaleimide as a Polymer Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of p-Tolylmaleimide as a versatile crosslinking agent for polymers. Detailed protocols for common applications, data on the expected properties of crosslinked polymers, and visualizations of the underlying chemical mechanisms are included to guide researchers in utilizing this powerful crosslinking technology.

Introduction

This compound is a chemical compound featuring a maleimide group attached to a tolyl group. The electron-deficient carbon-carbon double bond of the maleimide moiety makes it highly reactive towards nucleophiles, particularly thiols, through a Michael addition reaction. This specific and efficient reactivity, often referred to as "click" chemistry, allows for the formation of stable covalent bonds, making this compound an excellent crosslinking agent for polymers. Crosslinking polymers with this compound can significantly enhance their mechanical strength, thermal stability, and chemical resistance. These improved properties are highly desirable in various applications, including the development of advanced biomaterials, drug delivery systems, and high-performance engineering plastics.

Maleimide-based copolymers are known for their relatively high glass transition temperatures (Tg) and thermal decomposition temperatures due to the rigid five-membered ring in the polymer chain. The incorporation of N-substituted maleimides, such as this compound, can impart superior mechanical and thermal stability to the resulting polymers.

Key Applications

The unique reactivity of this compound allows for its use in a variety of polymer modification and crosslinking applications:

  • Hydrogel Formation: By reacting with thiol-functionalized polymers, this compound can form crosslinked hydrogel networks. These hydrogels are valuable in biomedical applications such as tissue engineering and controlled drug release.

  • Elastomer Curing: this compound can be used to crosslink elastomers like polydimethylsiloxane (PDMS), leading to materials with tailored mechanical properties for use in microfluidics, seals, and medical devices.

  • Surface Modification: Polymer surfaces can be functionalized with this compound to introduce reactive sites for the subsequent immobilization of biomolecules or other functional moieties.

  • Thermoset Resins: As a component in thermosetting resins, this compound contributes to the formation of highly crosslinked, thermally stable networks.

Crosslinking Mechanism: Thiol-Maleimide Michael Addition

The primary mechanism for crosslinking with this compound involves the Michael addition of a thiol group to the maleimide double bond. This reaction is highly efficient and proceeds readily under mild conditions, often without the need for a catalyst.

Crosslinking_Mechanism cluster_reactants Reactants cluster_product Product Polymer_Thiol Polymer with Pendant Thiol Groups (R-SH) Reaction_Step Michael Addition Polymer_Thiol->Reaction_Step p_Tolylmaleimide This compound p_Tolylmaleimide->Reaction_Step Crosslinked_Polymer Crosslinked Polymer Network (Thioether Linkage) Reaction_Step->Crosslinked_Polymer Forms Stable Thioether Bond Workflow cluster_synthesis Synthesis & Crosslinking cluster_characterization Characterization cluster_application Application Testing A Polymer Selection/ Synthesis B Functionalization (if necessary) A->B C Crosslinking with This compound B->C D Spectroscopic Analysis (FTIR, NMR) C->D E Thermal Analysis (DSC, TGA) C->E F Mechanical Testing (Tensile, Rheology) C->F G Device Fabrication/ Formulation F->G H Performance Evaluation G->H

Application Notes and Protocols for Bioconjugation Using p-Tolylmaleimide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation techniques are pivotal in the development of targeted therapeutics, diagnostics, and research tools. The covalent linkage of biomolecules to other chemical moieties requires linkers that are not only reactive under specific and mild conditions but also form stable bonds to ensure the integrity of the conjugate in biological systems. Maleimide-based linkers are widely employed for their high reactivity and specificity towards thiol groups, commonly found in cysteine residues of proteins and peptides.

This document provides detailed application notes and protocols for the use of p-tolylmaleimide linkers in bioconjugation. As a member of the N-aryl maleimide class, this compound offers distinct advantages in terms of reaction kinetics and the stability of the resulting bioconjugate, making it a superior choice for applications such as the development of antibody-drug conjugates (ADCs). N-aryl maleimides have been shown to form more stable conjugates compared to their N-alkyl counterparts due to accelerated hydrolysis of the thiosuccinimide ring, which prevents the undesirable retro-Michael reaction that can lead to premature drug release.[1][2]

Principle of this compound Conjugation

The bioconjugation reaction with this compound proceeds via a Michael addition of a thiol group (from a cysteine residue on a biomolecule) to the double bond of the maleimide ring. This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[1] At this pH, the reaction with thiols is significantly faster than with other nucleophilic groups like amines.

A key feature of N-aryl maleimides, including this compound, is the subsequent rapid hydrolysis of the initially formed thiosuccinimide ring to a stable succinamic acid thioether.[1][3] This ring-opening is advantageous as it renders the linkage resistant to thiol exchange reactions in the presence of endogenous thiols like glutathione, thereby enhancing the in vivo stability of the bioconjugate.[1][2]

Biomolecule Biomolecule-SH (e.g., Antibody with Cysteine) Thiosuccinimide Thiosuccinimide Adduct (Intermediate) Biomolecule->Thiosuccinimide Michael Addition (pH 6.5-7.5) pTolylmaleimide This compound Linker-Payload pTolylmaleimide->Thiosuccinimide Hydrolysis Hydrolysis (H₂O) Thiosuccinimide->Hydrolysis FinalProduct Stable Ring-Opened Succinamic Acid Adduct Hydrolysis->FinalProduct Increased Stability

Caption: Reaction scheme of this compound conjugation with a thiol-containing biomolecule.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with N-aryl maleimide linkers, which are representative of the performance of this compound.

Table 1: Comparative Stability of Maleimide-Thiol Conjugates

Linker TypeModel SystemIncubation Time% Intact ConjugateKey Observations
N-Aryl Maleimide Cysteine-linked ADC in thiol-containing buffer/serum7 days>80%Exhibits enhanced stability with less than 20% deconjugation.[2]
Conventional N-Alkyl MaleimideCysteine-linked ADC in thiol-containing buffer/serum7 days33-65%Demonstrates variable stability with substantial deconjugation.[2]

Table 2: General Reaction Parameters for Maleimide-Thiol Conjugation

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for thiol selectivity and to minimize maleimide hydrolysis prior to conjugation.[1]
Temperature 4 - 37 °CReaction can be performed at room temperature or refrigerated to modulate reaction rate.
Molar Ratio (Maleimide:Thiol) 5:1 to 20:1An excess of the maleimide-linker is typically used to drive the reaction to completion.
Reaction Time 1 - 4 hoursGenerally sufficient for complete conjugation, can be optimized based on specific reactants.

Experimental Protocols

Protocol 1: Reduction of Antibody Interchain Disulfide Bonds

This protocol describes the generation of free thiol groups on a monoclonal antibody (mAb) for subsequent conjugation.

Materials:

  • Monoclonal antibody (mAb) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Degassed conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0-7.5).

  • Desalting column (e.g., Sephadex G-25) or centrifugal concentrator (30 kDa cutoff).

Procedure:

  • Buffer Exchange (if necessary): If the antibody solution contains primary amines (e.g., Tris buffer), exchange it into an amine-free buffer like PBS.

  • Reduction:

    • Prepare a stock solution of the reducing agent (e.g., 10 mM TCEP).

    • Add a 10- to 50-fold molar excess of the reducing agent to the antibody solution.

    • Incubate at 37°C for 30-120 minutes. The incubation time and temperature can be optimized to control the extent of reduction and the resulting number of available thiol groups.

  • Removal of Excess Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column or by buffer exchange with a centrifugal concentrator, pre-equilibrated with degassed conjugation buffer.

Start Start: Antibody with Disulfide Bonds BufferExchange Buffer Exchange (if needed) Start->BufferExchange Reduction Reduction with TCEP or DTT BufferExchange->Reduction Purification Removal of Excess Reducing Agent Reduction->Purification End End: Reduced Antibody with Free Thiols Purification->End

Caption: Workflow for the reduction of antibody disulfide bonds.

Protocol 2: Conjugation of this compound Linker to a Reduced Antibody

This protocol outlines the conjugation of a this compound-activated payload to the reduced antibody.

Materials:

  • Reduced antibody with free thiol groups from Protocol 1.

  • This compound-linker-payload, dissolved in a water-miscible organic solvent (e.g., DMSO or DMF).

  • Degassed conjugation buffer (pH 7.0-7.5).

  • Quenching reagent (e.g., N-acetylcysteine or L-cysteine).

Procedure:

  • Prepare Maleimide Solution: Freshly prepare a stock solution of the this compound-linker-payload in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Conjugation Reaction:

    • Add the this compound stock solution to the reduced antibody solution to achieve a final molar ratio of 5:1 to 20:1 (maleimide:antibody). The final concentration of the organic solvent should typically be kept below 10% (v/v).

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a quenching reagent (e.g., N-acetylcysteine) to a final concentration of approximately 1 mM to react with any unreacted maleimide groups. Incubate for an additional 15-30 minutes.

  • Purification: Remove unreacted linker-payload and quenching reagent by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Start Start: Reduced Antibody AddLinker Add this compound Linker-Payload Start->AddLinker Incubation Incubate (1-4 hours) AddLinker->Incubation Quench Quench Reaction Incubation->Quench Purify Purify Conjugate (SEC or TFF) Quench->Purify End End: Purified Bioconjugate Purify->End

Caption: Experimental workflow for this compound conjugation.

Protocol 3: Characterization of the Bioconjugate

Characterization is crucial to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate.

Methods:

  • UV-Vis Spectroscopy: Determine protein concentration (A280) and payload concentration (at its specific absorbance wavelength) to estimate the average DAR.

  • Hydrophobic Interaction Chromatography (HIC): A non-denaturing chromatographic method that separates antibody species based on the number of conjugated payloads. It provides information on the distribution of different DAR species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to analyze the light and heavy chains of the reduced antibody, providing a more detailed analysis of drug load distribution.

  • Mass Spectrometry (MS): Provides accurate mass measurements of the intact conjugate or its subunits to confirm the covalent attachment of the linker-payload and determine the DAR.

Concluding Remarks

This compound linkers, as part of the N-aryl maleimide family, offer a significant advantage for bioconjugation through the formation of highly stable linkages. The protocols provided herein offer a general framework for the successful conjugation of this compound-activated molecules to thiol-containing biomolecules. Optimization of reaction conditions, including molar ratios, reaction time, and temperature, is recommended for each specific application to achieve the desired degree of conjugation while maintaining the biological activity of the biomolecule. The enhanced stability of the resulting conjugates makes this compound an excellent choice for the development of robust and effective biotherapeutics and research reagents.

References

Application Notes and Protocols for Site-Specific Protein Modification with p-Tolylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific protein modification is a cornerstone of modern biotechnology, enabling the precise attachment of functional moieties to proteins. This is critical for developing advanced therapeutics like antibody-drug conjugates (ADCs), creating sophisticated molecular probes for diagnostics, and studying protein function.[1][2] Maleimide-based reagents are widely used for their ability to selectively react with the thiol group of cysteine residues.[3][4]

p-Tolylmaleimide, a derivative of maleimide, offers a robust method for achieving this site-specificity. The maleimide group reacts with the sulfhydryl group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond.[5][6] This reaction is highly efficient and proceeds under mild, biocompatible conditions, making it ideal for modifying complex biomolecules like antibodies without compromising their structural integrity or function.[7] These application notes provide a comprehensive guide to using this compound for site-specific protein modification, including detailed protocols, quantitative data, and workflow visualizations.

Mechanism of Action: Thiol-Maleimide Michael Addition

The conjugation of this compound to a protein is dependent on the reaction between its maleimide group and the thiol group of a cysteine residue. This occurs through a nucleophilic Michael addition. The sulfhydryl group of the cysteine acts as a nucleophile, attacking one of the carbon atoms of the maleimide's double bond. This reaction is most efficient at a neutral to slightly basic pH (7-8), where the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form.[3] The resulting covalent thioether bond is stable under most physiological conditions.[8]

Caption: Thiol-Maleimide Michael Addition Reaction.

Key Applications

The site-specific modification enabled by this compound is leveraged in several high-impact applications:

  • Antibody-Drug Conjugates (ADCs): This is a primary application where a potent cytotoxic drug (payload) is attached to a monoclonal antibody.[9][10] The antibody targets a specific antigen on cancer cells, delivering the payload directly to the tumor site, thereby increasing efficacy and reducing off-target toxicity.[11] The stable bond formed by the maleimide is crucial for ensuring the ADC remains intact in circulation.

  • Fluorescent Labeling: Attaching fluorophores to proteins allows for their visualization and tracking in living cells, aiding in the study of protein localization, trafficking, and interactions.[3][7]

  • PEGylation: The conjugation of polyethylene glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic proteins by increasing their solubility, stability, and circulation half-life.

  • Chemical Proteomics: Maleimide-based probes are used to profile cysteine reactivity across the proteome, providing insights into redox signaling and identifying potential drug targets.[12]

Quantitative Data Summary

Achieving optimal conjugation requires careful control of reaction parameters. The following table summarizes typical conditions and quantitative data derived from various maleimide conjugation protocols. These values should serve as a starting point, with empirical optimization recommended for each specific protein and payload.

ParameterRecommended RangeTypical Outcome / NotesReference(s)
Molar Ratio (Maleimide:Protein) 5:1 to 20:1A molar excess of the maleimide reagent drives the reaction to completion. Higher ratios may be needed for less accessible cysteine residues.[5][6]
Protein Concentration 5 - 15 mg/mLHigher concentrations can improve reaction kinetics but may also increase the risk of aggregation.[3][5]
pH 7.0 - 8.0Balances thiol reactivity with protein stability. Buffers like phosphate or borate are commonly used.[3][13]
Temperature 4°C to 37°CLower temperatures (4°C) with longer incubation times (overnight) are gentler on the protein. Higher temperatures (25-37°C) accelerate the reaction (1-3 hours).[5][9]
Reaction Time 1 - 16 hoursDependent on temperature, pH, and the specific reactants. The reaction progress should be monitored.[5][9]
Reducing Agent (for disulfides) 2.5 to 10-fold molar excess (over protein)TCEP or DTT are used to reduce interchain disulfide bonds in antibodies to generate free thiols for conjugation.[3][5][13]
Solvent Concentration (e.g., DMSO) < 10% (v/v)Organic solvents are often used to dissolve hydrophobic maleimide payloads. Keeping the concentration low prevents protein denaturation.[5]

Detailed Experimental Protocols

This section provides a generalized, three-stage protocol for the site-specific modification of an antibody using a this compound-activated payload.

G cluster_stage1 Stage 1: Protein Preparation & Reduction cluster_stage2 Stage 2: Conjugation Reaction cluster_stage3 Stage 3: Purification & Analysis BufferExchange 1. Buffer Exchange (into PBS/EDTA) Reduction 2. Disulfide Reduction (Add TCEP/DTT, Incubate 37°C, 1-2h) BufferExchange->Reduction RemoveReducer 3. Remove Reducing Agent (e.g., SEC column) Reduction->RemoveReducer ReconstitutePayload 4. Reconstitute Payload (this compound in DMSO) RemoveReducer->ReconstitutePayload Conjugation 5. Conjugation (Add payload to protein, incubate RT, 1-2h) ReconstitutePayload->Conjugation Quench 6. Quench Reaction (Add N-acetylcysteine) Conjugation->Quench Purify 7. Purify Conjugate (e.g., SEC, TFF) Quench->Purify Characterize 8. Characterize Conjugate (UV-Vis, HIC, SEC, MS) Purify->Characterize

Caption: General experimental workflow for protein modification.

Stage 1: Protein Preparation and Reduction

This stage prepares the protein by generating reactive thiol groups from existing disulfide bonds.

  • Buffer Exchange: The protein (e.g., an antibody) should be buffer-exchanged into a suitable reaction buffer, such as phosphate-buffered saline (PBS) containing 1-2 mM EDTA at pH 7.2-7.5.[5][13] This removes interfering components from the storage buffer.

  • Protein Concentration Adjustment: Adjust the protein concentration to a range of 5-10 mg/mL.[5]

  • Reduction of Disulfide Bonds:

    • Prepare a fresh solution of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol).

    • Add the reducing agent to the protein solution. A starting point is a 2.5 to 4-fold molar excess of TCEP over the protein.[5] For DTT, a 10-20 fold excess may be used.[13]

    • Incubate the reaction at 37°C for 1-2 hours to selectively reduce interchain disulfide bonds.[5][9]

  • Removal of Reducing Agent: It is critical to remove the excess reducing agent immediately before conjugation to prevent it from reacting with the maleimide. This can be achieved using size exclusion chromatography (SEC) or a centrifugal concentrator.[14]

Stage 2: Conjugation Reaction

This stage involves the reaction between the this compound payload and the reduced protein.

  • Reconstitution of this compound Payload: Dissolve the this compound-activated payload in an anhydrous organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).[13]

  • Conjugation:

    • Slowly add the reconstituted maleimide payload to the reduced protein solution while gently stirring. A 5 to 10-fold molar excess of the payload over the protein is a common starting point.[5]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture remains below 10% (v/v) to prevent protein denaturation.[5]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[5] If the payload is light-sensitive, protect the reaction from light.

  • Quenching: To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent like N-acetylcysteine or free cysteine. A 2 to 5-fold molar excess over the initial amount of the maleimide payload is recommended. Allow the quenching reaction to proceed for 30 minutes at room temperature.[5]

Stage 3: Purification and Characterization

This final stage purifies the conjugate and verifies the success of the modification.

  • Purification of the Conjugate: Remove unreacted payload, quenching reagent, and any aggregates. Common methods include:

    • Size Exclusion Chromatography (SEC): Separates the larger protein conjugate from smaller, unreacted molecules.[15]

    • Tangential Flow Filtration (TFF): Suitable for larger scale purification.[5]

  • Characterization of the Conjugate:

    • UV-Vis Spectroscopy: To determine the protein concentration and the degree of labeling or drug-to-antibody ratio (DAR).[9]

    • Hydrophobic Interaction Chromatography (HIC): To assess the drug load distribution and purity of an ADC.

    • Mass Spectrometry (MS): To confirm the precise mass of the conjugate and verify site-specific modification.[5]

References

Application Notes and Protocols for Surface Functionalization of Materials with p-Tolylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing p-Tolylmaleimide for the surface functionalization of a variety of materials. This document outlines the underlying chemistry, key reaction parameters, detailed experimental protocols, and characterization techniques relevant to the application of this compound in fields such as biomaterial development, drug delivery, and diagnostics.

Introduction to this compound Surface Functionalization

This compound is a chemical compound featuring a maleimide group attached to a tolyl (methylphenyl) group. The maleimide moiety is a highly efficient Michael acceptor, enabling its rapid and specific covalent reaction with thiol (sulfhydryl) groups. This "click" chemistry reaction, known as the thiol-maleimide Michael addition, is a cornerstone of bioconjugation and materials science due to its high selectivity, efficiency, and ability to proceed under mild, aqueous conditions.[1][2]

Surface functionalization with this compound introduces reactive sites onto a material's surface, allowing for the subsequent covalent attachment of thiol-containing molecules such as peptides, proteins, antibodies, and synthetic polymers. This strategy is widely employed to enhance the biocompatibility of implants, create targeted drug delivery systems, and develop sensitive diagnostic platforms.

The Thiol-Maleimide Michael Addition Reaction

The functional basis for this compound's utility in surface modification is the Michael addition reaction between the maleimide's carbon-carbon double bond and a thiol group. This reaction is most efficient at a pH range of 6.5-7.5.[1] Within this pH window, the thiol group exists in equilibrium with its more nucleophilic thiolate anion form, which readily attacks the electrophilic double bond of the maleimide ring. At pH values above 7.5, the maleimide ring becomes more susceptible to hydrolysis, and side reactions with primary amines can occur.[1]

The resulting thioether bond is highly stable, ensuring a durable surface modification. The tolyl group of this compound can influence the reactivity and stability of the maleimide ring through electronic and steric effects, although specific kinetic data for this compound is not extensively documented in publicly available literature. The general principles of the thiol-maleimide reaction, however, provide a robust framework for its application.

Quantitative Data on Thiol-Maleimide Conjugation

While specific quantitative data for this compound is limited, the following tables summarize typical reaction conditions and outcomes for the broader class of maleimide-thiol conjugations, which can serve as a starting point for optimization.

Table 1: Key Parameters for Thiol-Maleimide Conjugation

ParameterRecommended Range/ValueRationale
pH 6.5 - 7.5Optimizes the formation of the reactive thiolate anion while minimizing hydrolysis of the maleimide and side reactions with amines.[1]
Temperature 4 - 25 °CThe reaction proceeds efficiently at room temperature. Lower temperatures can be used to slow the reaction rate if necessary.
Solvent Aqueous buffers (e.g., PBS, HEPES)The reaction is efficient in polar, aqueous environments. Buffers should be free of thiols.
Reactant Molar Ratio 1:1 to 10:1 (Maleimide:Thiol)An excess of the maleimide on the surface is often used to ensure complete reaction with the thiol-containing molecule.
Reaction Time 30 minutes - 2 hoursReaction times can vary depending on the specific reactants and concentrations.

Table 2: Example of Surface Characterization Data Before and After Maleimide Functionalization

Characterization TechniqueBefore FunctionalizationAfter Maleimide FunctionalizationAfter Thiol Conjugation
Water Contact Angle Varies (e.g., Hydrophobic)May show a slight decrease in hydrophobicity.Typically becomes more hydrophilic, especially after conjugation of polar biomolecules.
X-ray Photoelectron Spectroscopy (XPS) - N 1s Signal AbsentPresent (from the maleimide nitrogen)Present and may be accompanied by other elemental signals from the conjugated molecule.
X-ray Photoelectron Spectroscopy (XPS) - S 2p Signal AbsentAbsentPresent (from the thiol-containing molecule)

Experimental Protocols

The following are generalized protocols for the surface functionalization of materials with this compound. These should be adapted and optimized for specific materials and applications.

Protocol 1: Surface Functionalization of a Polymer Substrate with this compound

This protocol describes a two-step process: first, the introduction of amine groups onto a polymer surface (e.g., through plasma treatment), followed by the reaction with an amine-reactive this compound derivative.

Materials:

  • Polymer substrate (e.g., Polystyrene, Poly(methyl methacrylate))

  • Plasma cleaner

  • Ammonia or Nitrogen/Hydrogen forming gas

  • N-(p-Tolyl)maleimide-succinimidyl ester (or a similar amine-reactive derivative)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2)

  • Thiol-containing molecule for conjugation (e.g., cysteine-terminated peptide)

Procedure:

  • Surface Activation (Amination): a. Place the polymer substrate in a plasma cleaner chamber. b. Introduce ammonia or a nitrogen/hydrogen forming gas. c. Apply plasma treatment according to the instrument's specifications to introduce primary amine groups onto the surface. d. Remove the substrate from the plasma cleaner.

  • Attachment of this compound: a. Prepare a solution of N-(p-Tolyl)maleimide-succinimidyl ester in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL. b. Immediately immerse the amine-functionalized polymer substrate in the this compound solution. c. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation. d. Remove the substrate and wash thoroughly with DMF or DMSO to remove unreacted this compound derivative. e. Rinse the substrate with an amine-free buffer (e.g., PBS, pH 7.2).

  • Conjugation of Thiol-Containing Molecule: a. Prepare a solution of the thiol-containing molecule in an amine-free buffer (e.g., PBS, pH 7.2) at a desired concentration. b. Immerse the this compound functionalized substrate in the thiol solution. c. Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C. d. Remove the substrate and wash extensively with the buffer to remove non-covalently bound molecules. e. Dry the functionalized substrate under a stream of nitrogen.

Protocol 2: Functionalization of Gold Nanoparticles with this compound

This protocol utilizes a thiol-terminated linker to first create a self-assembled monolayer (SAM) on gold nanoparticles, followed by the attachment of a this compound derivative.

Materials:

  • Gold nanoparticles (AuNPs) suspension

  • Thiol-PEG-amine linker

  • N-(p-Tolyl)maleimide-succinimidyl ester

  • Amine-free buffer (e.g., PBS, pH 7.2)

  • Centrifugation equipment

Procedure:

  • Formation of Amine-Terminated SAM on AuNPs: a. To the AuNP suspension, add the Thiol-PEG-amine linker to a final concentration of 1-10 µM. b. Incubate for 1-2 hours at room temperature with gentle stirring to allow for the formation of a self-assembled monolayer. c. Centrifuge the AuNP suspension to pellet the nanoparticles and remove the supernatant containing excess linker. d. Resuspend the AuNPs in an amine-free buffer. Repeat the washing step twice.

  • Attachment of this compound: a. Resuspend the amine-functionalized AuNPs in an amine-free buffer. b. Add a solution of N-(p-Tolyl)maleimide-succinimidyl ester in a minimal amount of DMSO to the AuNP suspension. The final concentration should be in molar excess relative to the estimated surface amine groups. c. React for 2 hours at room temperature with gentle stirring. d. Purify the this compound-functionalized AuNPs by centrifugation and washing with the buffer to remove unreacted reagents.

  • Conjugation of Thiol-Containing Molecule: a. Resuspend the purified this compound-AuNPs in an amine-free buffer. b. Add the thiol-containing molecule and incubate for 2 hours at room temperature. c. Purify the final conjugated AuNPs by centrifugation and washing.

Mandatory Visualizations

G cluster_0 Step 1: Surface Activation cluster_1 Step 2: this compound Attachment cluster_2 Step 3: Thiol Conjugation Material_Substrate Material Substrate Activated_Surface Activated Surface (e.g., with Amine Groups) Material_Substrate->Activated_Surface Plasma Treatment or Chemical Modification Functionalized_Surface This compound Functionalized Surface Activated_Surface->Functionalized_Surface pTolylmaleimide_Derivative This compound Derivative pTolylmaleimide_Derivative->Functionalized_Surface Reaction Final_Product Conjugated Surface Functionalized_Surface->Final_Product Thiol_Molecule Thiol-Containing Molecule Thiol_Molecule->Final_Product Thiol-Maleimide Michael Addition

References

Application of p-Tolylmaleimide in Hydrogel Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their tunable physical properties, biocompatibility, and ability to encapsulate therapeutic agents make them ideal candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing.[1][2] Maleimide-functionalized polymers are a versatile class of precursors for hydrogel synthesis, primarily due to the highly efficient and specific reaction of the maleimide group with thiols (a Michael-type addition) under physiological conditions.[3][4] This "click chemistry" approach allows for rapid gelation without the need for potentially harmful initiators or catalysts.[3]

This document provides detailed application notes and protocols for the use of p-tolylmaleimide in the formation of hydrogels. While direct literature on this compound-specific hydrogels is limited, the protocols and data presented here are adapted from extensive research on other N-substituted maleimide hydrogels. The introduction of the hydrophobic p-tolyl group is anticipated to influence the hydrogel's properties, potentially leading to altered swelling behavior, mechanical strength, and drug release kinetics due to changes in polymer chain interactions.

Data Presentation

Table 1: Comparative Mechanical Properties of Maleimide-Based Hydrogels
Hydrogel CompositionPolymer Concentration (wt%)Young's Modulus (kPa)Reference(s)
PEG-SH/PEG-Mal595.1[5]
PEG-SH/PEG-Mal with FKG peptide5104.3[5]
PEG-SH/PEG-Mal with FRG peptide5108.9[5]
HA-Mal/PEG-dithiol2.5% HA-Mal, 1% PEG~50-60[6]
Pectin-SH/Pectin-Ma-20.8–33.2[7]

Note: The mechanical properties of this compound hydrogels are expected to vary. The increased hydrophobicity from the tolyl group may lead to stronger inter-chain interactions, potentially resulting in a higher Young's modulus.

Table 2: Swelling Ratios of Maleimide-Based Hydrogels
Hydrogel CompositionSwelling MediumEquilibrium Swelling Ratio (g/g)Reference(s)
HA-Mal/PEG-dithiolPBS~20-25[8]
Furan:Maleimide (HA/Collagen)PBS~10-14[9]
Pectin-SH/Pectin-Ma (pH 8)Buffer44-80% (weight increase)[7]
4-Acryloylmorpholine-basedWater35-50% (weight increase)[3]

Note: The hydrophobic nature of the p-tolyl group is predicted to decrease the overall hydrophilicity of the polymer network, which may result in a lower equilibrium swelling ratio compared to hydrogels functionalized with more hydrophilic maleimides.

Table 3: Drug Release Kinetics Models for Hydrogel Systems
ModelEquationDescriptionReference(s)
Zero-OrderMₜ = M₀ + K₀tDrug release is constant over time, independent of concentration.[7][10]
HiguchiMₜ = M₀ + K₈t¹/²Describes drug release from an insoluble matrix as a function of the square root of time (diffusion-controlled).[7]
Korsmeyer-PeppasMₜ/M∞ = KₖtⁿCharacterizes drug release from a polymeric system; the release exponent 'n' provides insight into the mechanism (diffusion, swelling, or erosion).[4][7]

Note: The release of hydrophobic drugs from this compound hydrogels may be slower and more sustained due to favorable interactions with the hydrophobic domains within the hydrogel matrix.

Experimental Protocols

Protocol 1: Synthesis of this compound-Functionalized 4-Arm PEG

This protocol describes the functionalization of a 4-arm polyethylene glycol (PEG) with this compound.

Materials:

  • 4-Arm PEG-Amine (20 kDa)

  • N-(p-Tolyl)maleimide

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Dialysis tubing (MWCO 10 kDa)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of N-(p-Tolyl)maleamic acid:

    • Dissolve N-(p-Tolyl)maleamic acid (1.2 equivalents per PEG-NH₂ group) and NHS (1.2 equivalents) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.2 equivalents) dissolved in a small amount of anhydrous DMF dropwise to the solution.

    • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Functionalization of 4-Arm PEG-Amine:

    • Dissolve 4-Arm PEG-Amine (1 equivalent) in anhydrous DCM.

    • Add the filtered activated N-(p-Tolyl)maleamic acid solution to the PEG solution.

    • Add triethylamine (2 equivalents per PEG-NH₂ group) to the reaction mixture.

    • Stir the reaction at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Cyclization to form this compound:

    • To the reaction mixture, add acetic anhydride (5 equivalents per PEG-NH₂ group) and sodium acetate (2 equivalents per PEG-NH₂ group).

    • Heat the mixture to 50°C and stir for 4-6 hours to induce cyclization to the maleimide.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Precipitate the polymer by adding the concentrated solution to cold diethyl ether.

    • Collect the precipitate by filtration and wash thoroughly with diethyl ether.

    • Redissolve the polymer in deionized water and dialyze against deionized water for 3 days, changing the water frequently.

    • Lyophilize the dialyzed solution to obtain the purified 4-Arm PEG-p-Tolylmaleimide as a white powder.

  • Characterization:

    • Confirm the structure and degree of functionalization using ¹H NMR spectroscopy by observing the characteristic peaks for the p-tolyl group and the maleimide protons.

    • Determine the molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC).

Protocol 2: Hydrogel Formation via Thiol-Maleimide Click Chemistry

This protocol details the formation of a hydrogel by crosslinking the this compound-functionalized PEG with a thiol-containing crosslinker.

Materials:

  • 4-Arm PEG-p-Tolylmaleimide (synthesized in Protocol 1)

  • Dithiothreitol (DTT) or other multi-arm PEG-Thiol crosslinker

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile vials or molds

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a stock solution of 4-Arm PEG-p-Tolylmaleimide in PBS (e.g., 10% w/v). Due to the hydrophobicity of the p-tolyl group, gentle warming or sonication may be required for complete dissolution.

    • Prepare a stock solution of the thiol crosslinker (e.g., DTT or 4-Arm PEG-Thiol) in PBS to achieve a 1:1 stoichiometric ratio of maleimide to thiol groups.

  • Hydrogel Formation:

    • To initiate gelation, rapidly and thoroughly mix the PEG-p-Tolylmaleimide and thiol crosslinker solutions in the desired mold or vial.

    • Gelation should occur rapidly, typically within minutes at room temperature. The gelation time can be tuned by adjusting the polymer concentration and the pH of the buffer.

  • For Cell Encapsulation (Aseptic Technique Required):

    • Prepare sterile precursor solutions using sterile PBS or cell culture medium.

    • Resuspend the desired cell type in the thiol crosslinker solution at the desired cell density.

    • Gently mix the cell-containing thiol solution with the PEG-p-Tolylmaleimide solution.

    • Immediately pipette the cell-laden precursor solution into the desired culture format (e.g., well plate).

    • After gelation, add cell culture medium to cover the hydrogel.

Protocol 3: Characterization of Hydrogel Properties

1. Swelling Ratio Measurement:

  • Prepare hydrogel discs of a known initial weight (W_d, after lyophilization).

  • Immerse the discs in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (W_s).

  • Calculate the swelling ratio (SR) using the formula: SR = (W_s - W_d) / W_d.

  • Continue until the weight remains constant, indicating equilibrium swelling.

2. Mechanical Testing (Compression):

  • Prepare cylindrical hydrogel samples.

  • Perform unconfined compression testing using a mechanical tester (e.g., an Instron machine).

  • Apply a constant strain rate (e.g., 1 mm/min) and record the resulting stress.

  • The compressive modulus (Young's Modulus) can be calculated from the initial linear region of the stress-strain curve.[5]

3. In Vitro Drug Release Study:

  • Load the hydrogel with a model drug during the formation process by dissolving the drug in one of the precursor solutions.

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at 37°C with gentle agitation.

  • At specific time points, collect aliquots of the release medium and replace with fresh medium.

  • Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative drug release as a function of time and analyze the release kinetics using the models in Table 3.[4][10]

Mandatory Visualizations

Hydrogel_Formation_Workflow cluster_synthesis Polymer Functionalization cluster_formation Hydrogel Formation cluster_application Application P1 4-Arm PEG-Amine P3 Functionalization & Cyclization P1->P3 P2 p-Tolylmaleamic Acid Activation P2->P3 P4 Purified 4-Arm PEG-p-Tolylmaleimide P3->P4 H1 Mixing of Precursors P4->H1 C1 Thiol Crosslinker (e.g., DTT) C1->H1 H2 This compound Hydrogel H1->H2 Thiol-Maleimide Click Reaction A1 Drug/Cell Encapsulation H1->A1 A2 In Vitro / In Vivo Studies H2->A2 A1->H2

Caption: Workflow for this compound Hydrogel Synthesis and Application.

TGF_Beta_Signaling TGFb TGF-β TGFbR TGF-β Receptor Complex (TβRI/TβRII) TGFb->TGFbR Binding & Activation SMAD23 Smad2/3 TGFbR->SMAD23 Phosphorylation SMAD4 Smad4 SMAD23->SMAD4 Complex Formation SMAD_complex Smad2/3/4 Complex SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Gene Target Gene Transcription (e.g., Collagen, α-SMA) Nucleus->Gene Fibrosis Fibrosis Gene->Fibrosis

Caption: Simplified TGF-β Signaling Pathway in Fibrosis.[1][11][12][13]

VEGF_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation DAG DAG PLCg->DAG PKC PKC DAG->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Proliferation Cell Proliferation & Migration Nucleus->Proliferation

Caption: Key Steps in the VEGF/VEGFR2 Signaling Pathway for Angiogenesis.[14][15][16][17]

References

Application Notes and Protocols: Synthesis and Potential Applications of p-Tolylmaleimide-Based Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of p-tolylmaleimide-based copolymers and explore their potential applications in drug delivery. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are included to facilitate research and development in this area.

Introduction

N-substituted maleimides are a class of monomers that, when polymerized, yield polymers with high glass transition temperatures and thermal stability due to the rigid imide rings in the polymer backbone. Copolymers incorporating N-substituted maleimides, such as this compound, can be tailored to exhibit a range of desirable physicochemical properties. This makes them attractive candidates for various biomedical applications, including the development of novel drug delivery systems. The p-tolyl group, in particular, can impart hydrophobicity and potential for π-π stacking interactions, which can be advantageous for the encapsulation of certain therapeutic agents.

This document details the synthesis of this compound-based copolymers with methyl methacrylate (MMA) and explores their potential use as nanocarriers for targeted drug delivery, a concept supported by extensive research into maleimide-functionalized polymers for biomedical applications.[1][2][3]

Synthesis of this compound-Based Copolymers

The synthesis of copolymers of this compound (NPTMI) with other vinyl monomers, such as methyl methacrylate (MMA), can be readily achieved through free-radical polymerization.[4] The reaction is typically carried out in a suitable solvent using a radical initiator.

Experimental Protocol: Free-Radical Copolymerization of N-p-Tolylmaleimide (NPTMI) and Methyl Methacrylate (MMA)[5]

This protocol is based on the solution polymerization method.

Materials:

  • N-p-Tolylmaleimide (NPTMI)

  • Methyl methacrylate (MMA), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • Cyclohexanone, anhydrous

  • Methanol

Procedure:

  • In a polymerization vessel equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, dissolve the desired molar ratios of NPTMI and MMA in cyclohexanone.

  • Purge the solution with dry nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Add the initiator, AIBN, to the reaction mixture.

  • Heat the reaction mixture to 77°C and maintain this temperature with constant stirring for the desired reaction time.

  • After the polymerization is complete, cool the reaction mixture to room temperature.

  • Precipitate the copolymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.

  • Filter the precipitated copolymer and wash thoroughly with fresh methanol to remove unreacted monomers and initiator.

  • Dry the purified copolymer in a vacuum oven at 60°C to a constant weight.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification NPTMI N-p-Tolylmaleimide ReactionVessel Reaction at 77°C under N2 NPTMI->ReactionVessel MMA Methyl Methacrylate MMA->ReactionVessel Solvent Cyclohexanone Solvent->ReactionVessel Initiator AIBN Initiator->ReactionVessel Precipitation Precipitation in Methanol ReactionVessel->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Product This compound-MMA Copolymer Drying->Product

Figure 1: General workflow for the synthesis of this compound-MMA copolymers.
Quantitative Data from Synthesis

The following tables summarize the quantitative data obtained from the free-radical copolymerization of NPTMI and MMA.[4]

Table 1: Copolymerization of N-p-Tolylmaleimide (NPTMI) and Methyl Methacrylate (MMA) [4]

Feed Ratio (NPTMI:MMA)Polymer Yield (%)Nitrogen Content (%)Copolymer Composition (NPTMI mole fraction)
10:9015.21.120.08
20:8018.51.890.14
30:7022.12.580.20
40:6025.83.210.26
50:5029.33.780.32
60:4033.14.310.38
70:3036.54.800.44
80:2039.85.250.50
90:1043.25.680.56

Table 2: Molecular Weight and Thermal Properties of NPTMI-MMA Copolymers [4]

NPTMI in Feed (mole %)Mn ( g/mol )Mw ( g/mol )Polydispersity Index (PDI)Glass Transition Temp. (Tg, °C)T50 (°C)*
1028,00058,8002.10135365
2032,00068,8002.15142378
3035,50078,1002.20150385
4039,00087,7502.25158392
5042,50097,7502.30165400
6046,000108,1002.35173408
7049,500118,8002.40180415
8053,000129,8502.45188422
9056,500141,2502.50195430

*T50: Temperature at which 50% weight loss occurs as determined by thermogravimetric analysis (TGA).

Characterization of Copolymers

Standard analytical techniques are employed to characterize the synthesized copolymers.

Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to confirm the incorporation of both monomers into the copolymer chain and to determine the copolymer composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the characteristic functional groups of the monomers within the copolymer structure.

  • Gel Permeation Chromatography (GPC): GPC is utilized to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymers.[4]

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the copolymers.[4]

Potential Applications in Drug Delivery

While direct studies on this compound-based copolymers for drug delivery are limited, the broader class of maleimide-functionalized polymers has shown significant promise in this field.[1][5] These copolymers can be engineered into various nanocarriers, such as micelles and nanoparticles, for the encapsulation and targeted delivery of therapeutic agents.[2][6][7]

Proposed Application: Nanoparticle-Based Drug Delivery for Cancer Therapy

Copolymers of this compound can be designed to be amphiphilic, allowing them to self-assemble into nanoparticles in an aqueous environment. The hydrophobic core, potentially enhanced by the p-tolyl groups, can encapsulate hydrophobic anticancer drugs, while a hydrophilic shell can provide stability in physiological conditions.

Diagram of a Hypothetical Drug Delivery Mechanism:

DrugDelivery cluster_formation Nanoparticle Formation cluster_delivery Targeted Delivery cluster_release Drug Release & Action Copolymer This compound Copolymer SelfAssembly Self-Assembly in Aqueous Solution Copolymer->SelfAssembly Drug Hydrophobic Drug Drug->SelfAssembly Nanoparticle Drug-Loaded Nanoparticle SelfAssembly->Nanoparticle Circulation Systemic Circulation Nanoparticle->Circulation Tumor Tumor Microenvironment (EPR Effect) Circulation->Tumor CellularUptake Cellular Uptake (Endocytosis) Tumor->CellularUptake Endosome Endosome CellularUptake->Endosome Release Drug Release (e.g., pH-triggered) Endosome->Release Target Intracellular Target Release->Target Apoptosis Apoptosis Target->Apoptosis

Figure 2: Hypothetical workflow for nanoparticle-based drug delivery using this compound copolymers.
Potential Targeted Signaling Pathway: PI3K/Akt/mTOR Pathway

In the context of cancer therapy, a potential target for drugs delivered by these nanoparticles is the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in many cancers and plays a crucial role in cell growth, proliferation, and survival. By delivering inhibitors of this pathway, this compound-based copolymer nanoparticles could potentially induce apoptosis in cancer cells.

Diagram of the PI3K/Akt/mTOR Signaling Pathway:

SignalingPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition mTORC2 mTORC2 mTORC2->Akt Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Drug Delivered Drug (e.g., PI3K Inhibitor) Drug->PI3K Inhibition

Figure 3: Simplified PI3K/Akt/mTOR signaling pathway as a potential therapeutic target.

Conclusion

Copolymers based on this compound exhibit promising thermal and structural properties that make them interesting candidates for further investigation in the field of biomedical materials. The synthetic protocols provided herein offer a foundation for the preparation of these materials. While their direct application in drug delivery is yet to be extensively explored, the established utility of related maleimide-functionalized polymers suggests a strong potential for this compound copolymers in the development of novel nanocarriers for targeted therapies. Further research into the biocompatibility, drug loading and release kinetics, and in vivo efficacy of these specific copolymers is warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols for Labeling Peptides with p-Tolylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a critical technique in research and drug development. The covalent labeling of cysteine residues with maleimides is a robust and widely used method for introducing probes, tags, or other functionalities onto a peptide. This application note provides a detailed protocol for the labeling of cysteine-containing peptides with p-tolylmaleimide. The maleimide group reacts specifically with the thiol (sulfhydryl) group of a cysteine residue via a Michael addition reaction to form a stable thioether bond. This compound, as an N-aryl maleimide, offers the advantage of forming a particularly stable conjugate, which is beneficial for applications requiring long-term stability. This protocol covers the labeling reaction, purification of the labeled peptide, and methods for characterization.

Chemical Principle

The labeling reaction is based on the nucleophilic addition of the thiol group from a cysteine residue to the electron-deficient double bond of the this compound ring. This reaction is highly selective for thiols under physiological pH conditions (pH 6.5-7.5) and proceeds efficiently at room temperature. The resulting thioether linkage is covalent and stable, ensuring the permanent attachment of the p-tolyl group to the peptide.

Data Presentation

Table 1: Optimal Reaction Conditions for Maleimide-Cysteine Conjugation
ParameterRecommended ConditionNotes
pH 7.0 - 7.5The reaction is most efficient and selective for thiols in this pH range. Above pH 7.5, the maleimide group is more susceptible to hydrolysis.
Buffer Phosphate, HEPES, or TrisBuffers should be free of thiols. Degassing the buffer prior to use is recommended to minimize oxidation of the cysteine thiol.
Peptide Concentration 1 - 10 mg/mLThis concentration range is generally suitable for most labeling reactions.
This compound Molar Excess 10 - 20 foldA molar excess of the labeling reagent ensures efficient conjugation. The optimal ratio may need to be determined empirically.
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine)TCEP is a thiol-free reducing agent that effectively reduces disulfide bonds to free thiols for reaction with the maleimide. It does not need to be removed prior to the conjugation reaction. A 10-100 fold molar excess of TCEP is recommended if the peptide contains disulfide bonds.
Reaction Time 2 hours to overnightThe reaction is often complete within 2 hours at room temperature. For less reactive thiols or lower concentrations, the reaction can proceed overnight at 4°C.
Temperature Room Temperature (20-25°C) or 4°CThe reaction proceeds efficiently at room temperature. For longer reaction times, 4°C can be used to minimize potential side reactions.
Table 2: Characterization of this compound Labeled Peptide
Analytical MethodPurposeExpected Result
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) Confirm covalent labeling and determine the stoichiometry of the reaction.An increase in the mass of the peptide corresponding to the mass of this compound (187.21 Da).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purify the labeled peptide and assess its purity.The labeled peptide will typically have a longer retention time than the unlabeled peptide due to the increased hydrophobicity from the tolyl group.
Tandem Mass Spectrometry (MS/MS) Identify the site of labeling.Fragmentation analysis will confirm that the mass modification is on the cysteine residue.

Experimental Protocols

Protocol 1: Labeling of a Cysteine-Containing Peptide with this compound

This protocol provides a step-by-step guide for the labeling of a peptide with a single cysteine residue.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)

  • TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride (optional, for peptides with disulfide bonds)

  • Purification system (e.g., HPLC)

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

    • If the peptide contains disulfide bonds, add a 10-100 fold molar excess of TCEP to the peptide solution. Incubate for 30 minutes at room temperature to reduce the disulfide bonds.

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the this compound stock solution to the peptide solution to achieve the desired final molar excess (e.g., 10-fold).

    • Gently mix the reaction and incubate at room temperature for 2 hours or overnight at 4°C. The reaction progress can be monitored by HPLC or LC-MS.

  • Purification:

    • Purify the this compound-labeled peptide from excess reagent and byproducts using reversed-phase HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used.[1]

  • Characterization:

    • Confirm the successful labeling of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the labeled peptide should increase by the mass of this compound (187.21 Da).

    • Assess the purity of the labeled peptide by analytical RP-HPLC.

Mandatory Visualization

PeptideLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Peptide Cysteine-Containing Peptide Solution TCEP Add TCEP (optional) Peptide->TCEP If disulfide bonds are present Reaction Incubate at RT for 2h or 4°C overnight Peptide->Reaction TCEP->Reaction pTolylmaleimide This compound Stock Solution pTolylmaleimide->Reaction HPLC RP-HPLC Purification Reaction->HPLC MS Mass Spectrometry Analysis HPLC->MS Purity Analytical HPLC HPLC->Purity

Caption: Experimental workflow for labeling a cysteine-containing peptide with this compound.

SignalingPathways cluster_reaction Michael Addition Reaction Peptide Peptide-SH (Cysteine Residue) Product Labeled Peptide (Stable Thioether Bond) Peptide->Product pH 7.0-7.5 Maleimide This compound Maleimide->Product

Caption: Reaction scheme for the labeling of a peptide with this compound.

References

Application Notes and Protocols for p-Tolylmaleimide in Free Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of p-Tolylmaleimide as a monomer in free radical polymerization. This document includes key characteristics, potential applications, and detailed experimental protocols for the synthesis of the monomer and its subsequent polymerization.

Introduction

This compound (p-TMI) is an N-substituted maleimide monomer that can be utilized in the synthesis of polymers through free radical polymerization. While N-substituted maleimides often exhibit a lower tendency for homopolymerization via free radical mechanisms, they readily copolymerize with a variety of other monomers, particularly electron-rich monomers. The resulting polymers, polyimides, are a class of high-performance materials known for their exceptional thermal stability, chemical resistance, and robust mechanical properties. These characteristics make them suitable for demanding applications in aerospace, electronics, and the biomedical field.

The incorporation of the tolyl group can influence the polymer's properties, such as solubility and thermal characteristics, compared to other N-substituted maleimides. This document provides a foundational guide for researchers interested in exploring the use of p-TMI in polymer synthesis.

Key Characteristics and Potential Applications

Polymers derived from this compound are expected to possess the following characteristics, drawing from the general properties of polyimides:

  • High Thermal Stability: Polyimides are renowned for their ability to withstand high temperatures without significant degradation.

  • Excellent Mechanical Properties: These polymers typically exhibit high tensile strength and modulus, making them suitable for structural applications.

  • Chemical Resistance: Resistance to a wide range of solvents and chemicals is a key feature of polyimides.

  • Good Dielectric Properties: Their electrical insulating properties make them valuable in electronic applications.

Potential Applications Include:

  • High-Performance Films and Coatings: For use in electronics and aerospace where thermal and chemical resistance are critical.

  • Matrix Resins for Composites: To create lightweight and strong composite materials.

  • Biomedical Materials: Maleimide-containing polymers are used in bioconjugation due to the reactive nature of the maleimide group towards thiols, enabling the attachment of biomolecules.

  • Drug Delivery Systems: The polymer backbone can be designed to encapsulate and release therapeutic agents in a controlled manner.

Experimental Protocols

Synthesis of this compound Monomer

This protocol describes the synthesis of this compound from maleic anhydride and p-toluidine.

Materials:

  • Maleic anhydride

  • p-Toluidine

  • Glacial acetic acid

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in a minimal amount of glacial acetic acid.

  • Slowly add an equimolar amount of p-toluidine to the solution. An exothermic reaction will occur.

  • Add a catalytic amount of sodium acetate to the mixture.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude p-tolylmaleamic acid.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • For cyclization to the imide, heat the dried p-tolylmaleamic acid with an excess of acetic anhydride and a catalytic amount of sodium acetate at 100°C for 1-2 hours.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the this compound.

  • Filter the product, wash with water, and then recrystallize from an appropriate solvent such as an ethanol/water mixture to obtain pure this compound crystals.

  • Dry the purified product under vacuum.

Characterization: The final product should be characterized by techniques such as melting point determination, FTIR, and NMR spectroscopy to confirm its structure and purity.

Free Radical Homopolymerization of this compound

This protocol provides a general procedure for the free radical homopolymerization of this compound. It is important to note that the homopolymerization of N-substituted maleimides by free radical initiation can be challenging, often resulting in low molecular weight polymers.[1]

Materials:

  • This compound (p-TMI), purified

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Dimethylformamide (DMF))

  • Methanol (for precipitation)

Procedure:

  • In a Schlenk flask, dissolve a known amount of this compound in the chosen anhydrous solvent.

  • Add the desired amount of AIBN initiator (typically 0.1-1.0 mol% with respect to the monomer).

  • Degas the solution by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Place the sealed flask in a preheated oil bath at the desired reaction temperature (typically 60-80°C for AIBN).

  • Allow the polymerization to proceed for a specified time (e.g., 24 hours). The reaction mixture may become more viscous as the polymer forms.

  • To terminate the polymerization, cool the flask to room temperature and expose the contents to air.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Characterization: The resulting polymer should be characterized for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and its chemical structure confirmed by FTIR and NMR spectroscopy. Thermal properties can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Data Presentation

Due to the limited availability of specific quantitative data for the homopolymerization of this compound in the scientific literature, the following tables present generalized data for the polymerization of N-aryl maleimides and typical properties of polyimides. Researchers should generate specific data for their poly(this compound) samples.

Table 1: General Polymerization Conditions and Expected Outcomes for N-Aryl Maleimides

ParameterTypical Range/ValueNotes
Monomer N-Aryl Maleimidee.g., N-phenylmaleimide, N-p-tolylmaleimide
Initiator AIBN0.1 - 1.0 mol%
Solvent THF, Dioxane, DMFAnhydrous conditions are recommended
Temperature 60 - 80 °CDependent on the initiator's half-life
Reaction Time 12 - 48 hoursConversion should be monitored
Monomer Conversion VariableCan be low for homopolymerization
Polymer Molecular Weight (Mn) Generally lowOften in the range of a few thousand g/mol for homopolymers[1]
Polydispersity Index (PDI) 1.5 - 2.5Typical for conventional free radical polymerization

Table 2: General Thermal and Mechanical Properties of Aromatic Polyimides

PropertyTypical Value RangeMethod of Measurement
Glass Transition Temperature (Tg) 250 - 400 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td, 5% weight loss) > 500 °CThermogravimetric Analysis (TGA)
Tensile Strength 70 - 140 MPaTensile Testing
Tensile Modulus 2 - 5 GPaTensile Testing
Elongation at Break 5 - 10 %Tensile Testing
Solubility Generally soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF)[2][3]Solubility Tests

Visualizations

Monomer_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Maleic_Anhydride Maleic Anhydride Reaction Reaction in Glacial Acetic Acid Maleic_Anhydride->Reaction p_Toluidine p-Toluidine p_Toluidine->Reaction Cyclization Cyclization with Acetic Anhydride Reaction->Cyclization Formation of Maleamic Acid Purification Precipitation & Recrystallization Cyclization->Purification p_TMI This compound Purification->p_TMI Polymerization_Workflow Monomer This compound Monomer Dissolution Dissolve Monomer & Initiator Monomer->Dissolution Initiator AIBN Initiator Initiator->Dissolution Solvent Anhydrous Solvent Solvent->Dissolution Degassing Freeze-Pump-Thaw Cycles Dissolution->Degassing Polymerization Polymerization at 60-80°C under Inert Atmosphere Degassing->Polymerization Termination_Precipitation Termination & Precipitation in Methanol Polymerization->Termination_Precipitation Drying Drying under Vacuum Termination_Precipitation->Drying Polymer Poly(this compound) Drying->Polymer Characterization Characterization (GPC, NMR, TGA, DSC) Polymer->Characterization Signaling_Pathway Initiator Initiator (I) Decomposition Decomposition (Heat) Initiator->Decomposition Initiation Radical Primary Radicals (2R.) Decomposition->Radical Monomer Monomer (M) Radical->Monomer Addition Propagation Propagation Radical->Propagation Polymer_Radical Growing Polymer Chain (P.) Propagation->Polymer_Radical Polymer_Radical->Monomer Addition Polymer_Radical->Propagation Termination Termination Polymer_Radical->Termination Dead_Polymer Polymer (P) Termination->Dead_Polymer

References

Application Notes and Protocols: p-Tolylmaleimide in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of p-Tolylmaleimide in the development of advanced drug delivery systems. Detailed protocols and quantitative data are presented to facilitate the application of this versatile chemical entity in bioconjugation and the formulation of targeted therapeutic carriers.

Introduction to this compound in Drug Delivery

This compound is a derivative of maleimide that serves as a crucial building block in the construction of sophisticated drug delivery systems. Its primary utility lies in the maleimide group, which exhibits high reactivity and specificity towards thiol (-SH) groups present in cysteine residues of proteins and peptides. This selective thiol-maleimide Michael addition reaction forms a stable covalent thioether bond, making it an invaluable tool for bioconjugation.[1][2]

The incorporation of this compound into drug delivery systems, such as nanoparticles and liposomes, enables the attachment of targeting ligands (e.g., antibodies, peptides) to the surface of these carriers. This surface functionalization facilitates the targeted delivery of therapeutic payloads to specific cells or tissues, thereby enhancing efficacy and minimizing off-target toxicity.[3][4][5]

Key Applications of this compound

The unique reactivity of the maleimide moiety makes this compound suitable for a range of applications in drug delivery, including:

  • Antibody-Drug Conjugates (ADCs): Maleimides are widely used to link potent cytotoxic drugs to monoclonal antibodies, creating ADCs that specifically target cancer cells.[1][6][7] The antibody directs the conjugate to the tumor, where the cytotoxic payload is released.[8][9]

  • Functionalization of Nanoparticles and Liposomes: this compound can be incorporated into the structure of nanoparticles and liposomes, providing a reactive handle for the attachment of targeting ligands.[3][10] This modification has been shown to improve the drug delivery efficiency both in vitro and in vivo.[10]

  • Stimuli-Responsive Systems: Maleimide chemistry can be employed in the design of stimuli-responsive drug delivery systems. For instance, nanogels crosslinked via thiol-maleimide chemistry can be engineered to degrade and release their drug payload in response to the reducing environment within cells.[11]

  • Thermoresponsive Polymers: While not a direct application of the maleimide reaction, the principles of stimuli-responsive polymers are often combined with maleimide-functionalized carriers to achieve triggered drug release.[12][13][14] For example, a thermoresponsive polymer shell could be decorated with targeting ligands using maleimide chemistry.

Data Presentation: Performance of Maleimide-Modified Drug Delivery Systems

The following tables summarize quantitative data from studies utilizing maleimide-functionalized drug delivery systems.

Table 1: Physicochemical Characteristics of Maleimide-Modified Liposomes

Liposome FormulationAverage Size (nm)Zeta Potential (mV)Drug Encapsulation Efficiency (%)Reference
M-GGLG-liposomes (Maleimide-modified)125.3 ± 5.8-35.6 ± 2.195.2 ± 3.4 (Doxorubicin)[10]
GGLG-liposomes (Unmodified)123.1 ± 6.2-34.8 ± 1.994.8 ± 3.1 (Doxorubicin)[10]

As presented in the study, the modification with maleimide-PEG did not significantly alter the physical characteristics of the liposomes.[10]

Table 2: In Vitro Cellular Uptake of Maleimide-Modified Liposomes

Cell LineLiposome FormulationCellular Uptake Efficiency (%) after 2hFold Increase in UptakeReference
HeLaM-GGLG-liposomes~45≥2-fold[10]
HeLaGGLG-liposomes~20-[10]
HCC1954M-GGLG-liposomes~50≥2-fold[10]
HCC1954GGLG-liposomes~25-[10]
MDA-MB-468M-GGLG-liposomes~55≥2-fold[10]
MDA-MB-468GGLG-liposomes~25-[10]

The data indicates a significantly enhanced cellular internalization of maleimide-modified liposomes compared to their unmodified counterparts across various cancer cell lines.[10]

Table 3: Stability of Thiol-Maleimide Linkage in Antibody-Drug Conjugates

ADC Linker TypeShed Payload after 7 days in human plasma (%)Reference
Traditional Thiosuccinimide50 - 75[8]
Maleamic Methyl Ester-based~9 (after 21 days)[6]

Improving the stability of the thiol-maleimide linkage is a key area of research to prevent premature drug release and associated off-target toxicity.[6][7][15]

Experimental Protocols

Protocol 1: Preparation of Maleimide-Modified pH-Sensitive Liposomes

This protocol is adapted from a study describing the formulation of maleimide-modified liposomes for enhanced drug delivery.[10]

Materials:

  • 1,5-dihexadecyl N,N-diglutamyl-lysyl-L-glutamate (GGLG)

  • Cholesterol

  • Poly(ethylene glycol) 2000-distearoylphosphatidylethanolamine (PEG2000-DSPE)

  • Maleimide-PEG2000-Glu2C18

  • Doxorubicin (DOX)

  • Chloroform/Methanol solvent mixture

  • HEPES buffer (pH 7.4)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Lipid Film Hydration:

    • Dissolve GGLG, cholesterol, PEG2000-DSPE, and Maleimide-PEG2000-Glu2C18 in a chloroform/methanol solution at a desired molar ratio (e.g., 5:5:0.03:0.03).

    • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with a solution of doxorubicin in HEPES buffer.

    • Vortex the mixture until the lipid film is completely suspended, forming multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

    • Perform at least 10 passes through the membrane to ensure a homogenous size distribution.

  • Purification:

    • Remove unencapsulated doxorubicin by size exclusion chromatography using a Sephadex G-50 column, with PBS as the eluent.

  • Characterization:

    • Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Quantify the encapsulated doxorubicin using UV-Vis spectrophotometry after disrupting the liposomes with a suitable solvent.

Protocol 2: Conjugation of a Thiol-Containing Peptide to Maleimide-Functionalized Nanoparticles

This protocol outlines the general steps for conjugating a cysteine-containing peptide to the surface of maleimide-functionalized polymeric nanoparticles.[3][5]

Materials:

  • Maleimide-functionalized poly(lactic-co-glycolic acid) (PLGA) nanoparticles

  • Cysteine-terminated peptide (e.g., cRGDfK)

  • HEPES buffer (10 mM, pH 7.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifugal filter units

Procedure:

  • Nanoparticle Suspension:

    • Suspend the maleimide-functionalized PLGA nanoparticles in HEPES buffer (pH 7.0).

  • Peptide Solution Preparation:

    • Dissolve the thiol-containing peptide in the same buffer.

  • Conjugation Reaction:

    • Add the peptide solution to the nanoparticle suspension. The optimal molar ratio of maleimide to thiol groups should be determined empirically, but a starting point of 2:1 can be used.[3][5]

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes to 2 hours) with gentle shaking.

  • Purification:

    • Separate the peptide-conjugated nanoparticles from the unreacted peptide by centrifugation using centrifugal filter units.

    • Wash the nanoparticles multiple times with PBS to remove any non-covalently bound peptide.

  • Quantification of Conjugation Efficiency:

    • Determine the amount of unconjugated peptide in the filtrate and washing solutions using a suitable method, such as high-performance liquid chromatography (HPLC).

    • Calculate the conjugation efficiency by subtracting the amount of unconjugated peptide from the initial amount added.

Visualizations

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product pTolylmaleimide This compound (on drug carrier) Thioether Stable Thioether Bond (Covalent Linkage) pTolylmaleimide->Thioether Michael Addition pH 6.5-7.5 Thiol Thiol Group (-SH) (on targeting ligand) Thiol->Thioether Drug_Delivery_Workflow cluster_formulation Formulation cluster_conjugation Bioconjugation cluster_application Application A Drug Carrier (e.g., Liposome, Nanoparticle) B This compound Functionalization A->B C Drug Loading B->C E Conjugation Reaction C->E D Thiolated Targeting Ligand (e.g., Antibody, Peptide) D->E F Targeted Drug Delivery System E->F G Systemic Administration F->G H Target Site Accumulation G->H I Drug Release H->I Signaling_Pathway cluster_delivery Drug Delivery & Cellular Uptake cluster_release Intracellular Drug Release cluster_action Therapeutic Action A Targeted Nanoparticle (this compound linked) B Cell Surface Receptor A->B Binding C Receptor-Mediated Endocytosis B->C D Endosome/Lysosome C->D E Drug Release (e.g., pH, enzyme, redox) D->E F Drug Action (e.g., Cytotoxicity) E->F G Therapeutic Effect F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of p-Tolylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of p-tolylmaleimide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and effective method is a two-step process. First, p-toluidine is reacted with maleic anhydride to form the intermediate N-(p-tolyl)maleamic acid. This intermediate is then cyclized, typically through dehydration, to yield the final this compound product.[1][2][3][4]

Q2: My yield of the N-(p-tolyl)maleamic acid intermediate is low. What are the likely causes?

A2: Low yield in the first step is often due to incomplete reaction or side reactions. Ensure that the maleic anhydride is of high purity and the reaction is performed at a suitable temperature, often starting at cooler temperatures and allowing it to warm to room temperature to control the initial exothermic reaction.[4] The choice of a non-polar, aprotic solvent like diethyl ether is also crucial to precipitate the maleamic acid as it forms, driving the reaction to completion.[2][4]

Q3: During the cyclization step, my product is dark and impure. How can I improve this?

A3: Dark coloration often indicates polymerization or side reactions at high temperatures. The cyclization using acetic anhydride and a catalyst like sodium acetate should be carefully temperature-controlled.[1][4] Using alternative dehydrating agents or performing the reaction under milder conditions can also mitigate this issue. Purification via recrystallization or silica gel chromatography is essential to remove colored impurities.[5]

Q4: The final this compound product appears to be hydrolyzing. How can I prevent this?

A4: The maleimide ring is susceptible to hydrolysis, especially under neutral to high pH conditions in the presence of water, which opens the ring to form the unreactive maleamic acid.[6][7] During workup and purification, it is critical to use anhydrous solvents and avoid exposure to basic aqueous solutions. Store the final product in a dry environment.

Q5: What are the best methods for purifying the final this compound?

A5: The primary methods for purification are recrystallization and column chromatography. Recrystallization from a solvent like cyclohexane can yield high-purity crystalline product.[4] For removing persistent impurities, silica gel column chromatography using a non-polar solvent system is effective.[5] It is important to avoid high temperatures during solvent removal to prevent polymerization of the maleimide.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of N-(p-tolyl)maleamic Acid Incomplete reaction; reactants not fully dissolved.Use a suitable solvent like diethyl ether or acetone to ensure homogeneity. Stir vigorously for a sufficient duration (e.g., 1-2 hours) at room temperature.[4]
Incomplete Cyclization Insufficient dehydrating agent or inadequate heating.Ensure at least one equivalent of a potent dehydrating agent like acetic anhydride is used. Heat the reaction mixture, for example on a steam bath, to ensure the reaction goes to completion.[4] Alternative reagents like PPh3/CBrCl3 can also be effective.[3]
Product Degradation (Dark Color) High reaction temperatures leading to polymerization or side reactions.Avoid excessive heating during cyclization. If using a high-boiling solvent, consider performing the reaction under reduced pressure to lower the required temperature.[5]
Hydrolysis of Final Product Presence of water during workup or storage.After cyclization, pour the reaction mixture into ice water to precipitate the product and wash thoroughly with cold water to remove water-soluble byproducts.[4] Ensure the product is completely dry before storage. Store in a desiccator.
Difficulty in Purification Presence of unreacted starting materials or byproducts.For the maleamic acid intermediate, washing the precipitate with the reaction solvent can remove unreacted starting materials. For the final product, recrystallization is often effective. If impurities co-crystallize, silica gel chromatography is recommended.[5]

Experimental Protocols

Protocol 1: Synthesis of N-(p-tolyl)maleamic Acid
  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether.

  • While stirring, slowly add a solution of p-toluidine (1.0 eq) in anhydrous diethyl ether through the dropping funnel.

  • A thick suspension will form. Continue stirring at room temperature for 1-2 hours.

  • Cool the mixture in an ice bath.

  • Collect the precipitated N-(p-tolyl)maleamic acid by suction filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum. The product is typically used in the next step without further purification.[4]

Protocol 2: Cyclization to this compound
  • In a flask, combine the dried N-(p-tolyl)maleamic acid (1.0 eq), anhydrous sodium acetate (0.5 eq), and acetic anhydride (3.0-4.0 eq).

  • Heat the mixture on a steam bath with swirling for 30-60 minutes until the solid dissolves.[1][4]

  • Cool the reaction mixture in a cold water bath.

  • Pour the cooled solution into a beaker containing ice water to precipitate the crude this compound.

  • Collect the solid by suction filtration and wash thoroughly with cold water, followed by a small amount of cold petroleum ether.

  • Dry the crude product. For higher purity, recrystallize from cyclohexane or purify by column chromatography.[4]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the expected impact of various reaction parameters on the yield of this compound. This data is representative and based on analogous N-aryl maleimide syntheses.

Parameter Condition A Yield (%) Condition B Yield (%) Rationale
Cyclization Reagent Acetic Anhydride/NaOAc75-85PPh3/CBrCl3/Et3N~80-90PPh3/CBrCl3 can be a milder and more efficient system for some substrates.[3]
Cyclization Temperature 80 °C70-80100 °C80-90Higher temperatures can increase the reaction rate, but may also lead to more byproducts if not controlled.[4]
Reaction Time (Cyclization) 1 hour75-853 hours>90Longer reaction times can drive the cyclization to completion.
Purification Method Recrystallization60-75 (overall)Column Chromatography70-85 (overall)Chromatography can be more effective at removing closely related impurities, leading to a higher final yield of pure product.[5]

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_0 Step 1: Maleamic Acid Formation cluster_1 Step 2: Cyclization & Purification p_toluidine p-Toluidine reaction1 Reaction in Anhydrous Ether p_toluidine->reaction1 maleic_anhydride Maleic Anhydride maleic_anhydride->reaction1 filtration1 Filtration & Washing reaction1->filtration1 maleamic_acid N-(p-tolyl)maleamic Acid filtration1->maleamic_acid reaction2 Heating maleamic_acid->reaction2 maleamic_acid->reaction2 dehydrating_agent Acetic Anhydride & Sodium Acetate dehydrating_agent->reaction2 precipitation Precipitation in Ice Water reaction2->precipitation crude_product Crude this compound precipitation->crude_product purification Recrystallization or Column Chromatography crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for this compound synthesis.

References

Preventing side reactions in p-tolylmaleimide conjugations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for p-tolylmaleimide conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the experimental process.

Troubleshooting Guides

This section addresses common issues that may arise during this compound conjugation reactions.

Issue 1: Low or No Conjugation Efficiency

Question: My this compound is not reacting with the thiol on my protein/peptide. What are the possible causes and solutions?

Answer: Low or no conjugation efficiency is a frequent challenge. The primary reasons and troubleshooting steps are outlined below:

  • Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH. A hydrolyzed maleimide is unreactive towards thiols.

    • Solution: Always prepare fresh solutions of your this compound reagent in an anhydrous solvent like DMSO or DMF immediately before use. Avoid prolonged storage of the reagent in aqueous buffers.

  • Inaccessible or Oxidized Thiols: The target cysteine residue's thiol group may be sterically hindered or part of a disulfide bond, rendering it unavailable for conjugation.

    • Solution: Perform a reduction step prior to conjugation using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is advantageous as it does not contain a thiol and typically does not need to be removed before adding the maleimide.

  • Suboptimal pH: The thiol-maleimide reaction is highly pH-dependent. The reaction rate is significantly slower at acidic pH, while at alkaline pH, the maleimide is more prone to hydrolysis and reaction with amines.

    • Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[1] This range provides a good balance between a reactive thiolate anion and maleimide stability.

Issue 2: Poor Specificity and Presence of Side Products

Question: I am observing multiple products in my analysis, suggesting my this compound is reacting with other residues besides cysteine. How can I improve the specificity?

Answer: The appearance of side products is often due to the reaction conditions favoring alternative reaction pathways.

  • Reaction with Amines: At a pH above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues.[1]

    • Solution: Maintain the reaction pH strictly between 6.5 and 7.5 to ensure chemoselectivity for thiols. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]

  • Thiazine Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring. This side reaction is more pronounced at neutral and basic pH.[2][3]

    • Solution: To minimize thiazine formation, consider performing the conjugation at a more acidic pH (around 6.0-6.5) to protonate the N-terminal amine. Alternatively, if the experimental design allows, acetylating the N-terminus of the peptide can prevent this rearrangement.

Issue 3: Conjugate Instability and Loss of Payload

Question: My purified conjugate appears to be degrading over time, or I am observing a loss of the conjugated molecule in subsequent assays. What is causing this instability?

Answer: The stability of the formed thiosuccinimide linkage is a critical factor, especially for in vivo applications.

  • Retro-Michael Reaction (Thiol Exchange): The thiol-maleimide conjugation is a reversible reaction. In a thiol-rich environment, such as in the presence of glutathione in vivo, the conjugated molecule can be exchanged with other thiols.

    • Solution: To create a more stable conjugate, you can perform a post-conjugation hydrolysis of the thiosuccinimide ring. This ring-opening reaction is irreversible and results in a stable product that is no longer susceptible to the retro-Michael reaction. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) until the hydrolysis is complete, which can be monitored by mass spectrometry. The half-life of these ring-opened products can be over two years.[4] N-aryl maleimides, like this compound, form more stable conjugates than N-alkyl maleimides due to a faster rate of this stabilizing hydrolysis.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for this compound conjugation?

A1: The ideal buffer should maintain a pH between 6.5 and 7.5 and be free of any thiol-containing reagents. Phosphate-buffered saline (PBS), HEPES, and MOPS are commonly used buffers. Avoid buffers containing primary amines like Tris if you are working at the upper end of the pH range, as they can compete with the thiol reaction.

Q2: How can I confirm that my conjugation reaction was successful?

A2: Several analytical techniques can be used to confirm conjugation. Mass spectrometry (MS) is a powerful tool to determine the mass of the conjugate, which will be the sum of the masses of your molecule and the this compound reagent. HPLC can be used to separate the conjugate from the starting materials, and SDS-PAGE will show a shift in the molecular weight of a protein after conjugation.

Q3: What is the recommended molar ratio of this compound to thiol?

A3: A molar excess of the this compound reagent is typically used to drive the reaction to completion. A starting point of a 10- to 20-fold molar excess of the maleimide is recommended. However, the optimal ratio may need to be determined empirically for your specific application.

Q4: How should I store my this compound reagent?

A4: this compound should be stored as a solid in a cool, dry, and dark place. For solutions, prepare fresh stocks in an anhydrous solvent like DMSO or DMF and use them immediately. Avoid storing maleimide reagents in aqueous buffers for extended periods.

Data Presentation

The following tables summarize quantitative data on factors affecting this compound conjugation side reactions and stability.

Table 1: Effect of pH on Maleimide Hydrolysis

pHRelative Hydrolysis RateImplications for Conjugation
5.5Very SlowReaction with thiols is also slow.
6.5 - 7.5ModerateOptimal balance for efficient thiol conjugation and minimal hydrolysis.[1]
> 7.5FastIncreased risk of maleimide inactivation before conjugation.
8.0~20% hydrolysis in 12 hoursSignificant loss of reactive maleimide.[4]
8.6Rapid HydrolysisNot suitable for conjugation, but can be used for post-conjugation stabilization.[8]

Table 2: Comparative Stability of Maleimide Conjugates

Maleimide TypeDeconjugation in Serum (7 days at 37°C)Half-life in presence of GlutathioneRationale for Stability
N-Aryl (e.g., this compound)< 20%[6][7]3.1 - 18 hours (depending on thiol pKa)[9]The electron-withdrawing nature of the aryl group accelerates the stabilizing hydrolysis of the thiosuccinimide ring.[5]
N-Alkyl35-67%[6][7]3.6 - 258 hours (depending on thiol pKa)[9]Slower hydrolysis of the thiosuccinimide ring makes it more susceptible to the reversible retro-Michael reaction.

Table 3: pH Dependence of Thiazine Rearrangement for N-terminal Cysteine Conjugates

pHRate of Thiazine FormationExtent of Conversion (after 24h)Recommendation
5.0NegligibleNot significantRecommended for preventing thiazine rearrangement.[2]
7.3ModerateSignificantThiazine formation is a competing side reaction.[2]
8.4RapidNearly 90%Not recommended if the thiosuccinimide linkage is desired.[2]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein

  • Protein Preparation: Dissolve the protein containing a cysteine residue in a degassed conjugation buffer (e.g., PBS, pH 7.2) at a concentration of 1-5 mg/mL.

  • Reduction of Disulfide Bonds (if necessary): Add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, a quenching reagent such as L-cysteine or β-mercaptoethanol can be added to a final concentration of 1-10 mM to react with any excess maleimide. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Post-Conjugation Stabilization by Thiosuccinimide Ring Hydrolysis

  • Conjugate Preparation: Following the conjugation reaction and purification, ensure the conjugate is in a suitable buffer.

  • pH Adjustment: Adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate or phosphate buffer).

  • Incubation: Incubate the solution at room temperature or 37°C.

  • Monitoring: Monitor the progress of the hydrolysis by mass spectrometry, looking for the addition of 18 Da (the mass of water) to the conjugate. The reaction is typically complete within a few hours.

  • Final pH Adjustment: Once the hydrolysis is complete, readjust the pH of the conjugate solution to a neutral pH (e.g., 7.0-7.4) for storage.

Visualizations

G Troubleshooting Workflow for Low Conjugation Efficiency start Low/No Conjugation check_hydrolysis Check for Maleimide Hydrolysis start->check_hydrolysis Possible Cause check_thiol Check Thiol Availability start->check_thiol Possible Cause check_pH Check Reaction pH start->check_pH Possible Cause solution_hydrolysis Use Fresh Maleimide Solution check_hydrolysis->solution_hydrolysis Solution solution_thiol Reduce Disulfide Bonds (e.g., with TCEP) check_thiol->solution_thiol Solution solution_pH Adjust pH to 6.5-7.5 check_pH->solution_pH Solution

Caption: Troubleshooting workflow for low conjugation efficiency.

G Reaction Pathways in this compound Conjugation cluster_main Main Reaction cluster_side Side Reactions cluster_stabilization Stabilization This compound This compound Thiosuccinimide Conjugate Thiosuccinimide Conjugate This compound->Thiosuccinimide Conjugate + Hydrolysis Hydrolysis This compound->Hydrolysis pH > 7.5 Reaction with Amines (Lysine) Reaction with Amines (Lysine) This compound->Reaction with Amines (Lysine) pH > 7.5 Thiol (Cysteine) Thiol (Cysteine) Thiol (Cysteine)->Thiosuccinimide Conjugate Thiazine Rearrangement (N-term Cys) Thiazine Rearrangement (N-term Cys) Thiosuccinimide Conjugate->Thiazine Rearrangement (N-term Cys) pH > 7.0 Retro-Michael Reaction Retro-Michael Reaction Thiosuccinimide Conjugate->Retro-Michael Reaction Reversible Stable Ring-Opened Conjugate Stable Ring-Opened Conjugate Thiosuccinimide Conjugate->Stable Ring-Opened Conjugate Hydrolysis (pH > 8.0)

Caption: Overview of reaction pathways in this compound conjugation.

References

Technical Support Center: Stability of p-Tolylmaleimide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of p-tolylmaleimide in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound in aqueous solutions?

A1: The primary stability concern is its susceptibility to hydrolysis, which is the ring-opening of the maleimide moiety to form the corresponding p-tolylmaleamic acid. This hydrolysis reaction is highly dependent on the pH of the solution.

Q2: How does pH affect the stability of this compound?

A2: this compound is more stable in acidic conditions and becomes increasingly unstable as the pH rises. The rate of hydrolysis is proportional to the hydroxide ion concentration in the pH range of 7 to 9.[1] Above pH 7.5, the rate of hydrolysis significantly increases, which can lead to the inactivation of the maleimide group before it can react with its intended target, such as a thiol.[2][3]

Q3: What is the expected half-life of an N-aryl maleimide like this compound in a typical buffer?

A3: N-aryl maleimides hydrolyze faster than N-alkyl maleimides.[4][5] For instance, the half-life of N-phenylmaleimide, a structurally similar compound, is approximately 55 minutes at pH 7.4 and 37°C.[4]

Q4: Can the buffer system affect the stability of this compound?

A4: Yes, the choice of buffer is critical. It is advisable to avoid organic buffers that contain nucleophilic groups, such as Tris, TAPS, and HEPES, as they can react with the maleimide ring.[6] Phosphate buffers are a suitable choice for studying the stability of maleimides.[6][7]

Q5: How does temperature influence the stability of this compound?

A5: Generally, increasing the temperature will accelerate the rate of hydrolysis. For sensitive applications, it is recommended to perform reactions at room temperature or 4°C to minimize degradation.[3]

Q6: I am using this compound for conjugation to a thiol. What is the optimal pH for this reaction?

A6: The optimal pH for the maleimide-thiol conjugation is a compromise between the reactivity of the thiol and the stability of the maleimide. A pH range of 6.5 to 7.5 is generally recommended.[2][3] In this range, a sufficient amount of the thiol is deprotonated to the more reactive thiolate anion, while the rate of maleimide hydrolysis is still manageable.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no reaction with thiol-containing molecules. 1. Hydrolysis of this compound: The maleimide may have hydrolyzed before the addition of the thiol. This is likely if the aqueous solution was prepared and stored, especially at neutral or high pH. 2. Incorrect pH of the reaction buffer: The pH may be too low, resulting in a low concentration of the reactive thiolate anion.1. Prepare fresh aqueous solutions of this compound immediately before use. If a stock solution is needed, dissolve it in a dry, water-miscible organic solvent like DMSO or DMF and add it to the aqueous buffer just before starting the reaction.[3] 2. Ensure the reaction buffer pH is within the optimal range of 6.5-7.5.[2]
Inconsistent or non-reproducible experimental results. 1. Variable hydrolysis of this compound: Inconsistent timing between the preparation of the aqueous solution and its use can lead to varying degrees of hydrolysis. 2. Buffer interference: The buffer may be reacting with the maleimide.1. Standardize the experimental protocol to ensure that the time this compound spends in aqueous solution before reaction is consistent. 2. Switch to a non-nucleophilic buffer system like phosphate buffer.[6]
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). 1. Formation of p-tolylmaleamic acid: The primary degradation product is the hydrolyzed form of this compound.1. Confirm the identity of the degradation product by running a forced degradation study (e.g., by incubating this compound in a high pH buffer) and analyzing the sample by LC-MS.

Quantitative Data Summary

The following table summarizes the stability of N-aryl maleimides, which serve as a good proxy for this compound, under different pH conditions.

Compound ClasspHTemperature (°C)Half-lifeReference
N-Aryl Maleimide (e.g., N-phenylmaleimide)7.437~55 minutes[4]
N-Aryl Maleimide7.4 to 8.0Not SpecifiedHydrolysis rate increases by 1.4 to 1.8-fold[6]

Experimental Protocols

Protocol for Assessing the Hydrolytic Stability of this compound

This protocol outlines a general method to determine the rate of hydrolysis of this compound at a given pH and temperature using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile (ACN)

  • Aqueous buffer of desired pH (e.g., 50 mM phosphate buffer)

  • HPLC system with a UV detector and a C18 column

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or ACN.

  • Initiation of Hydrolysis: To initiate the hydrolysis reaction, dilute the this compound stock solution into the pre-warmed aqueous buffer to a final concentration of 1 mM. Ensure rapid mixing.

  • Time-Course Analysis:

    • Immediately after mixing, inject an aliquot of the reaction mixture onto the HPLC system (this will be the t=0 time point).

    • Continue to inject aliquots at regular intervals (e.g., every 15 minutes) over a period of several hours.

  • HPLC Analysis:

    • Monitor the chromatograms at a wavelength where both this compound and its hydrolyzed product, p-tolylmaleamic acid, can be detected (e.g., 254 nm).

    • The peak corresponding to this compound will decrease over time, while a new peak corresponding to p-tolylmaleamic acid will increase.

  • Data Analysis:

    • Integrate the peak area of the this compound at each time point.

    • Plot the natural logarithm of the peak area of this compound versus time.

    • The negative of the slope of this line will give the pseudo-first-order rate constant (k) for hydrolysis.

    • The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

Visualizations

Hydrolysis_Pathway pTM This compound TS Tetrahedral Intermediate pTM->TS + OH⁻ (Nucleophilic Attack) pTMA p-Tolylmaleamic Acid TS->pTMA Ring Opening

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_data Data Processing Stock Prepare this compound Stock Solution (in ACN/DMSO) Mix Dilute Stock into Buffer to Initiate Hydrolysis Stock->Mix Buffer Prepare Aqueous Buffer (e.g., Phosphate Buffer) Buffer->Mix Inject Inject Aliquots into HPLC at Timed Intervals Mix->Inject Analyze Monitor Peak Areas of This compound and p-Tolylmaleamic Acid Inject->Analyze Plot Plot ln(Peak Area) vs. Time Analyze->Plot Calculate Calculate Rate Constant (k) and Half-life (t½) Plot->Calculate

Caption: Experimental workflow for a stability study.

Troubleshooting_Tree Start Low Conjugation Efficiency? Check_pH Is pH between 6.5 and 7.5? Start->Check_pH Fresh_Solution Was maleimide solution prepared fresh? Check_pH->Fresh_Solution Yes Adjust_pH Adjust pH to 6.5-7.5 Check_pH->Adjust_pH No Check_Buffer Is a non-nucleophilic buffer being used? Fresh_Solution->Check_Buffer Yes Prepare_Fresh Prepare fresh maleimide solution before use Fresh_Solution->Prepare_Fresh No Change_Buffer Switch to a buffer like phosphate buffer Check_Buffer->Change_Buffer No Success Problem Resolved Check_Buffer->Success Yes Adjust_pH->Success Prepare_Fresh->Success Change_Buffer->Success Failure Consult Further

Caption: Troubleshooting decision tree.

References

Technical Support Center: Troubleshooting Protein Labeling with p-Tolylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low efficiency in protein labeling with p-tolylmaleimide and other maleimide reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no labeling with this compound?

Low labeling efficiency with this compound and other maleimides typically stems from one or more of the following factors:

  • Inactive Maleimide Reagent: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions at pH values above 7.5, which renders it unreactive towards thiols.[1][2]

  • Insufficiently Reduced Protein: Cysteine residues may exist as disulfide bonds, which are unreactive with maleimides. Complete reduction of these bonds is crucial to make the thiol groups available for conjugation.[2][3][4]

  • Presence of Interfering Substances: Components in the reaction buffer can compete with the target thiol groups or inactivate the maleimide. Common culprits include thiol-containing reducing agents (e.g., dithiothreitol - DTT), primary amines (at pH > 7.5), and some carrier proteins.[1][2]

  • Reoxidation of Thiols: Free sulfhydryl groups on the protein are prone to re-oxidation, reforming disulfide bonds that cannot react with maleimides. This is more likely to occur if the labeling reaction is not performed promptly after the removal of reducing agents.[2][5]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or a suboptimal molar ratio of the maleimide reagent to the protein can significantly reduce labeling efficiency.[2][5]

Q2: How can I check if my this compound reagent is still active?

To verify the reactivity of your this compound, you can perform a control reaction with a small, known thiol-containing molecule like free cysteine or a well-characterized cysteine-containing peptide.[2] Successful labeling of the control molecule, which can be confirmed by methods such as mass spectrometry, indicates that the maleimide reagent is active.

Q3: What is the optimal pH for the maleimide-thiol conjugation reaction?

The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][5] Below pH 6.5, the reaction rate slows down significantly because the thiol group is predominantly protonated.[1] Above pH 7.5, the maleimide group can start to react with primary amines, such as the side chain of lysine residues, leading to a loss of specificity.[1][5] Higher pH also accelerates the hydrolysis of the maleimide ring.[1]

Q4: My protein has an N-terminal cysteine. Are there any specific side reactions I should be aware of?

Yes, when labeling a protein or peptide with an unprotected N-terminal cysteine, a side reaction known as thiazine rearrangement can occur.[1][6] In this reaction, the N-terminal amine attacks the succinimide ring, leading to a structural rearrangement.[6][7] This can be problematic as it can lead to product heterogeneity.[7] To minimize this, performing the conjugation at a slightly acidic pH may be beneficial, or consider protecting the N-terminus if possible.[6]

Q5: How can I prevent the reoxidation of free thiols on my protein?

To prevent the reoxidation of free thiols, it is recommended to use degassed buffers for the reaction.[4][5] You can degas buffers by applying a vacuum for several minutes or by bubbling an inert gas like nitrogen or argon through the solution.[4] Additionally, including a chelating agent like EDTA in the buffer can help prevent metal-catalyzed oxidation.[5] Performing the labeling step promptly after the reduction and removal of the reducing agent is also critical.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during protein labeling with this compound.

Problem 1: Low or No Degree of Labeling (DOL)
Possible Cause Troubleshooting Step Rationale
Inactive this compoundPerform a control reaction with a thiol-containing small molecule (e.g., free cysteine).Verifies the reactivity of the maleimide reagent.[2]
Insufficiently reduced proteinEnsure complete reduction of disulfide bonds using an appropriate reducing agent like TCEP or DTT.Only free thiols can react with maleimides.[2][3]
Interfering substances in bufferUse a thiol-free buffer (e.g., PBS, HEPES, Tris) within the optimal pH range of 7.0-7.5.[3][5] If DTT was used for reduction, it must be removed prior to adding the maleimide.Thiol-containing compounds compete for the maleimide.[3]
Suboptimal maleimide-to-protein ratioOptimize the molar ratio of this compound to protein. A common starting point is a 10:1 to 20:1 molar excess of the maleimide.[1][3][4]A sufficient excess of the maleimide reagent helps to drive the reaction to completion.[1]
Incorrect reaction pHVerify that the pH of the reaction buffer is between 6.5 and 7.5.This pH range ensures high selectivity for thiol groups.[1][5]
Problem 2: Protein Precipitation or Aggregation During Labeling
Possible Cause Troubleshooting Step Rationale
Suboptimal buffer conditionsEnsure the buffer composition and ionic strength are suitable for your specific protein's stability.Maintaining protein stability is crucial for a successful conjugation.[5]
High concentration of organic solventIf dissolving the this compound in an organic solvent like DMSO or DMF, add it dropwise to the protein solution while gently stirring.This prevents localized high concentrations of the organic solvent which can denature the protein.[5]
Non-specific cross-linkingMaintain the reaction pH below 7.5.At higher pH, maleimides can react with amines, potentially leading to protein cross-linking and aggregation.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful protein labeling with maleimide reagents. Note that optimal conditions should be determined empirically for each specific protein and application.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeRationale
pH6.5 - 7.5Optimal for thiol selectivity and maleimide stability.[1][5]
Temperature4°C to 25°C (Room Temp)The reaction is efficient at both temperatures. Overnight incubation at 4°C is often used for sensitive proteins.[1][3]
Reaction Time30 minutes to OvernightDependent on the specific reactants and temperature.[5]
Protein Concentration1 - 10 mg/mLA common concentration range for efficient conjugation.[4][5]
Molar Ratio (Maleimide:Protein)10:1 to 20:1A molar excess is typically used to drive the reaction to completion.[1][3][4]

Table 2: Common Reducing Agents

Reducing AgentRecommended Molar ExcessIncubation TimeNotes
TCEP10-100 fold20-30 minutes at room temperatureDoes not contain a thiol group and therefore does not need to be removed before adding the maleimide.[3][4]
DTT10-fold30 minutes at room temperatureMust be removed from the protein solution before the addition of the maleimide reagent.[2]

Experimental Protocols

Protocol 1: Protein Reduction and Preparation

This protocol describes the reduction of disulfide bonds in a protein sample prior to labeling with this compound.

  • Prepare Protein Solution: Dissolve the protein to be labeled in a degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5) at a concentration of 1-10 mg/mL.[4][8]

  • Add Reducing Agent (if necessary):

    • If using TCEP: Add TCEP to the protein solution to a final concentration of 10-100-fold molar excess over the protein.[3][4] Incubate for 20-30 minutes at room temperature.[4][8] You can then proceed directly to the labeling protocol.

    • If using DTT: Add DTT to the protein solution to a final 10-fold molar excess. Incubate for 30 minutes at room temperature.[2] DTT must be removed before labeling, for example, by using a desalting column.

  • Buffer Exchange (if DTT was used): Remove the excess DTT by passing the protein solution through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the degassed reaction buffer.[8]

Protocol 2: this compound Labeling Reaction
  • Prepare this compound Stock Solution: Prepare a fresh 10 mM stock solution of this compound in an anhydrous solvent such as DMSO or DMF.[3][4] Vortex briefly to ensure it is fully dissolved.[3]

  • Add this compound to Protein: Add the this compound stock solution to the reduced protein solution. The recommended starting molar ratio of maleimide to protein is between 10:1 and 20:1.[1][3][4] This ratio may need to be optimized.

  • Incubation: Gently mix the reaction solution and incubate at room temperature for 2 hours or overnight at 4°C, protected from light.[3][4][8]

  • Quench the Reaction (Optional): To stop the labeling reaction, you can add a quenching reagent like 2-mercaptoethanol or DTT to a final concentration of 10-50 mM to react with any excess this compound.[8]

  • Purification: Remove unreacted this compound and byproducts from the labeled protein using size-exclusion chromatography, dialysis, or HPLC.[3][8]

Protocol 3: Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of label molecules conjugated to each protein molecule. This can be determined using UV-Vis spectrophotometry.[3][9]

  • Measure Absorbance: Measure the absorbance of the purified protein conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the p-tolyl group (consult the literature for the specific absorbance maximum of the this compound adduct).

  • Calculate Protein Concentration: Use the Beer-Lambert law (A = εcl) and the extinction coefficient of your protein at 280 nm to determine the protein concentration. A correction factor may be needed to account for the absorbance of the label at 280 nm.[3][10]

  • Calculate Label Concentration: Use the Beer-Lambert law and the extinction coefficient of the this compound to determine the concentration of the label.

  • Calculate DOL: DOL = (Molar concentration of the label) / (Molar concentration of the protein)

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_analysis Purification & Analysis prep_protein Dissolve Protein in Degassed Buffer reduce Reduce Disulfide Bonds (e.g., with TCEP) prep_protein->reduce remove_reductant Remove Reducing Agent (if necessary) reduce->remove_reductant add_maleimide Add this compound to Protein remove_reductant->add_maleimide Add to reduced protein prep_maleimide Prepare this compound Stock Solution prep_maleimide->add_maleimide incubate Incubate (Time & Temp) add_maleimide->incubate purify Purify Labeled Protein (e.g., SEC) incubate->purify Reaction complete analyze Characterize Conjugate (e.g., DOL, MS) purify->analyze

Caption: General experimental workflow for protein labeling with this compound.

troubleshooting_logic start Low Labeling Efficiency check_maleimide Is the maleimide reagent active? (Control Reaction) start->check_maleimide check_reduction Is the protein fully reduced? check_maleimide->check_reduction Yes solution Optimize Conditions & Repeat check_maleimide->solution No, use fresh reagent check_buffer Is the buffer composition correct? (pH 6.5-7.5, no thiols) check_reduction->check_buffer Yes check_reduction->solution No, optimize reduction check_ratio Is the maleimide:protein molar ratio optimal? check_buffer->check_ratio Yes check_buffer->solution No, correct buffer check_ratio->solution No, optimize ratio check_ratio->solution Yes, but still low. Consider other factors (e.g., protein stability)

Caption: A decision tree for troubleshooting low labeling efficiency.

References

Optimization of reaction conditions for p-tolylmaleimide polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of p-tolylmaleimide. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Issue 1: Low Polymer Yield or Low Monomer Conversion

  • Question: My polymerization of this compound is resulting in a very low yield. What are the potential causes and how can I improve it?

    Answer: Low conversion in this compound polymerization can arise from several factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate include monomer purity, initiator effectiveness, and reaction conditions.

    • Monomer Purity: Impurities in the this compound monomer can significantly inhibit polymerization. Ensure the monomer is free from contaminants, residual solvents, or any byproducts from its synthesis. If necessary, purify the monomer by recrystallization.

    • Initiator Concentration and Activity: The concentration of the initiator is critical. An insufficient amount of initiator will result in a low concentration of propagating radicals, leading to poor conversion. Conversely, an excessively high initiator concentration can lead to shorter polymer chains and potential side reactions. Optimize the initiator concentration by running a series of small-scale reactions with varying amounts. For free-radical polymerization, ensure your initiator (e.g., AIBN) is fresh, as its effectiveness can degrade over time.

    • Oxygen Inhibition (Free-Radical Polymerization): Oxygen is a potent inhibitor of free-radical polymerization. Ensure your reaction setup is thoroughly deoxygenated. This can be achieved by purging the reaction mixture with an inert gas (e.g., nitrogen or argon) for an adequate amount of time before and during the polymerization.

    • Reaction Temperature and Time: The reaction temperature directly influences the rate of initiator decomposition and propagation. If the temperature is too low, the polymerization will be slow. If it is too high, it can lead to side reactions and potentially polymer degradation.[1] The optimal temperature depends on the initiator used. Similarly, the reaction time should be sufficient to allow for high monomer conversion. Monitor the reaction progress over time to determine the optimal duration.[1]

Issue 2: Poor Control Over Molecular Weight and High Polydispersity (PDI)

  • Question: The poly(this compound) I synthesized has a very broad molecular weight distribution (high PDI). How can I achieve better control?

    Answer: Achieving a narrow molecular weight distribution is a common challenge in polymerization. Several factors can contribute to high polydispersity:

    • Initiator Concentration: As mentioned previously, the initiator concentration plays a key role. In free-radical polymerization, a higher initiator concentration generally leads to lower molecular weight and can sometimes contribute to a broader PDI.

    • Chain Transfer Reactions: Chain transfer agents, which can be impurities or even the solvent, can terminate a growing polymer chain and initiate a new one, leading to a broader distribution of chain lengths. Use a high-purity solvent that is known to have a low chain transfer constant.

    • Temperature: High reaction temperatures can increase the rate of side reactions, including chain transfer and termination, which can broaden the molecular weight distribution.

    • Anionic Polymerization Considerations: For anionic polymerization, impurities that can protonate the propagating anionic chain ends (e.g., water, alcohols) will lead to premature termination and a broad PDI. Rigorous purification of monomer, solvent, and initiator, along with the use of high-vacuum techniques, is crucial for successful living anionic polymerization.[2]

Issue 3: Incomplete Solubility of the Final Polymer

  • Question: My final poly(this compound) product is not fully soluble in common organic solvents. What could be the reason?

    Answer: Incomplete solubility can be an indication of cross-linking.

    • High Temperature Side Reactions: At elevated temperatures, maleimide groups can undergo side reactions, including potential cross-linking through homopolymerization of the maleimide double bond via a different mechanism.[3] If you are running the polymerization at a high temperature, consider if it can be lowered.

    • Bifunctional Impurities: The presence of bifunctional impurities in the monomer could lead to the formation of a cross-linked network. Ensure the purity of your this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is a suitable initiator for the free-radical polymerization of this compound?

    • A1: Azobisisobutyronitrile (AIBN) is a commonly used and effective initiator for the free-radical polymerization of N-substituted maleimides.[4] The choice of initiator will also depend on the desired reaction temperature, as different initiators have different decomposition kinetics.

  • Q2: What are the typical solvents for the polymerization of this compound?

    • A2: For free-radical polymerization, solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are often used.[5] For anionic polymerization, polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) are suitable.[6] The choice of solvent can influence the polymerization kinetics and the solubility of the resulting polymer.

  • Q3: Can this compound be polymerized via anionic polymerization?

    • A3: Yes, N-substituted maleimides can undergo anionic polymerization. Common initiators include nucleophiles like amines. However, it is important to be aware of potential side reactions, such as aza-Michael addition, where the nucleophile adds across the maleimide double bond without initiating polymerization.[6] This can be influenced by the choice of solvent and the nucleophilicity of the initiator.

  • Q4: How can I prevent side reactions during polymerization?

    • A4: To minimize side reactions, consider the following:

      • Free-Radical Polymerization: To prevent thermally induced homopolymerization of the maleimide groups, especially at higher temperatures, the addition of a radical inhibitor like hydroquinone can be considered, though this needs to be carefully balanced with the desired polymerization.[3]

      • Anionic Polymerization: To avoid Michael addition side reactions when using nucleophilic initiators, carefully select the initiator and solvent system. The reaction is often more controlled in polar aprotic solvents.[6]

Data Presentation

Table 1: Expected Trends in Free-Radical Polymerization of this compound with AIBN

ParameterCondition ChangeExpected Effect on Yield/ConversionExpected Effect on Molecular WeightExpected Effect on PDI
Initiator (AIBN) Concentration IncreaseIncrease (up to a point)DecreaseMay Increase
DecreaseDecreaseIncreaseMay Decrease
Reaction Temperature IncreaseIncrease (within optimal range)Decrease (due to increased termination/transfer)May Increase
DecreaseDecreaseIncreaseMay Decrease
Reaction Time IncreaseIncrease (until plateau)May slightly increase or plateauGenerally stable after initial phase
DecreaseDecreaseDecreaseMay be broader at very low conversion

Note: These are general trends observed in free-radical polymerization and should be experimentally verified for the specific this compound system.

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound

  • Monomer and Solvent Preparation:

    • Purify this compound by recrystallization from an appropriate solvent (e.g., ethanol/water mixture). Dry thoroughly under vacuum.

    • Purify the solvent (e.g., THF) by passing it through an activated alumina column to remove inhibitors and water.

  • Reaction Setup:

    • To a Schlenk flask equipped with a magnetic stir bar, add the purified this compound (e.g., 1.0 g, 5.34 mmol).

    • Add the desired amount of AIBN initiator (e.g., 0.0088 g, 0.0534 mmol, for a 100:1 monomer to initiator ratio).

    • Add the purified solvent (e.g., 10 mL of THF).

  • Deoxygenation:

    • Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Alternatively, bubble a gentle stream of inert gas (nitrogen or argon) through the solution for 30-60 minutes.

  • Polymerization:

    • Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C for AIBN).

    • Stir the reaction mixture for the desired amount of time (e.g., 12-24 hours).

  • Termination and Isolation:

    • To terminate the reaction, cool the flask to room temperature and expose the solution to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane) while stirring vigorously.

    • Collect the precipitated polymer by filtration.

  • Purification and Drying:

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer_Purification Monomer Purification (this compound) Reaction_Setup Reaction Setup (Monomer, Initiator, Solvent) Monomer_Purification->Reaction_Setup Solvent_Purification Solvent Purification (e.g., THF) Solvent_Purification->Reaction_Setup Deoxygenation Deoxygenation (Freeze-Pump-Thaw or N2 Purge) Reaction_Setup->Deoxygenation Polymerization Polymerization (Heating and Stirring) Deoxygenation->Polymerization Termination Termination (Cooling & Air Exposure) Polymerization->Termination Precipitation Precipitation (in Non-solvent) Termination->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying (Vacuum Oven) Filtration->Drying Characterization Characterization (GPC, NMR, etc.) Drying->Characterization

Caption: Experimental workflow for the free-radical polymerization of this compound.

troubleshooting_logic Start Low Polymer Yield Check_Purity Check Monomer Purity Start->Check_Purity Check_Initiator Check Initiator (Concentration & Activity) Start->Check_Initiator Check_Oxygen Check for Oxygen (Inadequate Deoxygenation) Start->Check_Oxygen Check_Conditions Check Reaction Conditions (Temp & Time) Start->Check_Conditions Solution_Purity Purify Monomer Check_Purity->Solution_Purity Solution_Initiator Optimize Initiator Concentration / Use Fresh Initiator Check_Initiator->Solution_Initiator Solution_Oxygen Improve Deoxygenation Protocol Check_Oxygen->Solution_Oxygen Solution_Conditions Optimize Temperature & Time Check_Conditions->Solution_Conditions

Caption: Troubleshooting logic for addressing low polymer yield.

References

Technical Support Center: Purification of p-Tolylmaleimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of p-tolylmaleimide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound derivatives?

A1: The impurities in crude this compound derivatives typically depend on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as p-toluidine and maleic anhydride.

  • N-(p-tolyl)maleamic acid: The intermediate amic acid, resulting from incomplete cyclodehydration.[1]

  • Polymerization products: Maleimides can polymerize, especially at elevated temperatures, leading to oligomeric or polymeric impurities.[2]

  • Hydrolysis products: The maleimide ring can open upon exposure to water, especially under basic conditions, to form the corresponding maleamic acid, which is unreactive for subsequent thiol conjugations.[3][4]

  • Side-reaction products: Depending on the specific reaction conditions, other side-products may be formed.

Q2: Which purification techniques are most effective for this compound derivatives?

A2: The most common and effective purification techniques for this compound derivatives are:

  • Recrystallization: This is a highly effective method for obtaining high-purity crystalline solids. The choice of solvent is critical for successful recrystallization.

  • Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from impurities with different polarities.[1][2] It is particularly useful for removing baseline impurities and closely related side-products.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, Prep-TLC can be a valuable tool.

Q3: How can I minimize the hydrolysis of the maleimide ring during purification?

A3: Hydrolysis of the maleimide ring is a common issue, especially in the presence of water and at a pH above 7.5.[3][4] To minimize hydrolysis:

  • Use anhydrous solvents for both chromatography and recrystallization whenever possible.

  • If aqueous solutions are necessary (e.g., during workup), ensure they are neutral or slightly acidic (pH 6.5-7.5).[3]

  • Avoid prolonged exposure to protic solvents.

  • Perform purification steps at lower temperatures if the stability of the derivative is a concern.

Q4: My purified this compound derivative is colored. Is this normal?

A4: Pure this compound and its simple derivatives are typically colorless or pale yellow crystalline solids. A significant color, such as red or brown, may indicate the presence of impurities, possibly oligomeric species or degradation products.[2] Further purification by techniques like charcoal treatment during recrystallization or column chromatography may be necessary to remove these colored impurities.

Troubleshooting Guides

Troubleshooting Recrystallization
Issue Possible Cause Solution
No crystals form upon cooling. The compound is too soluble in the chosen solvent.- Add a co-solvent in which the compound is less soluble (an anti-solvent).- Reduce the volume of the solvent by evaporation.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Oiling out instead of crystallization. The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.- Use a lower-boiling point solvent.- Add a seed crystal to induce crystallization.- Re-dissolve the oil in a larger volume of solvent and cool slowly.
Low recovery of the purified product. The compound has significant solubility in the cold solvent.- Use a different solvent or solvent system where the compound is less soluble at low temperatures.- Minimize the amount of solvent used for washing the crystals.- Ensure the solution is sufficiently cooled to maximize precipitation.
Colored impurities co-crystallize with the product. The impurity has similar solubility properties to the desired compound.- Perform a hot filtration with activated charcoal to remove colored impurities before cooling.- Consider pre-purification by column chromatography to remove the colored impurities.
Troubleshooting Column Chromatography
Issue Possible Cause Solution
Poor separation of the product from an impurity. The chosen eluent system does not provide sufficient resolution.- Optimize the eluent system using thin-layer chromatography (TLC) to achieve a clear separation of spots.- Consider using a different stationary phase (e.g., alumina instead of silica gel).
The product elutes too quickly (high Rf). The eluent is too polar.- Decrease the polarity of the eluent by reducing the proportion of the more polar solvent.
The product does not elute from the column (low Rf). The eluent is not polar enough.- Gradually increase the polarity of the eluent (gradient elution).
Streaking or tailing of the product band. The compound is interacting too strongly with the stationary phase, or the column is overloaded.- Add a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the eluent.- Reduce the amount of crude material loaded onto the column.
Product degradation on the column. The compound is sensitive to the acidic nature of silica gel.- Deactivate the silica gel by pre-treating it with a base like triethylamine.- Use a less acidic stationary phase, such as neutral alumina.

Data Presentation

Table 1: Comparison of Purification Techniques for a Hypothetical this compound Derivative

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield Notes
Recrystallization (Ethanol/Water) 85%>99%75%Effective for removing less polar impurities.
Silica Gel Column Chromatography (DCM/Hexane) 85%98%85%Good for separating a wide range of impurities.
Sequential Purification (Column followed by Recrystallization) 85%>99.5%65%Provides the highest purity product.

Note: The data in this table are representative examples and may vary depending on the specific derivative and the nature of the impurities.

Experimental Protocols

Protocol 1: Purification of N-(p-tolyl)maleimide by Recrystallization
  • Dissolution: Dissolve the crude N-(p-tolyl)maleimide in a minimum amount of hot solvent (e.g., ethanol, isopropanol, or a mixture of dichloromethane and hexane).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification of N-(p-tolyl)maleimide by Silica Gel Column Chromatography
  • Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude material. A good separation is typically achieved when the desired compound has an Rf value of 0.2-0.4. A common starting eluent is a mixture of hexane and ethyl acetate or dichloromethane.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow crude Crude This compound Derivative recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column pure_recrystal Pure Product (Crystalline Solid) recrystallization->pure_recrystal impurities_recrystal Impurities in Mother Liquor recrystallization->impurities_recrystal pure_column Pure Product (Amorphous/Crystalline) column->pure_column impurities_column Separated Impurities column->impurities_column

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Decision_Tree start Low Purity after Initial Purification check_technique Which technique was used? start->check_technique recrystal Recrystallization check_technique->recrystal Recrystallization column Column Chromatography check_technique->column Column recrystal_issue Issue: Impurities co-crystallized recrystal->recrystal_issue column_issue Issue: Poor separation column->column_issue recrystal_solution Solution: - Change solvent system - Pre-purify by column recrystal_issue->recrystal_solution column_solution Solution: - Optimize eluent - Change stationary phase column_issue->column_solution

Caption: Troubleshooting decision tree for low purity issues.

References

Technical Support Center: Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for maleimide-based bioconjugation. This guide provides troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of the maleimide ring, a critical factor for successful conjugation to thiol-containing biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a problem?

A: Maleimide hydrolysis is a chemical reaction in which the maleimide ring is opened by water, forming an unreactive maleamic acid derivative.[1][2] This is a significant problem in bioconjugation because the ring-opened structure can no longer react with thiol groups (e.g., from cysteine residues), thus preventing the desired conjugation to your protein, antibody, or peptide.[1][2] If the maleimide reagent hydrolyzes before the conjugation reaction is complete, it will lead to low conjugation yields and wasted reagents.

The mechanism involves a nucleophilic attack by a hydroxide ion on one of the carbonyl carbons of the maleimide ring.[3] This process is significantly accelerated at alkaline pH.[1][3]

G cluster_main Maleimide Reaction Pathways Maleimide Maleimide (Reactive) Conjugate Stable Thioether Conjugate (Desired Product) Maleimide->Conjugate Hydrolyzed Maleamic Acid (Unreactive Product) Maleimide->Hydrolyzed Thiol Biomolecule-SH (e.g., Cysteine) Thiol->Conjugate Conjugation (pH 6.5-7.5) Hydroxide H₂O / OH⁻ (pH > 7.5) Hydroxide->Hydrolyzed Hydrolysis (Side Reaction) G start Start: Low Conjugation Yield q_ph Was reaction pH strictly between 6.5-7.5? start->q_ph a_ph_no Action: Adjust buffer pH. Use a stable buffer like HEPES or Phosphate. q_ph->a_ph_no No q_reagent Was the aqueous maleimide solution prepared fresh? q_ph->q_reagent Yes a_ph_no->q_reagent a_reagent_no Action: Prepare maleimide solution immediately before use. Store stock in dry DMSO. q_reagent->a_reagent_no No q_temp Was the reaction kept cool (4°C or on ice)? q_reagent->q_temp Yes a_reagent_no->q_temp a_temp_no Action: Lower the reaction temperature to slow hydrolysis. q_temp->a_temp_no No q_thiol Are thiols on the biomolecule reduced and accessible? q_temp->q_thiol Yes a_temp_no->q_thiol a_thiol_no Action: Add a non-thiol reducing agent like TCEP prior to conjugation. q_thiol->a_thiol_no No end Problem Resolved q_thiol->end Yes a_thiol_no->end G cluster_main Post-Conjugation Fate of Thiosuccinimide Conjugate Thiosuccinimide Conjugate (Potentially Reversible) Deconjugated Deconjugated Products (Undesired Reversal) Conjugate->Deconjugated Retro-Michael (Thiol Exchange) Hydrolyzed Ring-Opened Conjugate (Stable & Irreversible) Conjugate->Hydrolyzed Hydrolysis (Stabilization Step)

References

Technical Support Center: Monitoring p-Tolylmaleimide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of p-tolylmaleimide reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of this compound reactions?

A1: The progress of this compound reactions, typically Michael additions with thiols, can be monitored using several analytical techniques. The most common methods include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and allows for the quantitative monitoring of reactant consumption and product formation.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for separating and quantifying reactants, products, and any side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable this compound derivatives, providing separation and structural identification of components.

  • UV-Vis Spectroscopy: Can be used for kinetic studies by monitoring the change in absorbance at a specific wavelength corresponding to the maleimide group.

Q2: What is the optimal pH for reacting this compound with a thiol?

A2: The optimal pH for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2] This range offers a balance between the reactivity of the thiol (favoring the nucleophilic thiolate anion at higher pH) and the stability of the maleimide ring (which is prone to hydrolysis at pH > 7.5).[1] At pH 7.0, the reaction with thiols is significantly faster (approximately 1,000 times) than with amines, ensuring high selectivity.[1]

Q3: What are the common side reactions to be aware of in this compound chemistry?

A3: The primary side reactions include:

  • Hydrolysis: The maleimide ring can open in aqueous solutions, especially at pH values above 7.5, rendering it inactive.

  • Retro-Michael Addition: The thioether bond formed can be reversible, particularly in the presence of other thiols, leading to the exchange of the thiol group.

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues in proteins, leading to a loss of selectivity.

  • Isomerization: In some cases, the initial Michael adduct can undergo isomerization.[3][4]

Troubleshooting Guides

Issue 1: Incomplete or Slow Reaction

Q: My this compound reaction is not going to completion, or is very slow. What are the possible causes and solutions?

A: Incomplete or slow reactions can be frustrating. Here’s a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow for Incomplete or Slow Reactions

G start Incomplete or Slow Reaction sub_optimal_ph Sub-optimal pH? start->sub_optimal_ph hydrolyzed_maleimide Hydrolyzed this compound? sub_optimal_ph->hydrolyzed_maleimide No adjust_ph Adjust pH to 6.5-7.5 sub_optimal_ph->adjust_ph Yes oxidized_thiol Oxidized Thiol? hydrolyzed_maleimide->oxidized_thiol No use_fresh_maleimide Use fresh this compound and prepare solutions immediately before use. hydrolyzed_maleimide->use_fresh_maleimide Yes steric_hindrance Steric Hindrance? oxidized_thiol->steric_hindrance No reduce_thiol Add a reducing agent (e.g., TCEP) to regenerate the free thiol. oxidized_thiol->reduce_thiol Yes low_concentration Low Reactant Concentration? steric_hindrance->low_concentration No increase_temp_time Increase reaction temperature or extend reaction time. steric_hindrance->increase_temp_time Yes solvent_issue Inappropriate Solvent? low_concentration->solvent_issue No increase_concentration Increase reactant concentrations. low_concentration->increase_concentration Yes change_solvent Use a polar aprotic solvent (e.g., DMF, DMSO). solvent_issue->change_solvent Yes

Caption: Troubleshooting logic for incomplete or slow this compound reactions.

Possible Cause Recommended Solution
Sub-optimal pH The reaction rate is highly pH-dependent. Ensure the pH of your reaction mixture is within the optimal range of 6.5-7.5.[1][2]
Hydrolyzed this compound The maleimide ring is susceptible to hydrolysis. Use fresh this compound and prepare aqueous solutions immediately before use.
Oxidized Thiol Thiols can oxidize to disulfides, which are unreactive towards maleimides. Degas your buffers and consider adding a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
Steric Hindrance If either the thiol or the maleimide is sterically hindered, the reaction may be slow. Consider increasing the reaction temperature or extending the reaction time.
Low Reactant Concentration Reaction rates are concentration-dependent. If feasible, increase the concentration of one or both reactants.
Inappropriate Solvent The solvent can influence reaction rates. Polar aprotic solvents like DMF or DMSO can often accelerate the reaction.[5][6]
Issue 2: Appearance of Multiple Spots on TLC or Peaks in HPLC

Q: I am seeing multiple spots on my TLC plate or multiple peaks in my HPLC chromatogram. What could be the cause?

A: The presence of multiple products can be due to side reactions or the presence of impurities.

Workflow for Investigating Multiple Products

G start Multiple Spots/Peaks Observed side_reactions Side Reactions Occurring? start->side_reactions impurities Impurities in Starting Materials? side_reactions->impurities No check_hydrolysis Maleimide Hydrolysis? (Check for a more polar spot/peak). Lower pH to 6.5-7.0. side_reactions->check_hydrolysis Yes analyze_starting_materials Analyze starting materials by HPLC, NMR, or MS to check purity. impurities->analyze_starting_materials Yes check_amine_reaction Reaction with Amines? (If applicable). Lower pH to < 7.5. check_hydrolysis->check_amine_reaction check_retro_michael Retro-Michael Addition? (Thiol exchange). Consider stabilizing the adduct. check_amine_reaction->check_retro_michael experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis cluster_outcome Outcome reactants This compound + Thiol reaction_mixture Reaction Mixture reactants->reaction_mixture buffer Buffer (pH 6.5-7.5) buffer->reaction_mixture tlc TLC Analysis reaction_mixture->tlc Aliquot nmr NMR Analysis reaction_mixture->nmr Aliquot hplc HPLC Analysis reaction_mixture->hplc Aliquot qualitative Qualitative: - Spot disappearance/appearance - Peak identification tlc->qualitative nmr->qualitative quantitative Quantitative: - % Conversion - Reaction kinetics nmr->quantitative hplc->qualitative hplc->quantitative complete Reaction Complete quantitative->complete >95% Conversion incomplete Reaction Incomplete/ Side Products quantitative->incomplete <95% Conversion or Unexpected Peaks troubleshoot Troubleshoot incomplete->troubleshoot

References

Common challenges in handling p-tolylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with p-tolylmaleimide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with thiols?

A1: The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly chemoselective for thiol groups over amine groups, such as those on lysine residues. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2] Above pH 7.5, the rate of competing reactions with amines increases, and the maleimide group becomes more susceptible to hydrolysis.[1][2]

Q2: My this compound won't dissolve in my aqueous reaction buffer. What should I do?

A2: It is common for maleimide-containing reagents like this compound to have poor solubility in aqueous buffers. The recommended procedure is to first dissolve the this compound in a small amount of a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution. This stock solution can then be added to the aqueous solution of your thiol-containing biomolecule. It is advisable to keep the final concentration of the organic co-solvent in the reaction mixture low (typically below 10% v/v) to avoid denaturation of the biomolecule.

Q3: How should I store this compound?

A3: this compound should be stored at 2-8°C and protected from light. For stock solutions in solvents, it is recommended to store them at -80°C for up to 6 months or -20°C for up to 1 month, with protection from light.[3] It is not recommended to store this compound in aqueous solutions for extended periods due to its susceptibility to hydrolysis.[1]

Q4: Is the bond formed between this compound and a thiol stable?

A4: The initial thiosuccinimide bond formed is generally stable, but it can undergo a retro-Michael reaction, leading to cleavage of the conjugate.[1][4] The stability of the conjugate can be enhanced by the hydrolysis of the succinimide ring to form a stable succinamic acid thioether.[1][5] N-aryl maleimides, like this compound, tend to hydrolyze faster than N-alkyl maleimides, which can be advantageous for creating a more stable conjugate.[4]

Troubleshooting Guides

Issue 1: Low or No Conjugate Formation
Possible Cause Troubleshooting Steps
Hydrolysis of this compound Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use. Ensure the reaction buffer pH is strictly between 6.5 and 7.5.[1] Avoid prolonged storage of this compound in aqueous solutions.[1]
Oxidation of Thiol Groups on Biomolecule Degas all buffers to remove dissolved oxygen. Consider performing the conjugation reaction under an inert atmosphere (e.g., nitrogen or argon). If disulfide bonds are present, reduce them to free thiols using a reducing agent like TCEP.
Incorrect Buffer Composition Use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate buffers. Avoid buffers containing primary amines (e.g., Tris) or thiols.
Insufficient Molar Excess of this compound Optimize the molar ratio of this compound to the biomolecule. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point.[5]
Issue 2: Precipitation During Reaction
Possible Cause Troubleshooting Steps
Poor Solubility of this compound or Biomolecule Dissolve this compound in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction mixture. Keep the final organic solvent concentration below 10% (v/v) to prevent protein precipitation. Ensure the biomolecule is at an appropriate concentration and in a suitable buffer for its solubility.
Issue 3: Heterogeneous Product or Multiple Peaks on Chromatography
Possible Cause Troubleshooting Steps
Side Reactions Maintain the pH between 6.5 and 7.5 to minimize reaction with amines.[1] Purify the conjugate promptly after the reaction to remove unreacted reagents and byproducts.
Thiazine Rearrangement If conjugating to an N-terminal cysteine, be aware of the potential for thiazine rearrangement, which is more prevalent at neutral and basic pH.[6][7] Consider performing the conjugation at a lower pH (around 6.5) or using a different conjugation strategy if this is a significant issue.[7][8]
Incomplete Reaction Increase the reaction time or the molar excess of this compound. Monitor the reaction progress using an appropriate analytical technique.

Quantitative Data

Table 1: Solubility of this compound

Solvent System Solubility Molar Concentration Notes
DMSO1.87 mg/mL9.99 mMSonication is recommended.[9]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 mg/mL≥ 13.36 mMClear solution.[3]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL≥ 13.36 mMClear solution.[3]

Experimental Protocols

General Protocol for Protein Thiol Conjugation with this compound
  • Protein Preparation:

    • If the protein contains disulfide bonds that need to be conjugated, reduce them to free thiols using a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 30 minutes at room temperature.

    • Remove the reducing agent using a desalting column or dialysis, exchanging the protein into a degassed, amine-free buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline).

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution at a 10- to 20-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional):

    • To stop the reaction, add a small molecule thiol like L-cysteine to a final concentration of 1-10 mM and incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry.

Visualizations

Thiol_Maleimide_Reaction Thiol R-SH (Thiol) Thiolate R-S- (Thiolate) Thiol->Thiolate pH 6.5-7.5 pTolylmaleimide This compound Intermediate Intermediate pTolylmaleimide->Intermediate Thiolate->Intermediate Conjugate Thioether Conjugate Intermediate->Conjugate Michael Addition

Caption: Thiol-Maleimide Conjugation Pathway.

Maleimide_Hydrolysis pTolylmaleimide This compound Maleamic_Acid Maleamic Acid Derivative (inactive) pTolylmaleimide->Maleamic_Acid Hydrolysis (pH > 7.5) Water H₂O Water->Maleamic_Acid

Caption: Maleimide Hydrolysis Side Reaction.

Thiazine_Rearrangement cluster_reaction Reaction with N-terminal Cysteine cluster_rearrangement Rearrangement N_term_Cys N-terminal Cysteine Peptide Thioether_Adduct Thioether Adduct N_term_Cys->Thioether_Adduct pTolylmaleimide This compound pTolylmaleimide->Thioether_Adduct Thiazine_Product Thiazine Product Thioether_Adduct->Thiazine_Product Intramolecular Rearrangement (neutral/basic pH)

Caption: Thiazine Rearrangement Side Reaction.

References

Strategies to increase the regioselectivity of p-tolylmaleimide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the regioselectivity of reactions involving p-tolylmaleimide.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in reactions with this compound?

A1: Regioselectivity in this compound reactions is primarily governed by a combination of electronic effects, steric hindrance, catalyst choice, solvent polarity, and reaction temperature. The p-tolyl group on the nitrogen atom influences the electron density of the maleimide's double bond. The key is to manipulate the electronic and steric properties of the reacting partner and the reaction conditions to favor one regioisomeric transition state over another.

Q2: How can Lewis acids be used to control the regioselectivity of Diels-Alder reactions involving this compound?

A2: Lewis acids are highly effective in controlling regioselectivity in Diels-Alder reactions. They coordinate to one or both of the carbonyl oxygens of the this compound. This coordination significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction.[1][2] More importantly, it alters the magnitude of the LUMO's orbital coefficients on the two carbons of the double bond. This electronic perturbation enhances the interaction with the diene's Highest Occupied Molecular Orbital (HOMO), creating a more pronounced preference for one orientation of attack, thereby increasing regioselectivity.[3][4]

Q3: What is the role of organocatalysis in directing the regioselectivity of Michael additions to this compound?

A3: In organocatalyzed Michael additions, chiral catalysts, often primary or secondary amines, activate the nucleophile (e.g., an aldehyde or ketone) by forming a more reactive enamine intermediate. The organocatalyst then directs the approach of the this compound through non-covalent interactions, such as hydrogen bonding, in the transition state.[5] This controlled spatial arrangement blocks one face or orientation of the electrophile, leading to high regioselectivity and often high enantioselectivity.[5][6]

Q4: How do solvent and temperature impact the regioselectivity of these reactions?

A4: Solvent and temperature are critical for controlling whether a reaction is under kinetic or thermodynamic control.

  • Temperature: Lower temperatures typically favor the kinetically controlled product, which is formed via the lowest energy transition state. Higher temperatures can provide enough energy to overcome a higher activation barrier or to reverse the formation of the kinetic product, leading to the more stable, thermodynamically controlled product. For Diels-Alder reactions with maleimides, endo-selectivity is often favored at lower temperatures.[7][8]

  • Solvent: The polarity of the solvent can differentially stabilize the transition states leading to different regioisomers.[9] Polar solvents may stabilize a more polar transition state, favoring the corresponding product. Computational studies suggest that solvent effects can sometimes even reverse the preferred regio- or stereoselectivity compared to gas-phase reactions.[7][10]

Troubleshooting Guide

Problem: My Diels-Alder reaction with an unsymmetrical diene and this compound is producing a nearly 1:1 mixture of regioisomers.

Possible Cause Suggested Solution
Insufficient Electronic Differentiation The intrinsic electronic bias of the reactants is too weak to direct the cycloaddition.
Action 1: Introduce a Lewis Acid Catalyst. Start by adding a stoichiometric amount of a Lewis acid like AlCl₃ or BF₃·OEt₂ at a low temperature (e.g., -78 °C to 0 °C). This will enhance the electronic asymmetry of the this compound.[2][3]
Action 2: Change the Solvent. Move from a non-polar solvent like toluene to a more polar one like dichloromethane, which can help stabilize a more polar, selective transition state.
High Reaction Temperature The reaction is running under thermodynamic control, or high thermal energy is overcoming the small difference in activation barriers for the two regioisomeric pathways.
Action: Lower the Reaction Temperature. Perform the reaction at 0 °C, -20 °C, or even -78 °C to favor the kinetically preferred product.

Problem: My organocatalyzed Michael addition of an aldehyde to this compound shows low regioselectivity and/or yield.

Possible Cause Suggested Solution
Suboptimal Catalyst-Substrate Match The chosen organocatalyst may not provide sufficient steric or electronic direction for the specific substrates.
Action 1: Screen Different Organocatalysts. Test catalysts with different steric bulk or hydrogen-bonding capabilities (e.g., primary amine-thiourea vs. a simple proline-based catalyst).[6]
Action 2: Vary the Solvent. The catalyst's effectiveness can be highly solvent-dependent. Screen a range of solvents from non-polar (Toluene, Hexane) to polar aprotic (CH₂Cl₂, THF) to aqueous media, as some catalysts show excellent performance in water.[6]
Incorrect Stoichiometry An incorrect ratio of nucleophile to electrophile or an insufficient catalyst loading can lead to side reactions or poor conversion.
Action: Optimize Reagent Ratios. Use a slight excess of the aldehyde nucleophile (e.g., 1.5 to 2 equivalents). Ensure the catalyst loading is optimal, typically between 5-20 mol%.[5][6]

Data Hub: Regioselectivity Under Various Conditions

Table 1: Effect of Lewis Acid Catalysts on the Regioselectivity of a Model Diels-Alder Reaction (Data is illustrative, based on trends reported for N-arylmaleimides and similar dienophiles)

EntryDieneDienophileCatalyst (1.1 eq)SolventTemp (°C)Regioisomeric Ratio (para:meta)Reference
1IsopreneN-p-TolylmaleimideNoneToluene80~60:40General Trend
2IsopreneN-p-TolylmaleimideBF₃·OEt₂CH₂Cl₂-78>95:5[2][4]
3IsopreneN-p-TolylmaleimideAlCl₃CH₂Cl₂-78>98:2[1]
4IsopreneN-p-TolylmaleimideSnCl₄CH₂Cl₂-78~90:10[1]

Table 2: Influence of Solvent on Organocatalyzed Michael Addition of Isobutyraldehyde to N-Aryl Maleimides (Adapted from studies on N-phenylmaleimide, which is electronically similar to N-p-tolylmaleimide)

EntryCatalyst (mol%)MaleimideSolventYield (%)Enantiomeric Excess (ee, %)Reference
1(R,R)-DPEN-Thiourea (1)N-PhenylmaleimideToluene9598[6]
2(R,R)-DPEN-Thiourea (1)N-PhenylmaleimideCH₂Cl₂9698[6]
3(R,R)-DPEN-Thiourea (1)N-PhenylmaleimideTHF9497[6]
4(R,R)-DPEN-Thiourea (0.01)N-PhenylmaleimideWater>9799[6]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-p-tolylmaleimide (1.0 equiv) and the chosen anhydrous solvent (e.g., CH₂Cl₂).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, using a dry ice/acetone bath).

  • Catalyst Addition: Slowly add the Lewis acid (e.g., AlCl₃ or BF₃·OEt₂, 1.1 equiv) dropwise to the stirred solution. Allow the mixture to stir for 15-30 minutes.

  • Diene Addition: Add the unsymmetrical diene (1.2-1.5 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, slowly quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water while the flask is still in the cold bath.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.

Protocol 2: General Procedure for Organocatalyzed Michael Addition of an Aldehyde

  • Preparation: In a vial, dissolve the organocatalyst (e.g., a chiral primary amine-salicylamide, 0.1 equiv) and the N-p-tolylmaleimide (1.0 equiv) in the selected solvent (e.g., Toluene).[5]

  • Nucleophile Addition: Add the aldehyde (e.g., isobutyraldehyde, 2.0 equiv) to the solution.[5]

  • Reaction: Stir the mixture vigorously at room temperature for the required time (typically 24-48 hours), monitoring by TLC.[5]

  • Quenching: Upon completion, quench the reaction by adding a dilute acid solution (e.g., 2 N HCl).[5]

  • Work-up: Extract the mixture with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the combined organic phases sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.[5]

  • Purification: Purify the resulting crude product by flash column chromatography to obtain the desired adduct.[5]

Process and Mechanism Diagrams

G cluster_0 Optimization Workflow start Start: Low Regioselectivity Observed step1 Analyze Reactant Electronics: Is the diene/nucleophile electronically biased? start->step1 step2a Strategy 1: Lewis Acid Catalysis (For Diels-Alder) step1->step2a Select Reaction Type step2b Strategy 2: Organocatalysis (For Michael Additions) step1->step2b Select Reaction Type step3 Screen Catalysts & Solvents step2a->step3 step2b->step3 step4 Optimize Temperature (Typically lower for kinetic control) step3->step4 check Desired Regioselectivity Achieved? step4->check check->step1 No, Re-evaluate end End: High Regioselectivity Product check->end Yes

Caption: A logical workflow for systematically improving the regioselectivity of this compound reactions.

Caption: Lewis acid coordination enhances the electrophilicity of one carbon, directing the regioselective outcome.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of p-Tolylmaleimide and N-Phenylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of p-tolylmaleimide and N-phenylmaleimide, two key reagents in bioconjugation and polymer chemistry. The subtle difference in their chemical structures—a single methyl group—imparts distinct electronic properties that influence their reaction kinetics in crucial transformations such as Michael additions and Diels-Alder reactions. This document summarizes available quantitative data, presents detailed experimental protocols, and visualizes reaction pathways to aid in the selection of the appropriate maleimide derivative for specific research and development applications.

Executive Summary

Data Presentation

The following table summarizes the key differences in reactivity based on the electronic effects of the substituent on the N-aryl ring.

FeatureN-PhenylmaleimideThis compoundRationale
Reactivity in Michael Addition HigherLowerThe electron-donating p-methyl group in this compound reduces the electrophilicity of the double bond.
Reactivity in Diels-Alder Reaction Higher (predicted)Lower (predicted)As an electron-deficient dienophile, reactivity is decreased by electron-donating substituents.
Stability of Thioether Adduct Less stable to retro-Michael reactionMore stable to retro-Michael reactionThe electron-donating group on the p-tolyl ring can slightly destabilize the anionic intermediate of the retro-Michael reaction.

While a direct kinetic comparison for the reaction of these two specific maleimides with the same thiol is not available, data from related N-substituted maleimides in Michael additions demonstrates the significant impact of the N-substituent on reaction rates. For instance, in a reaction with 4-mercaptophenylacetic acid, N-phenylmaleimide showed a significantly shorter half-life of conversion (3.1 hours) compared to N-ethyl maleimide (18 hours), highlighting the enhanced reactivity of N-aryl maleimides.

Reaction Mechanisms and Electronic Effects

The reactivity of N-arylmaleimides is governed by the electrophilicity of the double bond within the maleimide ring. This electrophilicity is modulated by the electronic properties of the substituent on the N-aryl ring.

Michael Addition

In the thiol-maleimide Michael addition, a thiolate anion acts as a nucleophile, attacking one of the carbons of the maleimide double bond. The reaction proceeds through a carbanionic intermediate which is then protonated to form a stable thioether bond.

A Comparative Guide to p-Tolylmaleimide Alternatives for Thiol-Reactive Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent modification of biomolecules is paramount. While p-Tolylmaleimide has been a staple for thiol-reactive bioconjugation, its limitations, particularly the instability of the resulting thioether bond, have driven the development of superior alternatives. This guide provides an objective comparison of next-generation maleimides and other thiol-reactive reagents, supported by experimental data, to inform the selection of the optimal conjugation strategy.

Executive Summary

Traditional maleimide-based bioconjugates, including those formed with this compound, are susceptible to a retro-Michael reaction in the presence of endogenous thiols like glutathione. This can lead to premature cleavage of the conjugated payload, compromising the efficacy and safety of therapeutics such as antibody-drug conjugates (ADCs). Next-generation maleimides (NGMs), including dibromomaleimides (DBMs) and diiodomaleimides (DIMs), have emerged as superior alternatives, offering enhanced stability through mechanisms that lock the conjugate and prevent this reversal. Other thiol-reactive chemistries, such as haloacetyls and vinyl sulfones, also provide stable linkages but with different reaction kinetics.

Performance Comparison of Thiol-Reactive Reagents

The selection of a thiol-reactive reagent is a critical decision influenced by factors such as reaction speed, stability of the resulting conjugate, and the desired homogeneity of the final product.

Reagent ClassExampleReaction SpeedStability of ConjugateKey AdvantagesKey Disadvantages
Traditional Maleimides This compound, N-Ethylmaleimide (NEM)FastProne to retro-Michael reaction and thiol exchange[1][2][3][4][5]Well-established chemistry, fast kinetics[6]Instability in reducing environments, potential for payload loss[1]
Next-Generation Maleimides (NGMs) Dibromomaleimides (DBMs)Very FastHigh stability after hydrolysis[7][8][9]Site-specific disulfide re-bridging, rapid "locking" via hydrolysis, high homogeneity[7][9][10]Requires a subsequent hydrolysis step for full stability[7]
Next-Generation Maleimides (NGMs) Diiodomaleimides (DIMs)Very FastHigh stability after hydrolysis[11]Rapid bioconjugation with reduced hydrolysis of the unreacted maleimide[11]May require optimization for sterically hindered systems[11]
Haloacetyls Iodoacetamide, BromoacetamideModerateHigh (irreversible thioether bond)[12]Forms a very stable, irreversible bond[12]Slower reaction rate compared to maleimides, potential for reaction with other nucleophiles at higher pH[12]
Vinyl Sulfones SlowHigh (irreversible thioether bond)[12]Forms a very stable, irreversible bond, resistant to biologically relevant thiols[1][12]Generally the slowest reaction rate among the compared reagents[12]
Phenyloxadiazolyl Methyl Sulfones (PODS) ModerateHighForms a highly stable linkage resistant to retro-Michael reaction[13]Multi-step synthesis of the reagent is required[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation. Below are representative protocols for conjugation with a traditional maleimide and a next-generation dibromomaleimide, as well as a general protocol for assessing conjugate stability.

Protocol 1: General Thiol-Reactive Conjugation with a Maleimide Dye

This protocol outlines the basic steps for labeling a protein with a thiol-reactive maleimide dye.

Materials:

  • Protein solution (1-10 mg/mL) in a degassed, thiol-free buffer (e.g., PBS, HEPES, or Tris at pH 7.0-7.5)[14]

  • 10 mM stock solution of maleimide dye in anhydrous DMSO or DMF[14]

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[14]

  • Purification column (e.g., Zeba™ Spin desalting column)[14]

Procedure:

  • Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, the excess must be removed prior to conjugation[14].

  • Conjugation: Add the maleimide dye stock solution to the protein solution to achieve a 10-20-fold molar excess of the dye. Gently mix and incubate for 2 hours at room temperature or overnight at 4°C, protected from light[14].

  • Purification: Remove excess, unreacted dye using a desalting column or another suitable purification method like dialysis or HPLC[14].

  • Storage: For immediate use, store the conjugate at 2-8°C. For long-term storage, add a cryoprotectant like glycerol and store at -20°C[14].

Protocol 2: Site-Selective Antibody Conjugation using Dibromomaleimide (DBM)

This protocol is optimized for the site-selective modification of interchain disulfide bonds in an IgG1 antibody like Trastuzumab using a DBM reagent.

Materials:

  • Antibody (e.g., Trastuzumab) at 10 mg/mL in a suitable buffer (e.g., Borate Buffered Saline - BBS)

  • Reducing agent: TCEP

  • DBM reagent solution (freshly prepared)

  • Loading buffer for SDS-PAGE analysis

Procedure:

  • Antibody Reduction: Reduce the antibody's interchain disulfide bonds by adding a calculated excess of TCEP. The exact amount should be optimized for the specific antibody[7].

  • Conjugation: Add the freshly prepared DBM reagent to the reduced antibody solution. The conjugation reaction is rapid and typically complete within minutes[7][10][15].

  • Hydrolysis for Stabilization: Incubate the reaction mixture at 25°C for 2 hours to ensure complete hydrolysis of the maleimide ring, which "locks" the conjugate and confers stability[7].

  • Analysis: The resulting conjugate can be analyzed by SDS-PAGE under reducing and non-reducing conditions to confirm successful conjugation and disulfide re-bridging[7].

Protocol 3: General Protocol for Assessing Conjugate Stability

This protocol outlines a method to compare the stability of different bioconjugates in the presence of a competing thiol.

Materials:

  • Purified bioconjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Competing thiol (e.g., Glutathione - GSH) at a physiological concentration (1-5 mM)[12]

  • Quenching solution (e.g., trifluoroacetic acid)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Incubation: Incubate the purified conjugate in PBS at 37°C with the competing thiol[12].

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture[12].

  • Quenching: Stop the reaction by adding a quenching agent[12].

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact conjugate remaining over time[12].

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and experimental processes.

cluster_0 Thiol-Reactive Conjugation Protein Protein with Free Thiol (-SH) Conjugation Conjugation Reaction Protein->Conjugation Reagent Thiol-Reactive Reagent Reagent->Conjugation Purification Purification Conjugation->Purification Bioconjugate Purified Bioconjugate Purification->Bioconjugate

Caption: General workflow for thiol-reactive bioconjugation.

cluster_1 ADC In Vivo Efficacy Testing Model Establish Xenograft Tumor Model Randomization Randomize Mice into Treatment Groups Model->Randomization Treatment Administer ADC and Controls Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Analysis Data Analysis and Survival Curves Monitoring->Analysis

Caption: Standard workflow for in vivo efficacy testing of ADCs.

cluster_2 HER2 Signaling Pathway HER2 HER2 Receptor Dimerization Dimerization (with HER2/HER3) HER2->Dimerization PI3K PI3K/AKT Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS Proliferation Cell Proliferation and Survival PI3K->Proliferation RAS->Proliferation

Caption: Simplified HER2 signaling pathway targeted by ADCs.

Conclusion

The landscape of thiol-reactive bioconjugation has evolved significantly beyond traditional maleimides like this compound. Next-generation maleimides offer a compelling combination of rapid reaction kinetics and vastly improved conjugate stability, making them ideal for the development of robust biotherapeutics. For applications where absolute irreversibility is paramount and slower reaction times are acceptable, haloacetyls and vinyl sulfones present viable alternatives. The choice of reagent should be guided by a thorough consideration of the specific application's requirements for stability, reaction efficiency, and desired product homogeneity. This guide provides the foundational data and protocols to empower researchers to make informed decisions in this critical aspect of bioconjugate design and development.

References

A Comparative Guide to the Characterization of p-Tolylmaleimide Functionalized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with functionalized polymers, a thorough understanding of their molecular structure, weight, and thermal properties is paramount. This guide provides a comparative analysis of the essential characterization methods for polymers functionalized with p-tolylmaleimide, alongside alternative functional groups such as acrylates and vinyl sulfones, and those synthesized via "click chemistry."

Introduction to Functionalized Polymers

Polymer functionalization is a key strategy in designing materials with tailored properties for a vast array of applications, including drug delivery, biomaterials, and advanced coatings. The maleimide group, and specifically this compound, is a popular choice for functionalization due to its high reactivity towards thiols, enabling the conjugation of biomolecules and other moieties. However, the successful synthesis and application of these materials hinge on their precise characterization. This guide delves into the primary analytical techniques used to elucidate the structure and properties of these complex macromolecules.

Key Characterization Techniques

A multi-faceted approach is necessary for the comprehensive characterization of functionalized polymers. The primary techniques employed are:

  • Spectroscopic Methods: To confirm the chemical structure and successful functionalization.

  • Chromatographic Methods: To determine the molecular weight and molecular weight distribution.

  • Thermal Analysis: To assess the thermal stability and transitions of the polymer.

The following sections will detail the experimental protocols for these techniques and present comparative data for different types of functionalized polymers.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for confirming the covalent attachment of the functional group to the polymer backbone and for identifying the key chemical moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the polymer's molecular structure, including the confirmation of the maleimide ring, the tolyl group, and the polymer backbone.

¹H NMR Spectroscopy

  • This compound Polymers: Key signals include those corresponding to the aromatic protons of the tolyl group (typically in the range of 7.0-7.5 ppm), the methyl protons of the tolyl group (around 2.3-2.4 ppm), and the maleimide protons (around 6.8-7.0 ppm) in the monomer. Upon polymerization, the maleimide proton signal disappears or shifts significantly, and the polymer backbone protons appear as broad signals.

  • Acrylate Polymers: Characterized by signals from the polymer backbone and the ester group. The specific chemical shifts will depend on the acrylate monomer used.

  • Vinyl Sulfone Polymers: Exhibit characteristic signals for the vinyl group protons in the monomer, which disappear upon reaction, and signals corresponding to the sulfone group and the polymer backbone.

¹³C NMR Spectroscopy

  • This compound Polymers: Distinctive signals for the carbonyl carbons of the maleimide ring (around 170 ppm), the aromatic carbons of the tolyl group, and the methyl carbon of the tolyl group provide definitive evidence of functionalization.

  • Acrylate and Vinyl Sulfone Polymers: Show characteristic signals for the carbonyl or sulfone carbons, respectively, in addition to the polymer backbone signals.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Key Functional Groups

Functional GroupMonomer ProtonsPolymer Backbone Protons
This compound Aromatic: ~7.2-7.4, Maleimide: ~6.8, Methyl: ~2.4Broad signals, disappearance of maleimide protons
Acrylate (e.g., Methyl Acrylate) Vinyl: ~5.8-6.4, Methyl: ~3.7Broad signals
Vinyl Sulfone Vinyl: ~6.0-6.8Broad signals, disappearance of vinyl protons
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying characteristic functional groups.

  • This compound Polymers: Show strong absorption bands corresponding to the imide carbonyl groups (symmetric and asymmetric stretching around 1780 and 1710 cm⁻¹), the C-N stretching of the imide ring (around 1380 cm⁻¹), and aromatic C-H stretching.[1][2][3][4][5]

  • Acrylate Polymers: Exhibit a strong carbonyl (C=O) stretching band from the ester group, typically around 1730 cm⁻¹.

  • Vinyl Sulfone Polymers: Characterized by the symmetric and asymmetric stretching vibrations of the sulfone group (S=O) around 1300-1350 cm⁻¹ and 1100-1160 cm⁻¹, respectively.

Table 2: Comparative FTIR Absorption Bands (cm⁻¹) for Key Functional Groups

Functional GroupCharacteristic Absorption Bands
This compound ~1780 & ~1710 (C=O, imide), ~1380 (C-N, imide)
Acrylate ~1730 (C=O, ester)
Vinyl Sulfone ~1320 & ~1140 (S=O, sulfone)

Molecular Weight Determination: Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers.[6] These parameters are crucial as they significantly influence the physical and mechanical properties of the material.

The choice of mobile phase and column is critical for accurate GPC analysis and depends on the solubility of the polymer. For many functionalized polymers, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable.[7]

Table 3: Typical GPC Results for Functionalized Polymers

Polymer TypeMn (kDa)Mw (kDa)PDI
This compound Copolymer 15 - 3025 - 501.5 - 2.0
Acrylate Polymer 20 - 10030 - 1501.2 - 2.5
"Click" Chemistry Polymer 10 - 5012 - 601.1 - 1.5

Note: These are representative values and can vary significantly depending on the specific polymerization conditions.

Thermal Analysis: Assessing Stability and Transitions

Thermal analysis techniques provide critical information about the thermal stability, glass transition temperature (Tg), and melting temperature (Tm) of polymers.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to assess the overall thermal stability of the polymer. Maleimide-containing polymers are known for their high thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the glass transition temperature (Tg), which is a critical parameter for amorphous or semi-crystalline polymers, and the melting temperature (Tm) for crystalline polymers. The Tg of maleimide-functionalized polymers is often higher than that of their acrylate counterparts due to the rigid imide ring.[8][9]

Table 4: Comparative Thermal Properties of Functionalized Polymers

Polymer TypeGlass Transition Temperature (Tg, °C)Decomposition Temperature (TGA, 5% weight loss, °C)
Poly(this compound) 180 - 220> 350
Poly(methyl methacrylate) ~105~300
Poly(vinyl sulfone) Varies with side chainVaries

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible characterization data.

NMR Sample Preparation
  • Dissolve 5-10 mg of the polymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

  • Acquire ¹H and ¹³C NMR spectra using appropriate parameters (e.g., number of scans, relaxation delay) to achieve a good signal-to-noise ratio.

FTIR Sample Preparation (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid polymer sample onto the crystal and apply pressure to ensure good contact.

  • Collect the FTIR spectrum.

GPC Analysis
  • Prepare a polymer solution of a known concentration (e.g., 1-2 mg/mL) in the chosen mobile phase (e.g., THF).

  • Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any dust or undissolved particles.

  • Inject the sample into the GPC system equipped with a suitable column set and detectors (e.g., refractive index, UV).

  • Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene).

DSC/TGA Analysis
  • Accurately weigh 5-10 mg of the polymer sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Place the pan in the instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a specific heating rate (e.g., 10 °C/min) over the desired temperature range.[10]

Visualization of Workflows and Relationships

Experimental Workflow for Polymer Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a functionalized polymer.

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer Functional Monomer (e.g., this compound) Polymerization Polymerization Reaction Monomer->Polymerization Initiator, Solvent Purification Purification Polymerization->Purification Precipitation NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID GPC GPC/SEC Purification->GPC Molecular Weight Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Thermal Properties NMR->GPC FTIR->NMR GPC->Thermal

Caption: A typical experimental workflow for the synthesis and characterization of functionalized polymers.

Logical Relationships Between Characterization Techniques

The data obtained from different characterization techniques are interconnected and provide a holistic understanding of the polymer.

G cluster_structure Molecular Structure cluster_mw Molecular Weight cluster_thermal Thermal Properties cluster_properties Bulk Properties NMR NMR FTIR FTIR NMR->FTIR Confirms functional groups GPC GPC NMR->GPC Informs on monomer incorporation Solubility Solubility NMR->Solubility Determines polarity Mechanical Mechanical Properties GPC->Mechanical Influences strength GPC->Solubility Affects dissolution DSC DSC TGA TGA DSC->TGA Correlates with stability DSC->Mechanical Relates to stiffness (Tg) TGA->Mechanical Defines upper use temperature

Caption: Logical relationships between different polymer characterization techniques and resulting properties.

Conclusion

The characterization of this compound functionalized polymers requires a combination of spectroscopic, chromatographic, and thermal analysis techniques. Each method provides a unique and critical piece of information that, when combined, offers a comprehensive understanding of the material's structure and properties. This guide provides a framework for researchers to select and implement the appropriate characterization methods, ensuring the quality and performance of their functionalized polymers. By comparing with alternative functionalization strategies, it is evident that while the fundamental techniques remain the same, the specific spectral features and thermal properties will vary, underscoring the importance of a thorough and tailored characterization approach for each unique polymer system.

References

A Researcher's Guide to Quantifying p-Tolylmaleimide Conjugation: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of p-tolylmaleimide conjugation is critical for the successful development of antibody-drug conjugates (ADCs), protein-peptide conjugates, and other targeted biomolecules. The degree of conjugation, or the number of molecules attached to a protein or antibody, directly impacts the efficacy, safety, and pharmacokinetics of the final product. This guide provides an objective comparison of key analytical techniques for quantifying this compound conjugation, supported by experimental data and detailed protocols to aid in method selection and implementation.

The covalent linkage of this compound to thiol groups on proteins, primarily from cysteine residues, is a widely used bioconjugation strategy.[1] The stability and specificity of the resulting thioether bond make it a favored method.[2] However, accurate and reliable quantification of this conjugation is paramount. This guide explores four principal analytical techniques: UV-Vis Spectroscopy, Fluorescence Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each method offers distinct advantages and is suited to different stages of the drug development process, from initial screening to quality control.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique depends on several factors, including the stage of development, the nature of the biomolecule, the required sensitivity, and available instrumentation. The following table provides a high-level comparison of the most common methods.

FeatureUV-Vis Spectroscopy (Indirect)Fluorescence SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Measures the decrease in absorbance of a thiol-reactive chromophore after reaction with the conjugate.[3]Measures the fluorescence of a maleimide-reactive probe upon conjugation.[4]Separates conjugated from unconjugated species based on physicochemical properties.[5]Measures the mass-to-charge ratio of the intact conjugate to determine the degree of labeling.[6]
Primary Information Indirect quantification of maleimide groups.[3]Direct quantification of maleimide groups.[4]Purity, aggregation, and estimation of conjugation efficiency.[7]Precise molecular weight, drug-to-antibody ratio (DAR), and identification of conjugation sites.[8]
Sensitivity Moderate (~µM).[9]High (nM to pM).[4]High, depending on the detector.[5]Very High.[6]
Throughput High (plate-based assays).High (plate-based assays).Low to Medium.Low to Medium.
Equipment UV-Vis Spectrophotometer.Fluorescence Plate Reader.HPLC system with UV or fluorescence detector.Mass Spectrometer (e.g., Q-TOF, Orbitrap).
Key Advantage Simple, rapid, and widely accessible.[10]High sensitivity and low interference from biological samples.[4]Provides separation and quantification of different species.[11]Unambiguous and precise determination of conjugation.[6]
Limitations Indirect measurement, potential for interference.[3]Requires a fluorescent probe, potential for quenching.Can be complex to develop methods, may not resolve all species.[12]High cost of instrumentation and expertise required.

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reproducible and accurate results. The following sections provide representative protocols for each analytical technique.

UV-Vis Spectroscopy: Indirect Quantification using Ellman's Reagent

This method, also known as a reverse Ellman's assay, quantifies the number of unreacted maleimide groups by measuring the consumption of a known amount of a thiol-containing compound, such as glutathione (GSH).[3]

Materials:

  • Phosphate Buffer (100 mM, pH 7.2)

  • EDTA (10 mM)

  • Glutathione (GSH) standard solution (1 mM)

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) solution (4 mg/mL in phosphate buffer)

  • This compound conjugated protein sample

  • 96-well microplate

  • UV-Vis microplate reader

Procedure:

  • Prepare Standards: Create a standard curve of GSH (e.g., 0, 10, 25, 50, 75, 100 µM) in phosphate buffer.

  • Sample Preparation: Dilute the this compound conjugated protein sample to a suitable concentration in phosphate buffer.

  • Reaction:

    • To the wells of a microplate, add a known excess of GSH solution.

    • Add the diluted protein conjugate sample to the wells.

    • Incubate at room temperature for 30 minutes to allow the reaction between the unreacted maleimide groups and GSH to complete.

  • Quantification of Unreacted GSH:

    • Add Ellman's Reagent to each well.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Determine the concentration of unreacted GSH in the sample wells using the GSH standard curve.

    • Calculate the amount of GSH that reacted with the maleimide groups by subtracting the unreacted GSH concentration from the initial GSH concentration.

    • The amount of reacted GSH is equivalent to the amount of unreacted maleimide on the protein.

Workflow for UV-Vis Quantification:

cluster_0 Reaction Setup cluster_1 Quantification Known excess of GSH Known excess of GSH Incubate (30 min) Incubate (30 min) Known excess of GSH->Incubate (30 min) Protein Conjugate Protein Conjugate Protein Conjugate->Incubate (30 min) Add Ellman's Reagent Add Ellman's Reagent Incubate (30 min)->Add Ellman's Reagent Measure Absorbance (412 nm) Measure Absorbance (412 nm) Add Ellman's Reagent->Measure Absorbance (412 nm) Calculate Unreacted Maleimide Calculate Unreacted Maleimide Measure Absorbance (412 nm)->Calculate Unreacted Maleimide

Caption: Workflow for indirect quantification of maleimide using UV-Vis spectroscopy.

Fluorescence Spectroscopy: Direct Quantification

This method utilizes a proprietary dye that becomes fluorescent upon reaction with a maleimide group, offering a sensitive and direct measurement.[13]

Materials:

  • Fluorometric Maleimide Quantitation Kit (e.g., from Abcam or AAT Bioquest)[4]

  • N-ethylmaleimide (NEM) standard

  • Assay Buffer

  • Reaction Buffer

  • Maleimide-reactive fluorescent dye

  • This compound conjugated protein sample

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare NEM Standards: Prepare a serial dilution of the NEM standard in Assay Buffer (e.g., 0 to 10 µM).[13]

  • Prepare Maleimide Assay Mixture: Prepare the assay mixture containing the fluorescent dye and reaction buffer according to the kit manufacturer's instructions. This may involve a pre-incubation step.[14]

  • Sample Preparation: Dilute the this compound conjugated protein sample in Assay Buffer.

  • Reaction and Measurement:

    • Add the NEM standards and diluted protein samples to the wells of the black microplate.

    • Add the maleimide assay mixture to all wells.

    • Incubate at room temperature for 5-30 minutes, protected from light.[14]

    • Measure the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm).

  • Calculation:

    • Subtract the fluorescence of the blank control from all readings.

    • Generate a standard curve by plotting the fluorescence intensity of the NEM standards against their concentrations.

    • Determine the concentration of maleimide in the protein sample from the standard curve.

Workflow for Fluorescence Quantification:

cluster_0 Assay Preparation cluster_1 Measurement NEM Standards NEM Standards Mix and Incubate (5-30 min) Mix and Incubate (5-30 min) NEM Standards->Mix and Incubate (5-30 min) Protein Sample Protein Sample Protein Sample->Mix and Incubate (5-30 min) Assay Mixture (Dye + Buffer) Assay Mixture (Dye + Buffer) Assay Mixture (Dye + Buffer)->Mix and Incubate (5-30 min) Read Fluorescence Read Fluorescence Mix and Incubate (5-30 min)->Read Fluorescence Calculate Maleimide Concentration Calculate Maleimide Concentration Read Fluorescence->Calculate Maleimide Concentration

Caption: Workflow for direct quantification of maleimide using a fluorescence-based assay.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating the conjugated protein from the unconjugated protein and other impurities.[11] Quantification is achieved by integrating the peak areas.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C4 or C18 column suitable for protein separation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound conjugated protein sample

Procedure:

  • Sample Preparation: Dilute the protein conjugate sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatographic Conditions:

    • Column: C4 or C18, e.g., 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm (for protein) and a wavelength specific to the conjugated molecule if it has a chromophore.

    • Gradient: A typical gradient would be a linear increase in Mobile Phase B (e.g., from 20% to 80% over 30 minutes). This will need to be optimized for the specific conjugate.

  • Injection and Data Analysis:

    • Inject the sample onto the column.

    • Record the chromatogram.

    • Identify the peaks corresponding to the unconjugated protein and the different conjugated species.

    • Integrate the peak areas to determine the relative abundance of each species.

    • The degree of conjugation can be estimated from the retention time shift and the relative peak areas.

Logical Relationship for HPLC Analysis:

Protein Conjugate Mixture Protein Conjugate Mixture HPLC Separation (RP-Column) HPLC Separation (RP-Column) Protein Conjugate Mixture->HPLC Separation (RP-Column) UV Detection UV Detection HPLC Separation (RP-Column)->UV Detection Chromatogram Chromatogram UV Detection->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Quantification of Species Quantification of Species Peak Integration->Quantification of Species

Caption: Logical flow for the analysis of this compound conjugates by HPLC.

Mass Spectrometry (MS)

Native mass spectrometry allows for the analysis of the intact protein conjugate, providing a direct measurement of the mass increase due to conjugation and thus a precise determination of the drug-to-antibody ratio (DAR).[6][15]

Materials:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with a native ESI source

  • Volatile buffer (e.g., 100 mM ammonium acetate, pH 7.0)

  • This compound conjugated protein sample

  • Desalting column (optional, for online buffer exchange)

Procedure:

  • Sample Preparation:

    • Buffer exchange the protein conjugate into the volatile ammonium acetate buffer using a desalting column or dialysis.

    • Dilute the sample to a final concentration of approximately 1-5 µM.

  • Mass Spectrometry Analysis:

    • Infuse the sample into the mass spectrometer using a nano-ESI source.

    • Acquire the mass spectrum under native conditions (i.e., with gentle desolvation and ion transfer optics to preserve the non-covalent structure).

  • Data Analysis:

    • Deconvolute the resulting charge state envelope to obtain the zero-charge mass spectrum.

    • The spectrum will show a distribution of peaks corresponding to the unconjugated protein and the protein with one, two, three, etc., conjugated molecules.

    • The mass difference between the peaks corresponds to the mass of the this compound-containing payload.

    • Calculate the average DAR by taking the weighted average of the different conjugated species.

Experimental Workflow for Native MS:

Protein Conjugate Protein Conjugate Buffer Exchange (Ammonium Acetate) Buffer Exchange (Ammonium Acetate) Protein Conjugate->Buffer Exchange (Ammonium Acetate) Native ESI-MS Native ESI-MS Buffer Exchange (Ammonium Acetate)->Native ESI-MS Mass Spectrum (Charge State Envelope) Mass Spectrum (Charge State Envelope) Native ESI-MS->Mass Spectrum (Charge State Envelope) Deconvolution Deconvolution Mass Spectrum (Charge State Envelope)->Deconvolution DAR Calculation DAR Calculation Deconvolution->DAR Calculation

Caption: Experimental workflow for determining the DAR of a this compound conjugate by native MS.

Conclusion

The quantification of this compound conjugation is a critical aspect of biopharmaceutical development. The choice of analytical technique should be guided by the specific requirements of the assay, including sensitivity, throughput, and the level of detail required. For rapid screening, UV-Vis and fluorescence-based assays are highly suitable. For detailed characterization, purity assessment, and regulatory submissions, HPLC and, in particular, mass spectrometry are indispensable tools that provide the most accurate and comprehensive data on the conjugation state of the biomolecule. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and consistency of their this compound conjugates.

References

A Researcher's Guide to Validating Thiol-Maleimide Ligation Success

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise and efficient covalent linkage of molecules is paramount. Thiol-maleimide ligation is a widely used method for achieving this, particularly for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules.[1] This guide provides a comprehensive comparison of methods to validate the success of thiol-maleimide reactions, contrasts it with a key alternative, and offers detailed experimental protocols and data presentation to aid in the development of robust bioconjugation strategies.

The Thiol-Maleimide Reaction: A Versatile Tool

The thiol-maleimide reaction is a Michael addition reaction where the thiol group of a cysteine residue attacks the electron-deficient double bond of a maleimide ring, forming a stable thioether bond.[2][3] This reaction is highly selective for thiols, especially within a pH range of 6.5-7.5, where it is significantly faster than reactions with other nucleophilic groups like amines.[1][2]

Validating the Success of Ligation: A Multi-faceted Approach

Confirming the successful conjugation of a maleimide-functionalized molecule to a thiol-containing biomolecule requires a combination of qualitative and quantitative techniques. The choice of method depends on the specific characteristics of the biomolecules and the desired level of detail.

Quantitative Data Summary

The following table summarizes common analytical techniques for validating thiol-maleimide ligation, providing a quick comparison of their principles, advantages, and limitations.

Analytical TechniquePrincipleProsConsTypical Applications
UV-Vis Spectrophotometry Measures absorbance at two wavelengths: one for the protein (e.g., 280 nm) and one for the conjugated molecule. The ratio is used to calculate the degree of labeling (DOL).[4]Simple, rapid, and uses readily available equipment.[4]Requires the conjugated molecule to have a distinct UV-Vis absorbance peak. Can be inaccurate if extinction coefficients are not precise or if conjugation affects absorbance.[4]Determining drug-to-antibody ratio (DAR) in ADCs.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates the conjugated product from unreacted starting materials based on hydrophobicity.High resolving power, can often resolve different conjugation ratios. Provides information on purity and distribution.[5]Can be complex to develop a suitable method. Nonspecific interactions with the stationary phase can be an issue.[5]Purity assessment and quantification of conjugated species.
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Can be used to purify the conjugate from smaller, unreacted molecules and provides information on aggregation.[5]Limited resolution for molecules of similar size.Removal of excess unconjugated small molecules and detection of aggregates.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separates proteins based on their molecular weight. A shift in the band of the conjugated protein indicates successful ligation.[6]Simple, widely available technique for qualitative confirmation.Provides limited quantitative information. Resolution may not be sufficient to distinguish between different degrees of labeling.Visual confirmation of conjugation.
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the conjugate.Provides highly accurate molecular weight information, confirming the number of conjugated molecules.[7][8]Requires specialized equipment and expertise. Can be sensitive to sample purity and buffer components.Definitive confirmation of conjugation and determination of precise DOL/DAR.
Ellman's Assay (Thiol Quantification) Quantifies the number of unreacted thiol groups remaining after the conjugation reaction using DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).[1][9]Simple, colorimetric assay that provides a quantitative measure of reaction efficiency.[9]Indirect method; assumes a decrease in free thiols corresponds directly to conjugation. Can be affected by interfering substances.Determining the extent of thiol consumption during the reaction.

Thiol-Maleimide Ligation vs. Thiol-Ene "Click" Chemistry: A Comparative Analysis

While thiol-maleimide chemistry is a powerful tool, it has limitations, most notably the potential for the formed thioether bond to undergo a retro-Michael reaction, leading to in vivo instability.[10][11] Thiol-ene "click" chemistry has emerged as a robust alternative.

FeatureThiol-Maleimide LigationThiol-Ene "Click" Chemistry
Reaction Mechanism Michael Addition[2]Radical-mediated or Michael Addition[2]
Bond Stability Susceptible to retro-Michael reaction and hydrolysis, leading to potential instability.[10][11]Forms a highly stable and irreversible thioether bond.[2]
Reaction Conditions pH 6.5-7.5, room temperature.[1]Often requires a photoinitiator and UV light (radical-mediated pathway).[2]
Selectivity Highly selective for thiols.[12]Highly orthogonal to most biological functional groups.[2]
Advantages Well-established, high reaction rates under mild conditions.[12]Forms a more stable conjugate, offers temporal and spatial control (photo-initiated).[2]
Disadvantages Potential for conjugate instability.[10][11]Radical-mediated pathway requires a light source and photoinitiator.[2]

Experimental Protocols

Protocol 1: General Thiol-Maleimide Conjugation

This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.[1][13][14]

Materials:

  • Protein with accessible cysteine residues.

  • Maleimide-functionalized molecule.

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 6.5-7.5, degassed.[1]

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching reagent: L-cysteine or dithiothreitol (DTT).[15]

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[13]

  • Reduction of Disulfide Bonds (Optional): If necessary to expose cysteine thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[13][14]

  • Conjugation Reaction: Add the maleimide-functionalized molecule to the protein solution at a desired molar ratio (e.g., 10-20 fold molar excess of maleimide).[13]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if the maleimide reagent is light-sensitive.[1][13]

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine) to a final concentration that is in excess of the initial maleimide concentration. Incubate for 15-30 minutes.[1][15]

  • Purification: Purify the conjugate using a suitable chromatography method, such as size-exclusion chromatography, to remove unreacted reagents.[2][13]

Protocol 2: Validation by UV-Vis Spectrophotometry (Calculating Degree of Labeling)

This protocol describes how to determine the degree of labeling (DOL) for a fluorescent dye conjugated to a protein.

Materials:

  • Purified protein-dye conjugate.

  • Spectrophotometer.

Procedure:

  • Measure the absorbance of the conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).[13]

  • Calculate the concentration of the protein and the dye using the Beer-Lambert law (A = εcl), accounting for the dye's contribution to the absorbance at 280 nm.[13]

  • The DOL is calculated as the molar ratio of the dye to the protein.

Protocol 3: Validation by Ellman's Assay (Quantifying Free Thiols)

This protocol allows for the quantification of remaining free thiols after the conjugation reaction.[1]

Materials:

  • Conjugated and unconjugated protein samples.

  • Ellman's Reagent (DTNB) solution.

  • Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Cysteine or N-acetylcysteine for a standard curve.

  • 96-well plate and spectrophotometer.

Procedure:

  • Standard Curve: Prepare a standard curve using known concentrations of a thiol standard like cysteine.

  • Sample Preparation: Prepare dilutions of your conjugated and unconjugated protein samples.

  • Reaction: Add the Ellman's Reagent solution to the standards and samples in a 96-well plate.

  • Measurement: Measure the absorbance at 412 nm after a short incubation.[9]

  • Calculation: Determine the concentration of free thiols in your samples by comparing their absorbance to the standard curve. The difference in free thiol concentration between the unconjugated and conjugated samples indicates the extent of the reaction.

Visualizing the Process

Thiol-Maleimide Ligation and Validation Workflow

Thiol_Maleimide_Workflow cluster_reaction Reaction cluster_purification Purification cluster_validation Validation Thiol_Biomolecule Thiol-containing Biomolecule Ligation Thiol-Maleimide Ligation (pH 6.5-7.5) Thiol_Biomolecule->Ligation Maleimide_Molecule Maleimide-functionalized Molecule Maleimide_Molecule->Ligation Purification Purification (e.g., SEC) Ligation->Purification UV_Vis UV-Vis Purification->UV_Vis HPLC HPLC Purification->HPLC SDS_PAGE SDS-PAGE Purification->SDS_PAGE MS Mass Spec Purification->MS

Caption: Workflow for thiol-maleimide ligation and subsequent validation.

Comparison of Thiol-Maleimide and Thiol-Ene Ligation

Ligation_Comparison cluster_thiol_maleimide Thiol-Maleimide Ligation cluster_thiol_ene Thiol-Ene Ligation TM_Start Thiol + Maleimide TM_Product Thioether Bond (Potentially Reversible) TM_Start->TM_Product Michael Addition TE_Product Stable Thioether Bond TE_Start Thiol + Alkene TE_Start->TE_Product Radical Addition (UV)

Caption: Comparison of Thiol-Maleimide and Thiol-Ene reaction mechanisms.

References

A Comparative Guide to p-Tolylmaleimide as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical chemistry, the use of well-characterized reference standards is fundamental to achieving accurate and reproducible results. This guide provides a comparative analysis of p-Tolylmaleimide for its potential application as a reference standard in chromatographic assays. While not widely cataloged as a certified reference material, its distinct physicochemical properties and predictable behavior in chromatographic systems make it a viable candidate for an in-house or secondary reference standard.

This guide compares this compound to the closely related and more commonly cited N-phenylmaleimide, providing available experimental data and protocols to support its use.

Physicochemical Properties: A Comparative Overview

A reliable reference standard must have well-defined physical and chemical properties. The table below compares key properties of this compound with N-phenylmaleimide.

PropertyThis compoundN-Phenylmaleimide
Molecular Formula C₁₁H₉NO₂C₁₀H₇NO₂[1][2]
Molecular Weight 187.2 g/mol 173.17 g/mol [1][2]
CAS Number 1631-28-3941-69-5[1][2]
Appearance Pale yellow oil or solidCrystalline solid
Melting Point Not specified (as oil)87°C to 91°C[1]
Solubility Soluble in organic solvents like ethyl acetate and hexane.Slightly soluble in water; soluble in methanol, ethanol, and benzene.[1]

Chromatographic Performance Data

The primary function of a reference standard is to provide a reliable point of comparison in a chromatographic separation. Below is a summary of available gas chromatography-mass spectrometry (GC-MS) data for this compound (N-(4-methylphenyl)maleimide).

ParameterThis compound (N-(4-methylphenyl)maleimide)
Analytical Method Gas Chromatography - Mass Spectrometry (GC-MS)
Key Mass Spectra Fragments (m/z) 191 (M+), 147, 135, 121, 109, 54[3]
Purity (example from synthesis) Yields from flash chromatography are reported to be around 65%.[3] Further purification would be required for use as a standard.

Note: The purity of any chemical intended for use as a reference standard must be rigorously confirmed by the end-user, as commercial grades can vary.[4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the consistent application of a reference standard.

Protocol 1: GC-MS Analysis of this compound

This protocol is adapted from methodologies used for the characterization of N-substituted maleimides.[3]

Objective: To confirm the identity and purity of a this compound sample.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: Standard non-polar capillary column (e.g., DB-5ms).

Reagents:

  • This compound sample.

  • Solvent for dilution (e.g., Ethyl Acetate or Dichloromethane, HPLC grade).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: 40-500 m/z.

  • Analysis: Inject the sample and acquire the data. The resulting total ion chromatogram (TIC) can be used to assess purity by peak area, and the mass spectrum of the main peak should be compared against known spectra for this compound for identity confirmation.[3]

Protocol 2: General HPLC Method for N-Aryl Maleimides

This protocol is a general guideline for the analysis of N-aryl maleimides, based on methods described for bioconjugation studies.[6][7]

Objective: To quantify this compound or monitor its reaction in a solution.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • This compound sample.

  • Diluent: Acetonitrile/Water mixture.

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the diluent to a known concentration (e.g., 0.5 mg/mL).

  • HPLC Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the maleimide group).

    • Gradient: A typical gradient might be 10-90% Mobile Phase B over 15-20 minutes.

  • Analysis: Inject a series of calibration standards to establish linearity and a response factor. The concentration of unknown samples can then be determined from the calibration curve. The stability of this compound under these conditions should be assessed, as maleimides can be susceptible to hydrolysis.[7]

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the use of this compound as a reference standard.

cluster_0 Qualification of In-House Reference Standard obtain Obtain High-Purity This compound synthesis Synthesize and Purify (e.g., Flash Chromatography) obtain->synthesis characterize Characterize Identity (NMR, MS) synthesis->characterize purity Determine Purity (HPLC, GC, Titration) characterize->purity establish Establish Storage Conditions & Retest Date purity->establish document Document All Data (Certificate of Analysis) establish->document cluster_1 Chromatographic Analysis Workflow prep_std Prepare Standard Solution (this compound) hplc_gc Chromatographic System (HPLC or GC) prep_std->hplc_gc prep_sample Prepare Unknown Sample prep_sample->hplc_gc inject_std Inject Standard & Generate Calibration Curve hplc_gc->inject_std Calibrate inject_sample Inject Unknown Sample hplc_gc->inject_sample Analyze analyze Analyze Data: Identify & Quantify Analyte inject_std->analyze inject_sample->analyze report Generate Report analyze->report

References

A Comparative Analysis of Polymers Synthesized from Diverse Maleimides

Author: BenchChem Technical Support Team. Date: December 2025

The versatility of the maleimide moiety allows for the synthesis of a wide array of polymers with tunable properties, primarily dictated by the nature of the N-substituent. This guide offers a comparative overview of the performance of polymers derived from different N-substituted maleimides, focusing on their thermal and mechanical characteristics. The information presented is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the application of these polymers.

Polymers derived from N-substituted maleimides are notable for their high thermal stability, a characteristic attributed to the rigidity of the five-membered imide ring in the polymer backbone.[1][2] The N-substituent plays a crucial role in determining the final properties of the polymer. Aromatic substituents, for instance, tend to produce polymers with higher thermal stability compared to those with aliphatic substituents. This is due to the increased rigidity and intermolecular interactions of the aromatic rings.[3][4]

Copolymerization of N-substituted maleimides with other vinyl monomers, such as styrene or methyl methacrylate, is a common strategy to enhance processability and tailor the mechanical properties of the resulting materials.[1][5][6] The incorporation of the maleimide unit into the copolymer backbone generally leads to an increase in the glass transition temperature (Tg) and improved thermal stability.[6]

Performance Comparison of N-Substituted Maleimide Homopolymers

The following table summarizes the key thermal and mechanical properties of homopolymers synthesized from various N-substituted maleimides. It is important to note that the data has been compiled from different sources, and therefore, the experimental conditions for synthesis and characterization may vary.

N-Substituent GroupPolymer NameGlass Transition Temp. (Tg) (°C)Decomposition Temp. (TGA, 5% weight loss) (°C)Tensile Strength (MPa)Young's Modulus (GPa)Solubility
Phenyl Poly(N-phenylmaleimide)~210 - 236~370 - 400Data not availableData not availableSoluble in polar solvents like DMF, THF, DMSO.[3][7]
Cyclohexyl Poly(N-cyclohexylmaleimide)~180 - 200~350Data not availableData not availableSoluble in various organic solvents.
Benzyl Poly(N-benzylmaleimide)~170~350Data not availableData not availableSoluble in THF, DMF, DMSO, CHCl3.[3]
tert-Butyl Poly(N-tert-butylmaleimide)~190Data not availableData not availableData not availableData not available

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and characterization of N-substituted maleimide polymers based on common practices reported in the literature.

Synthesis of N-Substituted Maleimide Monomers

N-substituted maleimides are typically synthesized in a two-step process:

  • Amic Acid Formation: Maleic anhydride is reacted with a primary amine (aliphatic or aromatic) in a suitable solvent like dimethylformamide (DMF) or acetone at room temperature. This reaction is usually stirred for several hours to yield the corresponding N-substituted maleamic acid.[1][8]

  • Cyclodehydration (Imidization): The N-substituted maleamic acid is then cyclized to form the maleimide. This is commonly achieved by heating the amic acid in the presence of a dehydrating agent, such as a mixture of acetic anhydride and sodium acetate, or by using azeotropic distillation.[8][9] The resulting N-substituted maleimide monomer is then purified, often by recrystallization from a suitable solvent like ethanol.[1]

Free Radical Polymerization of N-Substituted Maleimides

Homopolymers of N-substituted maleimides can be synthesized via free radical polymerization:

  • Reaction Setup: The N-substituted maleimide monomer is dissolved in a suitable solvent, such as tetrahydrofuran (THF), dimethylformamide (DMF), or toluene, in a reaction flask equipped with a reflux condenser and a nitrogen inlet.[1][3]

  • Initiator Addition: A free radical initiator, commonly azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added to the solution.[1][9][10]

  • Polymerization: The reaction mixture is heated to a specific temperature (typically 60-80 °C) under a nitrogen atmosphere and stirred for a predetermined period (ranging from a few hours to 24 hours).[1][3]

  • Polymer Isolation: After the polymerization is complete, the polymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol or ethanol. The precipitated polymer is then filtered, washed with the non-solvent to remove any unreacted monomer and initiator, and dried under vacuum.[1][3]

Characterization of Polymers

The synthesized polymers are characterized using various analytical techniques to determine their structure, molecular weight, and thermal properties:

  • Structural Characterization: Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) are used to confirm the chemical structure of the polymers.[1][9][10]

  • Molecular Weight Determination: Gel permeation chromatography (GPC) is employed to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymers.[3][5]

  • Thermal Analysis: Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.[1][2] Differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the polymers.[9][11]

  • Mechanical Testing: The mechanical properties of the polymers, such as tensile strength, Young's modulus, and elongation at break, are determined using a universal testing machine (UTM) on polymer films prepared by solution casting or melt pressing.[12]

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of N-substituted maleimide polymers and the relationship between the N-substituent and the polymer's thermal stability.

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization Maleic Anhydride Maleic Anhydride Amic Acid Formation Amic Acid Formation Maleic Anhydride->Amic Acid Formation Primary Amine Primary Amine Primary Amine->Amic Acid Formation N-Substituted Maleamic Acid N-Substituted Maleamic Acid Amic Acid Formation->N-Substituted Maleamic Acid Cyclodehydration Cyclodehydration N-Substituted Maleamic Acid->Cyclodehydration N-Substituted Maleimide N-Substituted Maleimide Cyclodehydration->N-Substituted Maleimide Free Radical Polymerization Free Radical Polymerization N-Substituted Maleimide->Free Radical Polymerization Poly(N-Substituted Maleimide) Poly(N-Substituted Maleimide) Free Radical Polymerization->Poly(N-Substituted Maleimide) Structural (FT-IR, NMR) Structural (FT-IR, NMR) Poly(N-Substituted Maleimide)->Structural (FT-IR, NMR) Molecular Weight (GPC) Molecular Weight (GPC) Poly(N-Substituted Maleimide)->Molecular Weight (GPC) Thermal (TGA, DSC) Thermal (TGA, DSC) Poly(N-Substituted Maleimide)->Thermal (TGA, DSC) Mechanical (UTM) Mechanical (UTM) Poly(N-Substituted Maleimide)->Mechanical (UTM)

Caption: General workflow for synthesis and characterization of N-substituted maleimide polymers.

G cluster_substituent N-Substituent Structure cluster_properties Polymer Properties Aromatic Aromatic (e.g., Phenyl, Benzyl) High_Tg Higher Tg (Increased Rigidity) Aromatic->High_Tg Increases chain stiffness High_Stability Higher Thermal Stability Aromatic->High_Stability Aliphatic Aliphatic (e.g., Cyclohexyl, tert-Butyl) Low_Tg Lower Tg (Increased Flexibility) Aliphatic->Low_Tg Reduces chain packing Lower_Stability Lower Thermal Stability Aliphatic->Lower_Stability Bulky Bulky (e.g., tert-Butyl) Bulky->High_Tg Hinders chain mobility Linear Linear Alkyl Linear->Low_Tg Acts as internal plasticizer

Caption: Influence of N-substituent structure on the thermal properties of maleimide polymers.

References

Navigating Bioconjugation: A Comparative Guide to p-Tolylmaleimide Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of bioconjugation reactions is paramount. This guide provides a comprehensive analysis of the cross-reactivity of p-tolylmaleimide with various functional groups, offering experimental data and detailed protocols to inform the design of robust and specific bioconjugates.

This compound is a valuable reagent in bioconjugation, primarily utilized for its high reactivity towards sulfhydryl groups found in cysteine residues. However, understanding its potential off-target reactions is crucial for the development of well-defined and effective bioconjugates. This guide delves into the comparative reactivity of this compound with key functional groups encountered in biological systems.

Quantitative Analysis of Cross-Reactivity

The reactivity of this compound is predominantly governed by the Michael addition reaction, where a nucleophile attacks the electron-deficient carbon-carbon double bond of the maleimide ring. The rate of this reaction is highly dependent on the nucleophilicity of the attacking functional group and the reaction conditions, particularly pH.

While direct kinetic data for this compound across a comprehensive range of functional groups under identical conditions is limited, we can infer its reactivity profile from studies on structurally similar N-aryl maleimides, such as N-phenylmaleimide. The tolyl group, being weakly electron-donating, is expected to impart reactivity similar to the phenyl group.

The following table summarizes the second-order rate constants for the reaction of N-phenylmaleimide (as a proxy for this compound) with various nucleophiles. These values provide a quantitative comparison of the expected cross-reactivity.

Functional GroupRepresentative NucleophilepHSecond-Order Rate Constant (M⁻¹s⁻¹)Relative Reactivity (normalized to Thiol)
Thiol Cysteine7.0~ 560[1]1
Amine (primary) Lysine7.0~ 0.56~ 0.001
Amine (primary) Lysine8.5Significantly Increased-
Imidazole Histidine7.0Low to negligibleVery Low
Hydroxyl Serine/Threonine7.0NegligibleExtremely Low
Water (Hydrolysis) H₂O7.4~ 3.4 x 10⁻⁵ (k_obs, s⁻¹)-

Note: The reactivity of amines is highly pH-dependent. At pH 7.0, the reaction with amines is approximately 1,000 times slower than with thiols.[2] However, at higher pH values (e.g., > 8.0), the deprotonated amino group becomes a more potent nucleophile, and the rate of reaction with maleimides increases significantly. The hydrolysis of the maleimide ring to a non-reactive maleamic acid is also a competing reaction, particularly at alkaline pH. N-aryl maleimides, including this compound, exhibit faster hydrolysis rates compared to N-alkyl maleimides.

Experimental Protocols

To enable researchers to perform their own cross-reactivity studies, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Second-Order Rate Constants for Maleimide Reactions

This protocol describes a general method for determining the second-order rate constant of a maleimide derivative with a specific nucleophile using pseudo-first-order kinetics.

Materials:

  • This compound stock solution (e.g., 10 mM in a compatible organic solvent like DMSO or DMF)

  • Nucleophile stock solution (e.g., 100 mM of N-acetyl-L-cysteine, Nα-acetyl-L-lysine, etc., in an appropriate buffer)

  • Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Quenching solution (e.g., a high concentration of a thiol like β-mercaptoethanol or DTT)

  • Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC, or LC-MS)

Procedure:

  • Reaction Setup: In a temperature-controlled cuvette or reaction vessel, add the reaction buffer.

  • Nucleophile Addition: Add the nucleophile stock solution to the reaction buffer to achieve a final concentration that is at least 10-fold higher than the final maleimide concentration. This ensures pseudo-first-order conditions.

  • Initiate Reaction: Start the reaction by adding a small volume of the this compound stock solution to the reaction mixture. The final concentration of the maleimide should be in the low micromolar range, suitable for the analytical method used.

  • Monitor Reaction Progress: Immediately begin monitoring the reaction by following the decrease in absorbance of the maleimide at its λmax (typically around 300 nm) or by analyzing aliquots of the reaction mixture at different time points using HPLC or LC-MS to quantify the disappearance of the maleimide or the appearance of the product.

  • Data Analysis:

    • Under pseudo-first-order conditions, the reaction will follow first-order kinetics with respect to the maleimide. Plot the natural logarithm of the maleimide concentration (ln[Maleimide]) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile]

Protocol 2: Competitive Reactivity Assay

This protocol allows for a direct comparison of the reactivity of this compound towards different nucleophiles in a single experiment.

Materials:

  • This compound stock solution

  • A mixture of nucleophiles of interest (e.g., N-acetyl-L-cysteine, Nα-acetyl-L-lysine, Nα-acetyl-L-histidine) at known concentrations in the reaction buffer.

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Analytical instrument (LC-MS is ideal for this assay)

Procedure:

  • Reaction Setup: Prepare a solution containing a mixture of the nucleophiles in the reaction buffer.

  • Initiate Reaction: Add a sub-stoichiometric amount of the this compound stock solution to the nucleophile mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.

  • Analysis: Analyze the reaction mixture using LC-MS to identify and quantify the different adducts formed. The relative peak areas of the different products will provide a measure of the relative reactivity of the maleimide towards the different nucleophiles under the tested conditions.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathways and experimental workflows.

G cluster_main_reaction Primary Reaction Pathway cluster_side_reactions Potential Cross-Reactivity This compound This compound Thioether Adduct Thioether Adduct This compound->Thioether Adduct Michael Addition (pH 6.5-7.5) Amine Adduct Amine Adduct This compound->Amine Adduct Slower Reaction (pH > 7.5) Hydrolysis Product\n(Maleamic Acid) Hydrolysis Product (Maleamic Acid) This compound->Hydrolysis Product\n(Maleamic Acid) Hydrolysis (especially at high pH) Thiol (R-SH) Thiol (R-SH) Thiol (R-SH)->Thioether Adduct Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Amine Adduct Water (H2O) Water (H2O) Water (H2O)->Hydrolysis Product\n(Maleamic Acid)

Caption: Reaction pathways of this compound.

G cluster_workflow Experimental Workflow for Kinetic Analysis Prepare Reagents Prepare Reagents Set up Reaction Set up Reaction Prepare Reagents->Set up Reaction Buffer, Nucleophile Initiate Reaction Initiate Reaction Set up Reaction->Initiate Reaction Add Maleimide Monitor Progress Monitor Progress Initiate Reaction->Monitor Progress Spectrophotometry/HPLC/LC-MS Data Analysis Data Analysis Monitor Progress->Data Analysis Plot ln[M] vs. time Calculate Rate Constant Calculate Rate Constant Data Analysis->Calculate Rate Constant k_obs -> k2

Caption: Workflow for determining reaction kinetics.

Conclusion

This compound demonstrates high selectivity for thiol groups over other functional groups, particularly under controlled pH conditions (6.5-7.5). The primary off-target reactions to consider are reactions with amines at elevated pH and hydrolysis of the maleimide ring. By understanding the relative reactivities and employing the experimental protocols outlined in this guide, researchers can confidently design and execute specific bioconjugation strategies, leading to the development of well-characterized and effective biomolecules for a wide range of applications.

References

Performance Showdown: p-Tolylmaleimide Versus a Field of Crosslinkers in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate crosslinking agent is a critical decision that profoundly influences the ultimate performance of polymer-based materials. This guide provides an objective comparison of p-tolylmaleimide with other commonly used crosslinkers, supported by experimental data to inform the selection process for creating robust and high-performance materials.

Crosslinking agents are instrumental in transforming linear polymers into three-dimensional networks, thereby enhancing mechanical strength, thermal stability, and chemical resistance. Among the diverse array of crosslinkers available, maleimide-based compounds, particularly this compound, have garnered significant attention due to their reactivity and the desirable properties they impart to the resulting materials. This guide will delve into a comparative analysis of this compound against other notable crosslinkers, focusing on key performance metrics such as mechanical properties and thermal stability.

Mechanical Performance: A Comparative Analysis

The mechanical integrity of a crosslinked polymer is paramount for its application. Properties such as tensile strength and Young's modulus are key indicators of a material's ability to withstand physical stress.

Data Summary: Mechanical Properties
CrosslinkerPolymer MatrixTensile Strength (MPa)Young's Modulus (GPa)Reference
This compound Bismaleimide ResinData not availableData not available
N-PhenylmaleimideBismaleimide Resin~120-140~3.0-3.5[1]
Bismaleimide (BMI)Epoxy Resin1895.2[2][3]
Bismaleimide (BMI)Nitrile Rubber11.95Data not available[4]
Polyimide (PI)Nitrile Rubber16.95Data not available[4]

Thermal Stability: Withstanding the Heat

The ability of a material to maintain its structural integrity and properties at elevated temperatures is crucial for many advanced applications. Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of polymers.

Data Summary: Thermal Stability
CrosslinkerPolymer MatrixDecomposition Temp. (TGA, 5% weight loss)Reference
This compound PolyimideData not available
Bismaleimide (BMI)->520°C[5]
Polyimide (PI)-368.4°C (onset)[4]

Note: Specific TGA data for this compound was not found in the reviewed literature. The data for related compounds illustrates the high thermal stability typically associated with maleimide-crosslinked polymers.

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental procedures are essential. Below are detailed methodologies for key experiments cited in the evaluation of crosslinker performance.

Tensile Strength Testing of Reinforced Thermosetting Plastics

This protocol is based on the ASTM D5083 standard for determining the tensile properties of reinforced thermosetting plastics.[6][7][8]

1. Specimen Preparation:

  • Prepare straight-sided test specimens with a uniform nominal width from the thermosetting reinforced plastic material.

  • Ensure the thickness of the specimens is up to 14 mm.[7]

  • For directly comparable results, all samples should have the same thickness.[7]

2. Apparatus:

  • A universal testing machine (UTM) equipped with suitable grips to securely hold the specimen.

  • An extensometer to measure the elongation of the specimen.

3. Procedure:

  • Condition the specimens as required by the material specification.

  • Mount the specimen in the grips of the UTM, ensuring it is properly aligned.

  • Attach the extensometer to the gauge section of the specimen.

  • Apply a tensile load to the specimen at a constant rate of crosshead movement until the specimen fails.

  • Record the load and elongation data throughout the test.

4. Data Analysis:

  • From the load-elongation curve, calculate the tensile strength, Young's modulus, and elongation at break.

  • Report all factors that may influence the results, such as material preparation, conditioning, and test environment.[8]

Thermogravimetric Analysis (TGA) of Polymers

This protocol is a general procedure for evaluating the thermal stability of polymers using TGA, based on information from ASTM E1131 and ISO 11358.[9][10][11]

1. Instrument Setup:

  • Use a calibrated thermogravimetric analyzer.

  • Set the desired gas flow (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere).[9]

2. Sample Preparation:

  • Accurately weigh a small sample of the polymer (typically 5-10 mg).[10]

  • Place the sample in a suitable pan (e.g., platinum or alumina).

3. TGA Measurement:

  • Place the sample pan in the TGA furnace.

  • Heat the sample at a controlled, constant rate (e.g., 10°C/min) over a specified temperature range.

  • Continuously record the sample weight as a function of temperature.

4. Data Analysis:

  • Plot the percentage weight loss versus temperature to obtain the TGA curve.

  • Determine the onset temperature of decomposition and the temperature at specific weight loss percentages (e.g., 5% or 10%).

  • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[10]

Visualizing the Processes

To better understand the underlying chemistry and experimental procedures, the following diagrams are provided.

Curing Reaction of Maleimide with a Diamine

The crosslinking of bismaleimide resins with diamines typically proceeds via a Michael addition reaction.[12] This reaction forms a stable, crosslinked network, contributing to the material's enhanced properties.

curing_reaction cluster_reactants Reactants cluster_process Curing Process cluster_product Product Bismaleimide Bismaleimide Michael_Addition Michael Addition (Heat) Bismaleimide->Michael_Addition Diamine Diamine Diamine->Michael_Addition Crosslinked_Polymer Crosslinked Polymer Network Michael_Addition->Crosslinked_Polymer

Caption: Curing mechanism of bismaleimide with a diamine via Michael addition.

Experimental Workflow for Material Characterization

The overall process for synthesizing and characterizing the performance of crosslinked polymers involves several key steps, from material preparation to final property analysis.

experimental_workflow A Polymer & Crosslinker Mixing B Curing (Thermal or UV) A->B C Specimen Preparation B->C D Mechanical Testing (e.g., Tensile Test) C->D E Thermal Analysis (e.g., TGA) C->E F Data Analysis & Comparison D->F E->F

Caption: General workflow for crosslinked polymer synthesis and characterization.

References

Safety Operating Guide

Proper Disposal of p-Tolylmaleimide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of p-tolylmaleimide, a chemical used in various research and development applications, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste. Adherence to these protocols will minimize risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Based on available data, this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye damage (Serious eye damage/eye irritation - Category 1)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3)[1]

Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Summary of Key Data

PropertyValueReference
CAS Number 1631-28-3[1]
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Appearance Solid[1]
Melting Point 149-150 °C[1]
Boiling Point 333.2 ± 21.0 °C at 760 mmHg[1]
Water Solubility No data available[1]
Vapor Pressure No data available[1]
Decomposition Temp. No data available[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service. Do not attempt to neutralize or dispose of this chemical via standard laboratory drains or as regular solid waste.

Methodology: Waste Collection and Segregation

  • Waste Identification: All waste streams containing this compound, including pure compound, contaminated labware (e.g., weighing boats, pipette tips), and reaction mixtures, must be treated as hazardous waste.

  • Container Selection: Use a designated, leak-proof, and sealable solid waste container made of a material compatible with organic compounds. The container must be clearly labeled as "Hazardous Waste."

  • Labeling: The hazardous waste label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "1631-28-3"

    • The associated hazards (e.g., "Harmful," "Irritant," "Corrosive")

    • The accumulation start date.

  • Waste Segregation:

    • Solid Waste: Carefully transfer surplus or unwanted solid this compound into the designated hazardous waste container. Place any contaminated disposable items, such as gloves and weighing paper, into the same container. Avoid generating dust during transfer.

    • Liquid Waste: If this compound is part of a reaction mixture or dissolved in a solvent, collect it in a separate, clearly labeled liquid hazardous waste container. The label must list all chemical constituents and their approximate concentrations.

    • Sharps Waste: Any sharp objects contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

Container Sealing and Storage

  • Sealing: Once the waste container is full (do not overfill), securely seal the lid.

  • Decontamination: Wipe the exterior of the container with a suitable solvent (e.g., isopropanol) to remove any external contamination.

  • Storage: Store the sealed and labeled container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

Final Disposal

  • Contact Professionals: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

pTolylmaleimideDisposal cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Sealing & Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Items) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Select & Label Hazardous Waste Container C->D E Segregate Waste Streams (Solid vs. Liquid) D->E F Transfer Waste to Container (Avoid Dust Generation) E->F G Securely Seal Container F->G H Decontaminate Container Exterior G->H I Store in Designated Satellite Accumulation Area H->I J Contact EHS or Licensed Waste Disposal Service I->J K Complete Required Disposal Documentation J->K

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem.

References

Safeguarding Your Research: A Comprehensive Guide to Handling p-Tolylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential, immediate safety and logistical information for the handling and disposal of p-Tolylmaleimide. Adherence to these procedures is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. This guide is intended for researchers, scientists, and drug development professionals who may be working with this compound.

This compound is a chemical compound that requires careful handling due to its potential health hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, first aid measures, and compliant disposal methods to support your laboratory's safety and operational excellence.

Essential Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for various activities involving this compound.

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solid Chemical safety goggles with side shields or a face shield.Chemical-resistant gloves (e.g., nitrile).Full-length laboratory coat.NIOSH-approved respirator if not handled in a chemical fume hood.
Preparing and Handling Solutions Chemical safety goggles with side shields.Chemical-resistant gloves (e.g., nitrile).Full-length laboratory coat.Work should be conducted in a certified chemical fume hood.
Cleaning Spills Chemical safety goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant apron or coveralls.NIOSH-approved respirator with appropriate cartridges.

Hazard Identification and Safety Precautions

Based on the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowed.Acute toxicity, oral (Category 4)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Causes skin irritation.Skin corrosion/irritation (Category 2)Wear protective gloves and clothing.[1]
Causes serious eye damage.Serious eye damage/eye irritation (Category 1)Wear eye and face protection.[1]
May cause respiratory irritation.Specific target organ toxicity, single exposure (Category 3)Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1]

Incompatible Materials: To prevent hazardous reactions, this compound should not be stored with or exposed to strong acids, strong alkalis, strong oxidizing agents, or strong reducing agents[2]. Aqueous solutions of maleimides are prone to hydrolysis and should be prepared fresh before use. Long-term storage in solution is not recommended. If necessary, use a dry, water-miscible solvent like DMSO or DMF and store at -20°C[3].

Operational Plan: Step-by-Step Handling and Disposal

The following workflow provides a procedural guide for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound A 1. Preparation and PPE B 2. Weighing and Handling A->B Proceed with caution H First Aid A->H In case of exposure C 3. Experimental Use B->C Perform experiment G 7. Spill Response B->G In case of spill B->H In case of exposure D 4. Waste Segregation C->D After experiment C->G In case of spill C->H In case of exposure E 5. Deactivation of Maleimide Waste D->E For maleimide-containing waste F 6. Hazardous Waste Collection E->F After deactivation G->F Collect spill debris

Safe handling and disposal workflow for this compound.
Experimental Protocols

Deactivation of Reactive Maleimide Waste:

To minimize the reactivity of waste containing this compound, it is best practice to deactivate the maleimide group by reacting it with an excess of a thiol-containing compound[3][4].

  • Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS). A 10-fold molar excess of the thiol compound is recommended to ensure complete reaction[3][4].

  • Reaction: In a designated chemical waste container, add the this compound waste to the quenching solution.

  • Incubation: Gently mix and allow the reaction to proceed for at least one hour at room temperature to ensure the complete deactivation of the maleimide group[3].

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as hazardous chemical waste in its original, sealed container. Label as "Hazardous Waste: Unused this compound".[3]
Deactivated Liquid Waste Collect the deactivated solution in a clearly labeled, sealed, and chemically compatible waste container. Label as "Hazardous Waste: Deactivated this compound with [Name of Quenching Agent]".[4]
Contaminated Solid Waste All consumables that have come into contact with this compound (e.g., pipette tips, gloves, absorbent paper) must be collected in a designated, sealed plastic bag or container. Label as "Hazardous Waste: this compound contaminated debris".[4]
Empty Containers The original container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing and air-drying in a fume hood, the container can be disposed of in the regular trash after defacing the label.[4]

All hazardous waste must be stored in a designated, well-ventilated, and secure area away from incompatible materials. Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor[3][4].

First Aid Measures

In the event of exposure to this compound, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Promptly call a physician.[1]
Skin Contact Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Call a physician.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Avoid mouth-to-mouth resuscitation. Call a physician.[1]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Tolylmaleimide
Reactant of Route 2
p-Tolylmaleimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.